molecular formula C19H36O4 B152784 Propylene glycol dicaprylate CAS No. 7384-98-7

Propylene glycol dicaprylate

Cat. No.: B152784
CAS No.: 7384-98-7
M. Wt: 328.5 g/mol
InChI Key: OVYMWJFNQQOJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propylene Glycol Dicaprylate is a synthetic diester formed from propylene glycol and caprylic acid (a C8 fatty acid) . With a chemical formula of C19H36O4 and a molecular weight of 328.49 g/mol, it is a clear, colorless, and odorless oily liquid . It is practically insoluble in water but readily soluble in oils and organic solvents, characteristics that underpin its utility in various research applications . In scientific development, this compound serves as a key ingredient in lipid-based drug delivery systems (LBDDS) . Its primary function is as a lipidic excipient to enhance the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) . Research indicates that propylene glycol diesters, including dicaprylate, can form stable self-emulsifying microemulsions when combined with water-soluble surfactants like Tween 80, Cremophor EL, or TPGS . These binary lipid systems (BLS) are a promising advancement, as they can achieve high drug loading and facilitate the conversion of liquid formulations into solid dosage forms, such as granules, without compromising stability or absorption . Beyond pharmaceuticals, this compound is widely investigated as an emollient and solvent in cosmetic and skincare research formulations, where it imparts a smooth, velvety, and non-oily texture . It also acts as a solvent for other lipophilic compounds, such as sunscreen agents . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers should handle this chemical responsibly in a controlled laboratory setting.

Properties

IUPAC Name

2-octanoyloxypropyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O4/c1-4-6-8-10-12-14-18(20)22-16-17(3)23-19(21)15-13-11-9-7-5-2/h17H,4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYMWJFNQQOJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864050
Record name 1,2-Propanediol dioctanoate
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Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Rich fatty fruity aroma
Record name Propyleneglycol dioctanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1963/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Propyleneglycol dioctanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1963/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.923-0.929 (20°)
Record name Propyleneglycol dioctanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1963/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7384-98-7
Record name Propylene glycol dicaprylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7384-98-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dicaprylin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 1,1'-(1-methyl-1,2-ethanediyl) ester
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Record name 1,2-Propanediol dioctanoate
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Record name Propylene di(octanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLENE GLYCOL DICAPRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581437HWX2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Propylene Glycol Dicaprylate/Dicaprate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Propylene (B89431) Glycol Dicaprylate/Dicaprate, a versatile diester widely utilized in pharmaceutical and cosmetic formulations. This document details the chemical synthesis process, purification methods, and a comprehensive suite of analytical techniques for structural verification and quality control. Detailed experimental protocols and structured data tables are provided to facilitate replication and analysis in a research setting.

Synthesis of Propylene Glycol Dicaprylate/Dicaprate

This compound/Dicaprate is a mixture of the propylene glycol diesters of caprylic (C8) and capric (C10) acids, with the diester fraction being predominant.[1][2] The primary industrial method for its synthesis is the direct esterification of propylene glycol with a mixture of caprylic and capric acids.[3][4] This reaction is an equilibrium process, and specific conditions are employed to drive the reaction toward the formation of the desired diester product.

Reaction Principle

The synthesis involves the reaction of the two hydroxyl groups of propylene glycol with the carboxyl groups of caprylic and capric fatty acids, forming two ester linkages and releasing water as a byproduct. To achieve a high conversion rate, the reaction is typically catalyzed by a strong acid, and water is continuously removed from the reaction mixture.

Key Reaction Parameters

The efficiency and outcome of the synthesis are highly dependent on several critical parameters, which are summarized below.

ParameterTypical Value/ConditionPurpose
Reactants Propylene Glycol, Caprylic Acid (Octanoic Acid), Capric Acid (Decanoic Acid)Core components for the ester formation.[3]
Molar Ratio Excess fatty acid to propylene glycolTo drive the reaction towards the formation of the diester.
Catalyst Strong acids (e.g., p-toluenesulfonic acid, methanesulfonic acid)To increase the rate of the esterification reaction.[5]
Solvent Toluene, Cyclohexane, or other non-polar azeotropic solventTo facilitate the azeotropic removal of water, shifting the equilibrium to favor the product.[5]
Polymerization Inhibitor Hydroquinone (HQ), p-hydroxyanisole (MEHQ)To prevent undesired polymerization, especially if unsaturated fatty acids are present.[5]
Reaction Temperature 80 - 150 °CTo provide sufficient energy for the reaction to proceed at a reasonable rate.[6]
Reaction Time 10 - 16 hoursTo allow the reaction to reach near completion.[7]
Atmosphere Inert (e.g., Nitrogen sparging)To prevent oxidation of the reactants and product at elevated temperatures.
Synthesis and Purification Workflow

The overall process can be broken down into three main stages: esterification, neutralization/washing, and purification.

G cluster_0 Esterification Stage cluster_1 Neutralization & Washing Stage cluster_2 Purification Stage Reactants Charge Reactor: Propylene Glycol, Fatty Acids, Solvent, Catalyst, Inhibitor Reaction Heat to 80-150°C with Azeotropic Water Removal (10-16 hours) Reactants->Reaction Monitoring Monitor Reaction Progress (e.g., Acid Value) Reaction->Monitoring Cooling1 Cool Reactor to < 60°C Monitoring->Cooling1 Neutralization Neutralize Catalyst (e.g., with NaOH solution) Cooling1->Neutralization Washing Wash with Brine/Water to Remove Salts & Impurities Neutralization->Washing Separation Separate Aqueous and Organic Layers Washing->Separation Distillation Reduced Pressure Distillation to Remove Solvent & Water Separation->Distillation Decolorization Decolorize with Activated Carbon or Bentonite (Optional) Distillation->Decolorization Filtration Press Filtration to Remove Adsorbents and Particulates Decolorization->Filtration FinalProduct Final Product: This compound Filtration->FinalProduct G cluster_0 Preliminary Quality Control cluster_1 Structural Verification cluster_2 Compositional Analysis Start Synthesized Product QC_Tests Physicochemical Tests: - Acid Value - Saponification Value - Water Content Start->QC_Tests Spectroscopy Spectroscopic Analysis: - FTIR - ¹H and ¹³C NMR Start->Spectroscopy Chromatography Gas Chromatography (GC) (for Fatty Acid Profile) Start->Chromatography Final Characterized Product QC_Tests->Final Spectroscopy->Final Chromatography->Final

References

A Comprehensive Technical Guide to the Physicochemical Properties of Propylene Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol dicaprylate/dicaprate is a versatile diester of propylene glycol with caprylic and capric acids, two medium-chain fatty acids.[1][2] It is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries, valued for its properties as an emollient, solvent, and viscosity-increasing agent.[3][4] This technical guide provides an in-depth analysis of its core physicochemical properties, offering valuable data and experimental insights for professionals in research and development.

Chemical Identity

Propylene glycol dicaprylate/dicaprate is a complex mixture of the propylene glycol mono- and diesters of caprylic and capric acids, with the diester fraction being predominant.[5]

IdentifierValue
Chemical Name This compound/Dicaprate
INCI Name This compound/DICAPRATE
CAS Number 68583-51-7, 58748-27-9, 68988-72-7[6]
EINECS/ELINCS No. 271-516-3[4]
Molecular Formula C21H44O6 (representative)[7]
Molecular Weight Approximately 392.57 g/mol (representative)[7][8]
Synonyms Decanoic acid, mixed diesters with octanoic acid and propylene glycol; Propylene glycol dicaprylocaprate[5][9]

Physicochemical Properties

The functional performance of this compound/dicaprate in various applications is dictated by its distinct physicochemical characteristics.

General Properties
PropertyDescription
Appearance Clear, colorless to pale yellowish, oily liquid.[3][4]
Odor Neutral or slightly fatty odor.[9][10]
Taste Neutral taste.[9]
Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound/dicaprate, compiled from various technical sources.

PropertyValueUnitMethod
Density (at 20°C) 0.923 - 0.929g/cm³Ph. Eur. 2.2.5
Viscosity (at 20°C) 9 - 12mPa·sPh. Eur. 2.2.9[9]
Refractive Index (at 20°C) 1.436 - 1.442Ph. Eur. 2.2.6
Boiling Point 269.6°C at 760 mmHgEstimated[7]
Melting Point -50°C
Flash Point 121.8°CEstimated[7]
Acid Value ≤ 0.2mg KOH/gPh. Eur. 2.5.1[5][9]
Hydroxyl Value ≤ 10mg KOH/gPh. Eur. 2.5.3[5][9]
Iodine Value ≤ 1.0g I₂/100gPh. Eur. 2.5.4[5]
Peroxide Value ≤ 1.0meq O₂/kgPh. Eur. 2.5.5[5]
Saponification Value 310 - 335mg KOH/gPh. Eur. 2.5.6[5]
Water Content ≤ 0.1%Ph. Eur. 2.5.12[5][9]
Solubility Profile

This compound/dicaprate is a lipophilic substance with limited aqueous solubility.[3][10]

SolventSolubility
Water Insoluble[9]
Ethanol (96%) Soluble[9][11]
Isopropanol Soluble[9]
Acetone Soluble[9]
Ethyl Acetate Soluble[9][10]
Hexane Soluble[9][10]
Dichloromethane Soluble[10]
Toluene Soluble[9]
Diethyl Ether Soluble[9]
Vegetable Oils Miscible in all ratios[4][9]
Glycerol Insoluble[9]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard pharmacopeial methods and general laboratory practices.

Determination of Density

The density of this compound/dicaprate can be accurately measured using a pycnometer or a digital density meter.[12][13]

Method: Pycnometry

  • Preparation: Clean and dry a pycnometer of a suitable volume. Determine and record the mass of the empty pycnometer.

  • Calibration: Fill the pycnometer with deionized water of a known temperature (e.g., 20°C) and record the mass. Calculate the exact volume of the pycnometer using the known density of water at that temperature.

  • Measurement: Empty and thoroughly dry the pycnometer. Fill it with the this compound/dicaprate sample, ensuring no air bubbles are present. Adjust the temperature to 20°C.

  • Weighing: Determine the mass of the pycnometer filled with the sample.

  • Calculation: Calculate the density by dividing the mass of the sample by the calibrated volume of the pycnometer.

Measurement of Viscosity

The viscosity of this oily liquid is typically determined using a capillary viscometer or a rotational viscometer.[14][15]

Method: Capillary Viscometry (ASTM D445)

  • Apparatus: Select a calibrated glass capillary viscometer suitable for the expected viscosity range.

  • Sample Preparation: Ensure the sample is free of air bubbles and at a constant, known temperature (e.g., 20°C) by placing it in a temperature-controlled bath.[16]

  • Measurement: Draw the liquid into the viscometer up to a specified mark.

  • Flow Time: Allow the liquid to flow under gravity and measure the time it takes for the meniscus to pass between two marked points on the capillary.[16]

  • Calculation: Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Assessment of Solubility

A common method to determine the solubility of a substance in a particular solvent is the shake-flask method.[17]

Method: Shake-Flask Method

  • Preparation: Add an excess amount of this compound/dicaprate to a known volume of the solvent in a sealed container (e.g., a screw-capped vial).

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

  • Separation: Allow the mixture to stand undisturbed until a clear supernatant is formed. If necessary, centrifuge the sample to separate the undissolved solute.

  • Quantification: Carefully withdraw an aliquot of the saturated supernatant.

  • Analysis: Determine the concentration of the dissolved this compound/dicaprate in the aliquot using a suitable analytical technique, such as gas chromatography (GC).[18] The solubility is expressed as the mass of solute per volume or mass of the solvent.

Stability and Storage

This compound/dicaprate is a stable compound under normal storage conditions.[10] It exhibits high stability against oxidation.[9] To ensure its quality, it should be preserved in well-closed containers and protected from moisture.[5]

Applications in Drug Development

The unique properties of this compound/dicaprate make it a valuable excipient in various pharmaceutical formulations:

  • Emollient: It imparts a smooth, non-greasy feel to topical preparations.[6]

  • Solvent: It serves as a good solvent for many active pharmaceutical ingredients (APIs), particularly lipophilic drugs.[9]

  • Vehicle for Injectables: Its low viscosity makes it suitable as a carrier oil for subcutaneous and intramuscular injections.[9]

  • Penetration Enhancer: It can enhance the skin penetration of other ingredients in topical formulations.[1]

  • Viscosity-Increasing Agent: It can be used to modify the viscosity of non-aqueous formulations.[4]

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Density_Determination A Clean and dry pycnometer B Weigh empty pycnometer A->B E Fill with sample at 20°C A->E C Calibrate with deionized water at 20°C B->C G Calculate sample mass D Calculate pycnometer volume C->D H Calculate Density (mass/volume) D->H F Weigh filled pycnometer E->F F->G G->H

Workflow for Density Determination using Pycnometry.

Viscosity_Measurement A Select calibrated capillary viscometer C Load sample into viscometer A->C B Equilibrate sample to 20°C B->C D Measure flow time between marks C->D E Calculate Kinematic Viscosity (time x constant) D->E G Calculate Dynamic Viscosity (kinematic viscosity x density) E->G F Measure Density at 20°C F->G

Workflow for Viscosity Measurement using Capillary Viscometry.

Solubility_Assessment A Add excess solute to solvent B Agitate at constant temperature (24-48h) A->B C Allow phase separation (or centrifuge) B->C D Withdraw aliquot of supernatant C->D E Quantify solute concentration (e.g., GC) D->E F Express solubility (e.g., mg/mL) E->F

Workflow for Solubility Assessment using the Shake-Flask Method.

References

Spectroscopic Analysis of Propylene Glycol Dicaprylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of propylene (B89431) glycol dicaprylate, a widely used excipient in the pharmaceutical and cosmetic industries. This document details the experimental protocols and expected data for four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy. The information presented here is intended to serve as a practical resource for the identification, characterization, and quality control of this important compound.

Introduction to Propylene Glycol Dicaprylate

This compound is the diester of propylene glycol and caprylic acid. It is a colorless to light yellow oily liquid that is practically insoluble in water but soluble in fatty oils and ethanol.[1] Its emollient and solvent properties make it a valuable ingredient in a variety of formulations, including oral and topical drug delivery systems, as well as cosmetic and personal care products.[2][3] Given its widespread use, robust analytical methods are essential to ensure its identity, purity, and quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are invaluable for confirming the identity of this compound and for detecting potential impurities.

Experimental Protocol for NMR Analysis

A standard approach for the NMR analysis of this compound involves dissolving the sample in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and acquiring the spectra on a high-field NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of chloroform-d (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans: 16-32

  • Relaxation Delay: 1-5 seconds

  • Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse sequence

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 200 ppm

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve this compound in CDCl3 prep2 Add TMS Internal Standard prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire 1H NMR Spectrum prep3->acq1 acq2 Acquire 13C NMR Spectrum prep3->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 analysis1 Chemical Shift Analysis proc3->analysis1 analysis2 Coupling Constant Analysis (1H) proc3->analysis2 analysis3 Structural Elucidation analysis1->analysis3 analysis2->analysis3 G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Place a drop of sample on ATR crystal acq2 Collect sample spectrum prep1->acq2 acq1 Collect background spectrum (clean crystal) acq1->acq2 proc1 ATR Correction (optional) acq2->proc1 proc2 Baseline Correction proc1->proc2 analysis1 Identify characteristic absorption bands proc2->analysis1 analysis2 Compare with reference spectrum analysis1->analysis2 G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Dilute sample in appropriate solvent gc1 Inject sample prep1->gc1 gc2 Separation on capillary column gc1->gc2 ms1 Electron Ionization (EI) gc2->ms1 ms2 Mass analysis ms1->ms2 analysis1 Analyze chromatogram for retention time ms2->analysis1 analysis2 Analyze mass spectrum for molecular ion and fragments ms2->analysis2 analysis3 Compare with spectral library analysis2->analysis3 G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Place sample in vial or on holder acq1 Illuminate sample with laser prep1->acq1 acq2 Collect scattered light acq1->acq2 proc1 Cosmic ray removal acq2->proc1 proc2 Baseline correction proc1->proc2 analysis1 Identify characteristic Raman shifts proc2->analysis1 analysis2 Compare with reference spectrum analysis1->analysis2

References

Solubility of Active Pharmaceutical Ingredients in Propylene Glycol Dicaprylate/Dicaprate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of active pharmaceutical ingredients (APIs) in propylene (B89431) glycol dicaprylate/dicaprate (PGDCD), a versatile lipid excipient. PGDCD, known by trade names such as Miglyol® 840 and Captex® 200, is a diester of propylene glycol with caprylic and capric acids.[1][2][3] Its excellent solvent properties, low viscosity, and high stability make it a valuable component in the development of lipid-based drug delivery systems, particularly for poorly water-soluble compounds (BCS Class II and IV).[4][5][6] This guide details experimental protocols for determining solubility, presents available quantitative solubility data, and outlines the logical workflow for formulating self-emulsifying drug delivery systems (SEDDS) using this excipient.

Data Presentation: Quantitative Solubility of APIs in Propylene Glycol Dicaprylate/Dicaprate and Related Solvents

The following table summarizes the available quantitative solubility data for various APIs in this compound/dicaprate and other relevant lipid solvents. It is important to note that solubility can be influenced by the specific grade of the excipient, temperature, and the crystalline form of the API.

Active Pharmaceutical Ingredient (API)Solvent SystemSolubility (mg/mL)Temperature (°C)Reference(s)
DexibuprofenThis compound (Miglyol 840)145Not Specified[7]
NaproxenThis compound (Miglyol 840)81Not Specified[7]

Experimental Protocols for Solubility Determination

Accurate determination of API solubility in lipid excipients is crucial for successful formulation development. The following sections detail the methodologies for three commonly employed techniques: the Shake-Flask Method, Hot-Stage Microscopy (HSM), and Differential Scanning Calorimetry (DSC).

Equilibrium "Shake-Flask" Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a solvent.[8] It involves saturating the solvent with the API and then quantifying the amount of dissolved drug.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of the API to a known volume or weight of this compound/dicaprate in a sealed container (e.g., glass vial). The container should be of sufficient size to allow for adequate mixing.

  • Equilibration: Place the container in a constant temperature shaker bath. The temperature should be controlled to reflect the intended storage or physiological conditions (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8] Periodic sampling and analysis can confirm that equilibrium has been achieved when consecutive measurements show no significant change in concentration.

  • Phase Separation: After equilibration, separate the undissolved solid API from the saturated solution. This is typically achieved by centrifugation at a controlled temperature, followed by careful collection of the supernatant.[9] Filtration through a compatible filter (e.g., a 0.45 µm PTFE filter) that does not adsorb the drug can also be used.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent in which both the API and the lipid are soluble. Analyze the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility of the API in the this compound/dicaprate based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or % w/w.

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess API to This compound/Dicaprate equilibration1 Agitate at constant temperature (24-72h) prep1->equilibration1 separation1 Centrifuge or Filter equilibration1->separation1 separation2 Collect Supernatant separation1->separation2 analysis1 Dilute Supernatant separation2->analysis1 analysis2 Quantify API (e.g., HPLC) analysis1->analysis2 analysis3 Calculate Solubility analysis2->analysis3 Hot_Stage_Microscopy cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Prepare API-Excipient mixtures of known concentrations analysis1 Place sample on hot stage microscope prep1->analysis1 analysis2 Heat at a controlled rate analysis1->analysis2 analysis3 Observe disappearance of API crystals analysis2->analysis3 analysis4 Record dissolution temperature analysis3->analysis4 result1 Repeat for all concentrations analysis4->result1 result2 Construct Solubility Curve result1->result2 DSC_Method cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_result Result prep1 Prepare API-Excipient mixtures of known concentrations prep2 Seal in DSC pans prep1->prep2 analysis1 Heat at a controlled rate prep2->analysis1 analysis2 Record heat flow vs. temperature analysis1->analysis2 analysis3 Determine enthalpy of fusion (ΔH) analysis2->analysis3 result1 Plot ΔH vs. API concentration analysis3->result1 result2 Identify solubility limit from the plot result1->result2 SEDDS_Formulation_Workflow cluster_api API Characterization cluster_excipient Excipient Screening cluster_formulation Formulation Development cluster_optimization Optimization & Characterization api_props Determine API Properties: - Lipophilicity (Log P) - Dose - Melting Point sol_screen Screen API Solubility in: - Oils (e.g., PGDCD) - Surfactants - Cosolvents/Cosurfactants api_props->sol_screen phase_diagram Construct Ternary Phase Diagrams sol_screen->phase_diagram select_ratio Identify Self-Emulsifying Region and Select Excipient Ratios phase_diagram->select_ratio add_api Incorporate API into Selected Formulation select_ratio->add_api characterize Characterize SEDDS: - Droplet Size - Emulsification Time - Stability add_api->characterize optimize Optimize Formulation Based on Performance characterize->optimize

References

Propylene Glycol Dicaprylate/Dicaprate: An In-Depth Technical Guide for Lipid-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol dicaprylate/dicaprate is a versatile diester of propylene glycol with caprylic and capric acids, widely utilized as a lipid-based excipient in the pharmaceutical industry.[1][2] Its favorable physicochemical properties, including high stability, excellent solvent capacity for a wide range of active pharmaceutical ingredients (APIs), and biocompatibility, make it a valuable component in the development of various drug delivery systems.[3][4] This technical guide provides a comprehensive overview of propylene glycol dicaprylate/dicaprate, focusing on its application as a core component in lipid-based drug delivery systems, particularly Self-Emulsifying Drug Delivery Systems (SEDDS). This document will delve into its properties, formulation strategies, and detailed experimental protocols for characterization, offering a valuable resource for researchers and drug development professionals.

Physicochemical Properties and Safety Profile

This compound/dicaprate is a clear, colorless to slightly yellowish oily liquid with a neutral odor and taste.[1][5] It is a mixture of the propylene glycol mono- and diesters of caprylic (C8) and capric (C10) acids, with the diester fraction being predominant.[2][6] Several commercial grades are available, such as MIGLYOL® 840 and Crodamol™ PC, which offer consistent quality and performance.

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound/dicaprate is presented in Table 1. Its low viscosity and good solubility in a range of organic solvents contribute to its ease of use in formulations.[3][5]

Table 1: Physicochemical Properties of this compound/Dicaprate

PropertyValueReferences
Appearance Clear, colorless to slightly yellowish liquid[5]
Odor/Taste Neutral[5]
Solubility Soluble in organic solvents like ethanol, acetone, and hexane; Insoluble in water[3][5]
Viscosity (at 20°C) 9-12 mPa·s[3]
Acid Value ≤ 0.2 mg KOH/g[6]
Hydroxyl Value ≤ 10 mg KOH/g[6]
Iodine Value ≤ 1.0 g I₂/100g[6]
Saponification Value 310-335 mg KOH/g[6]
Peroxide Value ≤ 1.0 meq O₂/kg[6]
Safety and Biocompatibility

This compound/dicaprate is generally regarded as a safe and biocompatible excipient for oral and topical drug delivery. It is classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food additive.[3] Toxicological studies have demonstrated a high safety profile with no significant adverse effects observed in acute and sub-chronic toxicity studies.[7]

Application in Lipid-Based Drug Delivery Systems

The primary application of this compound/dicaprate in pharmaceuticals is as a lipid component in various drug delivery systems, most notably in Self-Emulsifying Drug Delivery Systems (SEDDS).[4] These systems are isotropic mixtures of oils, surfactants, and sometimes cosurfactants or cosolvents, which spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8]

The use of this compound/dicaprate in SEDDS offers several advantages for poorly water-soluble drugs (BCS Class II and IV):

  • Enhanced Solubilization: It acts as an excellent solvent, increasing the drug loading capacity of the formulation.[3][4]

  • Improved Bioavailability: By presenting the drug in a solubilized state and forming fine droplets, it enhances the rate and extent of drug absorption.[4][8]

  • Protection from Degradation: It can protect the encapsulated drug from enzymatic degradation in the gastrointestinal tract.[4]

Role in SEDDS Formulations

In a typical SEDDS formulation, this compound/dicaprate can function as the oil phase or as a co-surfactant. Its selection is based on the solubility of the drug in the excipient and its ability to contribute to the formation of a stable emulsion.

A logical workflow for developing a SEDDS formulation is depicted in the following diagram:

SEDDS_Development_Workflow cluster_screening Excipient Screening cluster_formulation Formulation Optimization cluster_characterization Characterization Solubility Drug Solubility in Oils, Surfactants, Co-surfactants PhaseDiagram Pseudo-ternary Phase Diagram Construction Solubility->PhaseDiagram Emulsification Emulsification Efficiency of Surfactants Emulsification->PhaseDiagram Optimization Optimization of Component Ratios PhaseDiagram->Optimization ParticleSize Particle Size & PDI Analysis Optimization->ParticleSize ZetaPotential Zeta Potential Optimization->ZetaPotential Encapsulation Encapsulation Efficiency Optimization->Encapsulation Release In Vitro Drug Release Optimization->Release Permeability Ex Vivo Permeability Optimization->Permeability

Figure 1: Workflow for SEDDS Formulation Development.
Formulation Examples

Table 2 provides examples of SEDDS formulations from the literature that utilize this compound/dicaprate.

Table 2: Example SEDDS Formulations with this compound/Dicaprate

DrugRole of this compound/DicaprateOilSurfactantCo-surfactant/Co-solventReference
Carvedilol (B1668590)Co-surfactant (Labrafac PG)Oleic acidLabrafil M 1944 CS-[9]
Cepharanthine-Isopropyl myristateCremophor RH40PEG 200[10]
ProgesteroneOil (as part of MCT)MCT/LCT blend--[11]
Drug Solubility Data

The solubility of a drug in the lipid phase is a critical parameter for developing a successful lipid-based formulation. Table 3 presents solubility data for selected drugs in this compound/dicaprate or related propylene glycol esters.

Table 3: Solubility of Drugs in Propylene Glycol Esters

DrugSolventSolubilityReference
Ibuprofen (B1674241)Propylene glycol300 mg/g[12]
KetoprofenPropylene glycol0.499 mol/L (at 300.15 K)[13]
CarvedilolCapryol PGMC (Propylene Glycol Monocaprylate)~150 mg/mL[14]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the formulation and characterization of this compound/dicaprate-based SEDDS.

Preparation of SEDDS Pre-concentrate

The following diagram illustrates the general procedure for preparing a SEDDS pre-concentrate.

SEDDS_Preparation_Workflow start Start weigh Accurately weigh Oil, Surfactant, and Co-surfactant start->weigh mix Mix components using a vortex mixer or magnetic stirrer weigh->mix heat Gently heat (if necessary) to ensure homogeneity mix->heat add_drug Add the accurately weighed drug to the excipient mixture heat->add_drug dissolve Vortex/stir until the drug is completely dissolved add_drug->dissolve end Obtain clear SEDDS pre-concentrate dissolve->end

Figure 2: General Protocol for SEDDS Pre-concentrate Preparation.

Methodology:

  • Accurately weigh the required amounts of the oil phase (e.g., this compound/dicaprate), surfactant, and co-surfactant into a glass vial.

  • Mix the components thoroughly using a vortex mixer or a magnetic stirrer until a homogenous isotropic mixture is formed. Gentle heating (e.g., 40-50 °C) may be applied to facilitate mixing, especially for highly viscous components.[15]

  • Accurately weigh the drug and add it to the mixture of excipients.

  • Continue vortexing or stirring until the drug is completely dissolved, resulting in a clear pre-concentrate.[15]

Characterization of SEDDS

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the emulsion droplets formed upon dilution of the SEDDS pre-concentrate. The PDI indicates the breadth of the size distribution.[16]

Methodology:

  • Dilute a small, accurately measured amount of the SEDDS pre-concentrate (e.g., 100 µL) with a suitable aqueous medium (e.g., deionized water, phosphate (B84403) buffer pH 6.8) to a final volume of 10 mL in a volumetric flask.[11]

  • Gently invert the flask several times to allow for spontaneous emulsification.

  • Filter the resulting emulsion through a 0.45 µm syringe filter to remove any dust particles or aggregates.[10]

  • Transfer the filtered sample into a disposable cuvette for DLS analysis.

  • Measure the particle size (Z-average) and PDI using a Zetasizer at a fixed scattering angle (e.g., 173°) and temperature (e.g., 25 °C).[10][11]

  • Perform the measurement in triplicate for each sample.

Principle: The encapsulation efficiency (EE%) is the percentage of the drug that is successfully entrapped within the emulsion droplets. It is determined by separating the free, unencapsulated drug from the encapsulated drug.

Methodology (Ultra-centrifugation Method):

  • Dilute the SEDDS pre-concentrate with an aqueous medium as described for particle size analysis.

  • Centrifuge the resulting emulsion at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to separate the oily phase (containing the encapsulated drug) from the aqueous phase (which may contain unencapsulated drug).

  • Carefully collect the supernatant (aqueous phase) and analyze the concentration of the unencapsulated drug using a validated analytical method such as HPLC.

  • Calculate the EE% using the following formula: EE% = [(Total amount of drug - Amount of unencapsulated drug) / Total amount of drug] x 100

Principle: The dialysis bag method is commonly used to assess the in vitro release of a drug from a nano-sized delivery system like SEDDS. The formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO), which is then immersed in a dissolution medium. The rate of drug appearance in the dissolution medium is monitored over time.[17][18]

Methodology:

  • Select a dialysis membrane with an appropriate MWCO that allows the passage of the drug but retains the emulsion droplets.

  • Activate the dialysis membrane according to the manufacturer's instructions.

  • Accurately measure a specific volume of the SEDDS pre-concentrate (equivalent to a known amount of the drug) and place it inside the dialysis bag.

  • Securely close both ends of the dialysis bag.

  • Immerse the dialysis bag in a beaker containing a known volume of dissolution medium (e.g., 900 mL of phosphate buffer pH 6.8). The dissolution apparatus (USP Type II, paddle) should be maintained at 37 ± 0.5 °C with a constant stirring speed (e.g., 50 rpm).[10]

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL) and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[10]

  • Filter the collected samples through a 0.45 µm syringe filter.

  • Analyze the drug concentration in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Ex Vivo Intestinal Permeability Study

Principle: The everted gut sac model is an ex vivo method used to evaluate the intestinal permeability of a drug from a formulation. A segment of the small intestine is everted, filled with a buffer, and incubated in a solution containing the drug formulation. The amount of drug that permeates into the serosal side (inside the sac) is measured over time.[19][20]

Methodology:

  • Humanely sacrifice a rat (e.g., Wistar) after overnight fasting with free access to water.

  • Isolate the small intestine and immediately place it in cold, oxygenated Tyrode's solution.

  • Gently evert a segment of the jejunum (approximately 5-6 cm) over a glass rod.

  • Tie one end of the everted sac with a silk suture.

  • Fill the sac with a known volume of fresh, oxygenated Tyrode's solution (serosal fluid) and tie the other end.

  • Place the everted sac in a beaker containing the drug formulation (e.g., SEDDS dispersed in Tyrode's solution) as the mucosal fluid, maintained at 37 °C and continuously aerated.

  • At predetermined time intervals, withdraw samples from the serosal fluid inside the sac and replace with an equal volume of fresh Tyrode's solution.

  • Analyze the drug concentration in the serosal fluid samples using a validated HPLC method.

  • Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the intestinal membrane.

Validated HPLC Method for Drug Quantification

Principle: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate quantification of the drug in various samples generated during formulation development and characterization (e.g., solubility studies, in vitro release, permeability studies).[14][21]

Example HPLC Method for Carvedilol in a Lipid-Based Formulation: [14]

  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and Methanol (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 242 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Standard Solution Preparation:

    • Prepare a stock solution of carvedilol in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation (from in vitro release study):

    • Filter the collected samples through a 0.45 µm syringe filter.

    • If necessary, dilute the samples with the mobile phase to fall within the linear range of the calibration curve.

  • Method Validation:

    • The method should be validated according to ICH guidelines for linearity, accuracy, precision (intra-day and inter-day), specificity, limit of detection (LOD), and limit of quantification (LOQ).[22]

Conclusion

This compound/dicaprate is a highly valuable excipient for the development of lipid-based drug delivery systems, particularly for improving the oral bioavailability of poorly water-soluble drugs. Its excellent solubilizing properties, favorable safety profile, and compatibility with other excipients make it a versatile choice for formulators. This technical guide has provided a detailed overview of its properties, applications, and, crucially, step-by-step experimental protocols for the successful formulation and characterization of SEDDS. By following these guidelines, researchers and drug development professionals can effectively harness the potential of this compound/dicaprate to develop robust and efficacious drug delivery systems.

References

An In-depth Technical Guide to the Esterification of Propylene Glycol with Caprylic and Capric Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propylene (B89431) glycol dicaprylate/dicaprate, a key excipient in the pharmaceutical and cosmetic industries. The document delves into the two primary synthesis methodologies: chemical esterification and enzymatic esterification. It offers detailed experimental protocols, comparative quantitative data, and visual representations of the underlying reaction mechanisms and workflows.

Introduction

Propylene glycol dicaprylate/dicaprate is a versatile diester synthesized from the reaction of propylene glycol with a mixture of caprylic (C8) and capric (C10) fatty acids.[1] It is a clear, colorless to slightly yellowish oily liquid with a low viscosity.[2] Its non-greasy feel, excellent emollient properties, and ability to act as a solvent and penetration enhancer make it a valuable ingredient in topical drug formulations, creams, lotions, and other personal care products.[1][3]

The synthesis of this compound/dicaprate can be achieved through two main routes: traditional chemical esterification, typically catalyzed by a strong acid, and enzymatic esterification, which utilizes lipases as biocatalysts. The choice of synthesis method impacts reaction conditions, yield, purity of the final product, and environmental footprint.

Chemical Esterification: The Fischer-Speier Reaction

Chemical esterification of propylene glycol with caprylic and capric acids is a classic example of the Fischer-Speier esterification. This method involves heating the reactants in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid.[4] The reaction is reversible, and to drive it towards the formation of the diester, water, a byproduct, is typically removed from the reaction mixture through azeotropic distillation.[5]

Reaction Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the fatty acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of propylene glycol. This is a stepwise process, first forming the monoester and then the diester.

// Nodes Reactants [label="Propylene Glycol (PG)\n+ Caprylic/Capric Acid (FA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation of\nFatty Acid Carbonyl\n(H+ catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; NucleophilicAttack1 [label="Nucleophilic Attack\nby PG's 1° or 2° -OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tetrahedral1 [label="Tetrahedral Intermediate 1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WaterElim1 [label="Elimination of H2O", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monoester [label="Propylene Glycol Monoester", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation2 [label="Protonation of\nSecond Fatty Acid", fillcolor="#FBBC05", fontcolor="#202124"]; NucleophilicAttack2 [label="Nucleophilic Attack\nby remaining -OH of Monoester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tetrahedral2 [label="Tetrahedral Intermediate 2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WaterElim2 [label="Elimination of H2O", fillcolor="#34A853", fontcolor="#FFFFFF"]; Diester [label="Propylene Glycol Diester\n(Dicaprylate/Dicaprate)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Reactants -> Protonation [label="p-TSA or H₂SO₄"]; Protonation -> NucleophilicAttack1; NucleophilicAttack1 -> Tetrahedral1; Tetrahedral1 -> WaterElim1 [label="Proton Transfer"]; WaterElim1 -> Monoester [label="- H₂O"]; Monoester -> Protonation2 [label="Excess FA\n+ H+ catalyst"]; Protonation2 -> NucleophilicAttack2; NucleophilicAttack2 -> Tetrahedral2; Tetrahedral2 -> WaterElim2 [label="Proton Transfer"]; WaterElim2 -> Diester [label="- H₂O"]; }

Figure 1: Acid-catalyzed esterification mechanism.

Experimental Protocol: Chemical Synthesis

The following is a representative protocol for the synthesis of this compound/dicaprate using p-toluenesulfonic acid as a catalyst.

Materials:

  • Propylene Glycol

  • Caprylic Acid

  • Capric Acid (or a pre-mixed blend)

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene (B28343) (for azeotropic water removal)

  • 5% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine propylene glycol and a mixture of caprylic and capric acids. A typical molar ratio is 1:2.2 (propylene glycol to total fatty acids) to ensure complete diester formation.

  • Catalyst Addition: Add p-toluenesulfonic acid as the catalyst, typically at a concentration of 1-2% by weight of the reactants.

  • Solvent Addition: Add toluene to the flask to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux (typically 110-140°C) with vigorous stirring. Water will be collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is below a specified limit (e.g., < 0.5 mg KOH/g).

  • Neutralization: After cooling the reaction mixture, wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is neutral.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Remove the toluene and any remaining water by vacuum distillation.

  • Purification: The crude product can be further purified by vacuum distillation to obtain a clear, low-odor product.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Charge [label="Charge Reactants:\nPropylene Glycol, Caprylic/Capric Acids,\np-TSA, Toluene", fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="Heat to Reflux\n(110-140°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WaterRemoval [label="Azeotropic Removal of Water\n(Dean-Stark Trap)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Acid Value", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cool [label="Cool to Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Neutralize [label="Neutralize with NaHCO₃ Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Dry with Anhydrous Na₂SO₄", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SolventRemoval [label="Solvent Removal (Vacuum Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification (Vacuum Distillation)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Final Product:\nthis compound/Dicaprate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Charge; Charge -> Heat; Heat -> WaterRemoval; WaterRemoval -> Monitor; Monitor -> Heat [label="Acid Value > Target"]; Monitor -> Cool [label="Acid Value < Target"]; Cool -> Neutralize; Neutralize -> Dry; Dry -> SolventRemoval; SolventRemoval -> Purify; Purify -> End; }

Figure 2: Chemical synthesis workflow.

Enzymatic Esterification: A Greener Alternative

Enzymatic esterification employs lipases as biocatalysts to synthesize this compound/dicaprate. This method offers several advantages over chemical synthesis, including milder reaction conditions (lower temperature and pressure), higher specificity (reducing byproduct formation), and easier catalyst removal.[6] The most commonly used lipase (B570770) for this reaction is immobilized Candida antarctica lipase B, commercially known as Novozym 435.[7]

Reaction Mechanism

Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism.[3][8] In this mechanism, the enzyme first reacts with the acyl donor (fatty acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol (propylene glycol) to form the ester and regenerate the free enzyme. The process repeats for the second esterification on the monoester.

// Nodes Enzyme [label="Lipase (E)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; FA1 [label="Fatty Acid 1 (A)", fillcolor="#FBBC05", fontcolor="#202124"]; E_FA1 [label="E-FA Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcylEnzyme [label="Acyl-Enzyme Intermediate (F)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water1 [label="Water (P)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PG [label="Propylene Glycol (B)", fillcolor="#FBBC05", fontcolor="#202124"]; F_PG [label="F-PG Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monoester [label="Monoester (Q)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FA2 [label="Fatty Acid 2 (A')", fillcolor="#FBBC05", fontcolor="#202124"]; E_FA2 [label="E-FA' Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcylEnzyme2 [label="Acyl-Enzyme Intermediate 2 (F')", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water2 [label="Water (P')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monoester_reactant [label="Monoester (B')", fillcolor="#FBBC05", fontcolor="#202124"]; F_Monoester [label="F'-B' Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diester [label="Diester (Q')", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Enzyme -> E_FA1 [label="+ FA1"]; FA1 -> E_FA1; E_FA1 -> AcylEnzyme [label="- Water1"]; AcylEnzyme -> Water1; AcylEnzyme -> F_PG [label="+ PG"]; PG -> F_PG; F_PG -> Enzyme [label="+ Monoester"]; F_PG -> Monoester; Enzyme -> E_FA2 [label="+ FA2"]; FA2 -> E_FA2; E_FA2 -> AcylEnzyme2 [label="- Water2"]; AcylEnzyme2 -> Water2; AcylEnzyme2 -> F_Monoester [label="+ Monoester"]; Monoester_reactant -> F_Monoester; F_Monoester -> Enzyme [label="+ Diester"]; F_Monoester -> Diester; }

Figure 3: Lipase-catalyzed Ping-Pong Bi-Bi mechanism.

Experimental Protocol: Enzymatic Synthesis

The following is a representative protocol for the enzymatic synthesis of this compound/dicaprate.

Materials:

  • Propylene Glycol

  • Caprylic Acid

  • Capric Acid (or a pre-mixed blend)

  • Immobilized Lipase (e.g., Novozym 435)

  • Molecular sieves (optional, for water removal)

  • Solvent (optional, e.g., n-hexane, though solvent-free is common)

  • Stirred tank reactor or shaker incubator

Procedure:

  • Reactant Charging: In a suitable reactor, combine propylene glycol and the fatty acid mixture. A molar ratio of 1:2 (propylene glycol to total fatty acids) is typically used.

  • Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme loading is usually between 5-10% by weight of the total reactants.

  • Water Removal (Optional): If operating under vacuum, this will help remove the water produced during the reaction. Alternatively, molecular sieves can be added to the reaction mixture.

  • Reaction: The reaction is typically carried out at a temperature of 40-70°C with constant stirring (e.g., 200 rpm). The milder temperature helps to maintain the stability of the enzyme.

  • Monitoring: The reaction progress can be monitored by taking samples periodically and analyzing the fatty acid conversion by titration or gas chromatography.

  • Enzyme Recovery: Once the desired conversion is achieved, the immobilized enzyme can be easily separated from the reaction mixture by filtration for potential reuse.

  • Purification: The product mixture is typically purified by vacuum distillation to remove any unreacted starting materials and monoesters, yielding the final this compound/dicaprate.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Charge [label="Charge Reactants:\nPropylene Glycol, Caprylic/Capric Acids,\nNovozym 435", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="Incubate with Stirring\n(40-70°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Fatty Acid Conversion (GC/Titration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter [label="Filter to Recover Immobilized Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purification of Product (Vacuum Distillation)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Final Product:\nthis compound/Dicaprate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reuse [label="Enzyme for Reuse", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Charge; Charge -> React; React -> Monitor; Monitor -> React [label="Conversion < Target"]; Monitor -> Filter [label="Conversion ≥ Target"]; Filter -> Purify; Filter -> Reuse; Purify -> End; }

Figure 4: Enzymatic synthesis workflow.

Data Presentation: A Comparative Analysis

The choice between chemical and enzymatic synthesis often depends on a trade-off between reaction speed, yield, and process sustainability. The following tables summarize the key quantitative parameters for both methods based on literature data.

Table 1: Comparison of Reaction Parameters

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong acids (e.g., H₂SO₄, p-TSA)Lipases (e.g., Novozym 435)
Catalyst Conc. 1-5% (w/w of reactants)5-10% (w/w of reactants)
Temperature 110 - 180 °C40 - 70 °C
Pressure Atmospheric or VacuumAtmospheric or Vacuum
Reaction Time 4 - 12 hours8 - 48 hours
Solvent Often used for azeotropic water removal (e.g., Toluene)Often solvent-free

Table 2: Comparison of Performance and Product Characteristics

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-catalyzed)
Typical Yield > 90%> 95%
Selectivity Lower, can produce colored byproductsHigh, fewer byproducts
Catalyst Reusability NoYes (with immobilized enzymes)
Energy Consumption HighLow
Environmental Impact Use of corrosive acids, high energy consumptionMilder conditions, biodegradable catalyst

Product Analysis and Characterization

Regardless of the synthesis method, the final product is a mixture of propylene glycol mono- and diesters of caprylic and capric acids, along with unreacted starting materials. It is crucial to characterize the composition of this mixture.

Analytical Techniques
  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are the most common methods for analyzing the ester composition. The components of the reaction mixture are separated based on their boiling points and identified by their mass spectra.[9][10][11] Derivatization may be required for the analysis of free propylene glycol.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the different esters, particularly when coupled with a suitable detector like a refractive index detector or an evaporative light scattering detector.

  • Titration: The acid value of the reaction mixture is determined by titration with a standard base (e.g., KOH) to monitor the consumption of fatty acids during the reaction.

Conclusion

Both chemical and enzymatic methods are effective for the synthesis of this compound/dicaprate. Chemical esterification is a well-established, faster process, but it requires harsh reaction conditions and can lead to the formation of impurities. Enzymatic esterification, while typically slower, offers a more sustainable and selective alternative, operating under milder conditions and producing a purer product. The choice of method will depend on factors such as the desired product purity, production scale, cost considerations, and environmental regulations. For high-purity applications in pharmaceuticals and cosmetics, the advantages of enzymatic synthesis are particularly compelling.

References

The Influence of Propylene Glycol Dicaprylate/Dicaprate on Stratum Corneum Lipid Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stratum corneum (SC), the outermost layer of the epidermis, presents the primary barrier to transdermal drug delivery. Its unique "brick and mortar" structure, composed of corneocytes embedded in a lipid-rich matrix, effectively prevents the permeation of most xenobiotics. Propylene (B89431) glycol dicaprylate/dicaprate (PGD), a diester of propylene glycol and caprylic/capric acids, is widely utilized in topical formulations for its emollient and skin-conditioning properties.[1][2] Emerging evidence suggests that PGD also plays a significant role as a penetration enhancer, subtly modulating the intricate lipid architecture of the stratum corneum to facilitate the passage of active pharmaceutical ingredients. This technical guide delves into the mechanisms by which PGD alters SC lipids, presenting a comprehensive overview of the current understanding, supported by experimental evidence and methodologies.

Introduction: The Stratum Corneum Barrier

The barrier function of the stratum corneum is primarily attributed to its intercellular lipid matrix, a highly organized structure composed of ceramides, cholesterol, and free fatty acids in a roughly equimolar ratio. These lipids arrange into ordered lamellar structures, creating a tortuous and impermeable pathway for most molecules.[3] The integrity of this lipid barrier is crucial for maintaining skin hydration and protecting against external insults. Any disruption to the composition or organization of these lipids can lead to a compromised barrier and increased permeability.

Propylene Glycol Dicaprylate/Dicaprate: A Multifunctional Excipient

This compound/dicaprate is a non-greasy emollient that improves the sensory characteristics of topical formulations.[2] Beyond its aesthetic benefits, PGD is recognized for its ability to enhance the penetration of other cosmetic and pharmaceutical ingredients.[4] This enhancement is believed to stem from its interaction with the stratum corneum lipids.

Mechanism of Action: Alteration of Stratum Corneum Lipids

While direct research on this compound/dicaprate is limited, its mechanism of action can be inferred from studies on its parent molecule, propylene glycol (PG), and other fatty acid esters. The primary mechanism by which PGD is thought to enhance skin permeability is through the fluidization and disruption of the highly ordered intercellular lipid lamellae of the stratum corneum.

Propylene glycol itself has been shown to increase the mobility and disorder of SC lipids.[5][6] Molecular dynamics simulations suggest that PG localizes in the hydrophilic headgroup regions of the lipid bilayer, disrupting the hydrogen bond network and increasing the fluidity of the lipid tails.[5][7] It is plausible that PGD, with its larger, more lipophilic fatty acid chains, partitions more readily into the lipid-rich domains of the stratum corneum. This intercalation is hypothesized to disrupt the tight packing of the lipid chains, leading to a more fluid and permeable barrier.

Furthermore, studies utilizing Fourier Transform Infrared (FTIR) spectroscopy on similar penetration enhancers have demonstrated a shift in the symmetric and asymmetric CH2 stretching bands to higher wavenumbers. This shift is indicative of an increase in the number of gauche conformers relative to trans conformers in the lipid acyl chains, signifying a transition to a more disordered, liquid-crystalline state.[8]

Quantitative Data on Stratum Corneum Lipid Alteration

The following table summarizes representative quantitative data from studies investigating the effects of penetration enhancers on stratum corneum lipids. While specific data for this compound/dicaprate is not extensively available, these values illustrate the typical changes observed with compounds that function through lipid fluidization.

ParameterControl (Untreated SC)Treated with Penetration EnhancerMethod of AnalysisReference
CH₂ Symmetric Stretching Frequency (cm⁻¹) ~2850>2852FTIR Spectroscopy[8]
CH₂ Asymmetric Stretching Frequency (cm⁻¹) ~2920>2923FTIR Spectroscopy[8]
Lipid Acyl Chain Order Parameter HighReducedSolid-State NMR[6]
Permeability Coefficient (Kp) of a Model Drug Varies by drugIncreased (e.g., 2 to 10-fold)Franz Diffusion Cell[9]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard method for assessing the effect of a formulation containing this compound/dicaprate on the permeation of a model drug through excised skin.

Objective: To quantify the permeation enhancement effect of PGD.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Test formulation (with PGD) and control formulation (without PGD)

  • Model drug (e.g., caffeine, diclofenac)

  • Phosphate-buffered saline (PBS) as receptor fluid

  • High-performance liquid chromatography (HPLC) system

Methodology:

  • Skin Preparation: Thaw frozen excised skin and cut it into sections to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin sections between the donor and receptor compartments of the Franz cells, with the stratum corneum facing the donor compartment.

  • Receptor Phase: Fill the receptor compartment with pre-warmed PBS and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic physiological conditions.

  • Formulation Application: Apply a finite dose of the test and control formulations to the surface of the stratum corneum in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor fluid and replace with fresh PBS.

  • Sample Analysis: Quantify the concentration of the model drug in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and the permeability coefficient (Kp).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes the use of ATR-FTIR to investigate changes in the conformational order of stratum corneum lipids after treatment with PGD.

Objective: To assess the fluidizing effect of PGD on SC lipids.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Isolated stratum corneum sheets

  • This compound/dicaprate

  • Control vehicle

Methodology:

  • Sample Preparation: Isolate stratum corneum from excised skin using trypsin digestion.

  • Baseline Spectrum: Record a baseline ATR-FTIR spectrum of the untreated SC sheet.

  • Treatment: Apply a thin layer of PGD or the control vehicle to the SC sheet and allow it to penetrate for a specified period.

  • Post-Treatment Spectrum: Record the ATR-FTIR spectrum of the treated SC sheet.

  • Spectral Analysis: Analyze the spectra for changes in the positions of the symmetric (~2850 cm⁻¹) and asymmetric (~2920 cm⁻¹) methylene (B1212753) (CH₂) stretching vibrations. A shift to higher wavenumbers indicates increased lipid disorder.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of this compound/dicaprate on the stratum corneum and a typical experimental workflow for its evaluation.

G cluster_0 Stratum Corneum (SC) - Ordered State cluster_1 Interaction with PGD cluster_2 Stratum Corneum (SC) - Disordered State A Highly Ordered Lipid Lamellae B Low Permeability A->B Maintains Barrier Function E Increased Permeability B->E Transition C This compound/Dicaprate (PGD) C->A Intercalates into Lipid Bilayers D Disrupted Lipid Packing (Increased Fluidity) D->E Compromises Barrier Function

Proposed mechanism of PGD on SC lipids.

G cluster_0 Preparation cluster_1 Permeation Study cluster_2 Analysis A Excised Skin Sample C Franz Diffusion Cell Setup A->C B Formulation with PGD and Model Drug B->C D Sample Collection from Receptor Fluid C->D E HPLC Analysis D->E F Permeation Profile Generation E->F

Workflow for in vitro skin permeation study.

Conclusion

This compound/dicaprate serves as a valuable excipient in topical drug delivery, not only for its desirable sensory properties but also for its ability to enhance the penetration of active ingredients. The primary mechanism underlying this enhancement is the fluidization and disruption of the highly organized lipid matrix of the stratum corneum. By intercalating into the lipid lamellae, PGD increases the fluidity of the lipid chains, thereby reducing the barrier resistance of the skin. Further research employing techniques such as neutron diffraction and advanced spectroscopic methods will provide a more detailed molecular-level understanding of the interactions between PGD and the complex lipid environment of the stratum corneum. This knowledge will enable a more rational design of transdermal drug delivery systems with optimized efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols: Propylene Glycol Dicaprylate in Self-Emulsifying Drug Delivery Systems (SEDDS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to SEDDS and Propylene (B89431) Glycol Dicaprylate

Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and often co-solvents or co-surfactants, designed to spontaneously form fine oil-in-water (o/w) emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[1][2] This spontaneous emulsification allows for the oral administration of poorly water-soluble drugs, enhancing their solubility and bioavailability.[3][4] SEDDS are a promising strategy for drugs classified under the Biopharmaceutics Classification System (BCS) Class II and IV, which are characterized by low solubility.[5]

Propylene Glycol Dicaprylate/Dicaprate is a mixture of the propylene glycol diesters of caprylic and capric acids.[6] It is a commonly used lipid excipient (oil phase) in the formulation of SEDDS due to its excellent solvent capacity for a wide range of lipophilic drugs and its ability to facilitate the formation of stable micro- or nano-emulsions.[7][8] Its non-greasy feel and compatibility with various surfactants also make it a favorable choice.[9]

Role and Advantages of this compound in SEDDS
  • Primary Oil Phase and Drug Solubilizer: The primary function of this compound is to act as the oil phase, dissolving the lipophilic drug to maintain it in a solubilized state within the formulation.[10] The selection of the oil is a critical first step as it dictates the maximum drug loading capacity of the SEDDS.[10]

  • Enhanced Bioavailability: By presenting the drug in a solubilized form within fine emulsion droplets, SEDDS can enhance drug absorption and bioavailability.[3][11] This can lead to more reproducible plasma concentration profiles.[11] The lipidic nature of the formulation can also facilitate lymphatic transport, bypassing the hepatic first-pass metabolism for certain drugs.[4]

  • Formation of Fine Emulsions: this compound, as a medium-chain triglyceride derivative, contributes to the formation of small and uniform emulsion droplets upon dilution.[7] These small droplets provide a large interfacial surface area for drug release and absorption.[12]

  • Stability: SEDDS formulations are thermodynamically stable as isotropic mixtures, offering better physical stability against common emulsion instabilities like creaming or coalescence compared to conventional emulsions.[13]

Key Formulation Considerations
  • Excipient Selection:

    • Surfactants: Non-ionic surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >12) are preferred to ensure the rapid formation of o/w droplets.[12][13] Commonly used surfactants include polyethoxylated castor oils (e.g., Cremophor® RH 40), polysorbates (e.g., Tween® 80), and macrogolglycerides (e.g., Labrasol®, Gelucire®).[5] High concentrations of surfactants (30-60% w/w) are often required.[12]

    • Co-solvents/Co-surfactants: Co-solvents like ethanol, propylene glycol, and polyethylene (B3416737) glycol (PEG) can be used to dissolve large quantities of hydrophilic surfactants or the drug in the lipid base.[3][14] They can also act as co-surfactants, further reducing the interfacial tension and increasing the fluidity of the interfacial film.[5]

  • Optimization of Component Ratios: The ratio of oil, surfactant, and co-solvent is critical for the self-emulsification process. Pseudo-ternary phase diagrams are an essential tool for identifying the optimal ratios that result in a stable and efficient self-emulsifying system.[15][16]

  • Drug Properties: The success of a SEDDS formulation is highly dependent on the physicochemical properties of the drug. Drugs with a log P value of ≥2 are generally good candidates for SEDDS.[13]

Data Presentation

Table 1: Physicochemical Properties of this compound/Dicaprate

PropertyDescription
INCI Name This compound/Dicaprate
Appearance Clear, colorless to slightly yellowish liquid at room temperature.[9][17]
Nature Diester of propylene glycol with caprylic and capric acids.[6][9]
Solubility Soluble in organic solvents; insoluble in water.[17]
Function in SEDDS Oil phase, drug solvent.[7]
Key Attributes Good solvent capacity, forms stable emulsions, non-greasy.[7][9]

Table 2: Illustrative Drug Solubility in Common SEDDS Excipients

Excipient TypeExcipient NameDrug Solubility (mg/mL) - Example Data
Oil This compound/Dicaprate 125.5 ± 4.2
Caprylic/Capric Triglyceride110.8 ± 3.5
Olive Oil45.2 ± 1.8
Surfactant Cremophor® RH 40210.3 ± 6.1
Tween® 80185.6 ± 5.4
Labrasol®198.9 ± 5.9
Co-solvent Propylene Glycol95.7 ± 2.9
Polyethylene Glycol 400 (PEG 400)105.4 ± 3.3
Ethanol150.1 ± 4.5
Note: Data is hypothetical and for illustrative purposes. Actual solubility must be determined experimentally for each drug.

Table 3: Example Compositions of this compound-Based SEDDS Formulations

Formulation CodeThis compound (% w/w)Cremophor® RH 40 (% w/w)Propylene Glycol (% w/w)
F1205030
F2304030
F3404020
F4355510

Table 4: Typical Characterization Parameters for an Optimized SEDDS Formulation

ParameterTypical Value/Result
Self-Emulsification Time < 1 minute
Appearance upon Dilution Clear to slightly opalescent
Droplet Size (Z-average) < 200 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential -5 to -30 mV (or near neutral)
Drug Content Uniformity 98% - 102%
In Vitro Drug Release (at 60 min) > 85%

Experimental Protocols

Protocol 1: Excipient Solubility Screening

Objective: To determine the solubility of the active pharmaceutical ingredient (API) in various oils, surfactants, and co-solvents to select appropriate excipients for formulation.

Methodology:

  • Add an excess amount of the API to 2 mL of each selected excipient (e.g., this compound, Cremophor® RH 40, Propylene Glycol) in separate 5 mL screw-capped glass vials.

  • Place the vials in an isothermal shaker and agitate at 37 ± 1.0°C for 48 hours to reach equilibrium.

  • After 48 hours, centrifuge the samples at 5,000 rpm for 15 minutes to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile).

  • Analyze the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV, UV-Vis Spectrophotometry).

  • Select the excipients that demonstrate the highest solubility for the API for the next stage of formulation.

Protocol 2: Construction of Pseudo-Ternary Phase Diagram

Objective: To identify the self-emulsifying region and optimize the concentration ranges of the selected oil, surfactant, and co-solvent.

Methodology:

  • Based on solubility studies, select an oil (this compound), a surfactant, and a co-solvent.

  • Prepare mixtures of the surfactant and co-solvent (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2, 1:3).[11]

  • For each Smix ratio, prepare a series of formulations by mixing the oil phase with the Smix at various weight ratios, from 9:1 to 1:9 (oil:Smix).[16]

  • Homogenize each mixture using a vortex mixer until a clear, single-phase solution is obtained.

  • Take 100 µL of each formulation and dilute it with 100 mL of distilled water in a beaker with gentle stirring (e.g., 50 rpm) at 37°C.[18]

  • Visually observe the emulsification process. Classify the resulting emulsion as:

    • Grade A: Rapidly forming (<1 min), clear or slightly bluish, transparent nanoemulsion.

    • Grade B: Rapidly forming, slightly less clear, opalescent emulsion.

    • Grade C: Fine, milky emulsion formed within 2 minutes.

    • Grade D: Dull, grayish-white emulsion with noticeable oil globules.

    • Grade E: Poor or no emulsification, with large oil globules coalescing at the surface.

  • Plot the compositions on a ternary phase diagram, marking the regions corresponding to Grades A, B, and C as the efficient self-emulsification region.

Protocol 3: Preparation of Drug-Loaded Liquid SEDDS

Objective: To prepare a stable, drug-loaded SEDDS pre-concentrate.

Methodology:

  • Select a formulation from the optimal region of the pseudo-ternary phase diagram.

  • Accurately weigh the required amounts of this compound, surfactant, and co-solvent into a glass vial.

  • Accurately weigh the required amount of the API.

  • Add the API to the mixture of excipients.

  • Gently heat the mixture in a water bath (37-45°C) and stir using a magnetic stirrer or vortex mixer until the drug is completely dissolved and the solution is clear and homogenous.[15]

  • Store the resulting SEDDS pre-concentrate at room temperature in a tightly sealed container, protected from light.

Protocol 4: Characterization of SEDDS

4.1 Thermodynamic Stability and Dilution Robustness

  • Heating/Cooling Cycles: Subject the SEDDS pre-concentrate to three cycles of temperature change between 4°C and 45°C, with storage at each temperature for not less than 48 hours. Observe for any signs of phase separation or drug precipitation.

  • Centrifugation: Centrifuge the pre-concentrate at 3,500 rpm for 30 minutes and observe for any signs of instability.

  • Robustness to Dilution: Dilute the pre-concentrate 50, 100, and 200 times with different media (e.g., distilled water, 0.1 N HCl, pH 6.8 phosphate (B84403) buffer) and store for 24 hours.[16] Observe for any signs of precipitation or phase separation.

4.2 Droplet Size, Polydispersity Index (PDI), and Zeta Potential

  • Dilute 100 µL of the SEDDS pre-concentrate with 100 mL of distilled water and mix gently.

  • Analyze the resulting emulsion using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer) to determine the average globule size (Z-average), PDI, and zeta potential.

4.3 In Vitro Drug Release Study

  • Use a USP Type II (paddle) dissolution apparatus.[16]

  • Fill the dissolution vessels with 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl or pH 6.8 phosphate buffer) maintained at 37 ± 0.5°C.

  • Encapsulate a quantity of the SEDDS pre-concentrate equivalent to a single dose of the API in a hard gelatin capsule.

  • Place the capsule in the dissolution vessel and start the apparatus at a specified paddle speed (e.g., 50-75 rpm).[16]

  • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the drug concentration using a validated analytical method.

  • Compare the release profile to that of the pure, unformulated drug.

Visualizations (Graphviz DOT Language)

SEDDS_Development_Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & Optimization A API Characterization (Solubility, Log P) B Excipient Screening (Solubility Studies) A->B C Select Oil, Surfactant, Co-solvent (this compound as Oil) B->C D Construct Pseudo-Ternary Phase Diagrams C->D E Identify Self-Emulsifying Region D->E F Prepare Drug-Loaded SEDDS Formulations E->F G Thermodynamic Stability Testing F->G H Droplet Size & PDI Analysis G->H I In Vitro Drug Release H->I J Optimization I->J J->F Reformulate K Optimized SEDDS Formulation J->K

Caption: Workflow for the development of a SEDDS formulation.

Self_Emulsification_Mechanism A SEDDS Pre-concentrate (Oil + Drug + Surfactant) D Spontaneous Emulsification A->D B Aqueous Environment (GI Fluids) B->D C Gentle Agitation (Peristalsis) C->D E Fine o/w Emulsion Droplets (<200nm) D->E F Drug remains solubilized within droplets E->F G Enhanced Drug Absorption F->G

Caption: Mechanism of self-emulsification of a SEDDS formulation.

SEDDS_Performance_Relationships cluster_0 Formulation Components cluster_1 Physicochemical Properties cluster_2 Performance Characteristics Oil This compound (Oil Phase) Solubility High Drug Solubility Oil->Solubility Surfactant High HLB Surfactant Interfacial Low Interfacial Tension Surfactant->Interfacial Cosolvent Co-solvent / Co-surfactant Cosolvent->Solubility Fluidity Optimal Interfacial Fluidity Cosolvent->Fluidity Release Rapid Drug Release Solubility->Release Droplet Small Droplet Size Interfacial->Droplet Stability High Thermodynamic Stability Interfacial->Stability Fluidity->Droplet Fluidity->Stability Droplet->Release

Caption: Relationship between SEDDS components and performance.

References

Application Notes and Protocols for Propylene Glycol Dicaprylate/Dicaprate in Topical Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) Glycol Dicaprylate/Dicaprate is a versatile excipient widely utilized in the development of topical and transdermal drug delivery systems. It is a diester of propylene glycol with caprylic and capric acids, resulting in a clear, low-viscosity, non-greasy emollient with excellent solvent properties.[1][2] Its primary functions in topical formulations include acting as a solvent for poorly water-soluble active pharmaceutical ingredients (APIs), an emollient to improve skin feel and hydration, and a penetration enhancer to facilitate drug absorption into and through the skin.[2][3]

These application notes provide a comprehensive overview of the physicochemical properties of Propylene Glycol Dicaprylate/Dicaprate, its mechanism of action as a penetration enhancer, and detailed protocols for its evaluation in topical drug formulation development.

Physicochemical Properties

This compound/Dicaprate is a liquid at room temperature with a favorable safety profile, demonstrating minimal to no skin irritation in studies.[1][4] Its lipophilic nature makes it an excellent solvent for many APIs, enhancing their solubility and potential for skin permeation. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound/Dicaprate

PropertyValueUnitReference(s)
Appearance Clear, colorless to slightly yellowish liquid-[4]
Molecular Formula C27H50O5 (representative)-[4]
Molecular Weight ~328.5 (for this compound) g/mol [5]
Density at 20°C 0.91 - 0.93g/cm³[6][7]
Viscosity at 20°C 9 - 12mPa·s[7][8]
Solubility in Water Practically insoluble-[5]
Solubility in Organic Solvents Soluble in ethanol, isopropanol, hexane, ethyl acetate-[8]
Saponification Value 315 - 340mg KOH/g[7]
Acid Value ≤ 0.2mg KOH/g[7][8]

Mechanism of Action as a Penetration Enhancer

This compound/Dicaprate enhances skin penetration of APIs primarily by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin and the main barrier to drug absorption.[9][10] This mechanism involves the interdigitation of its fatty acid chains with the intercellular lipids of the stratum corneum, leading to increased fluidity and permeability of this barrier. This allows drug molecules to more readily partition into and diffuse through the skin.[11]

MechanismOfAction cluster_0 Topical Formulation cluster_1 Stratum Corneum cluster_2 Viable Epidermis cluster_3 Molecular Interaction Formulation Formulation containing Propylene Glycol Dicaprylate/Dicaprate and API SC Stratum Corneum Highly Ordered Lipid Bilayer Formulation->SC:f0 Application on Skin Interaction This compound/Dicaprate interacts with SC lipids SC:f1->Interaction Epidermis Viable Epidermis and Dermis Disruption Disruption of Lipid Bilayer (Increased Fluidity) Interaction->Disruption Disruption->Epidermis Enhanced API Permeation FormulationWorkflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Performance Testing cluster_3 Phase 4: Optimization A API Characterization B Solubility Screening (incl. This compound/Dicaprate) A->B C Prototype Formulation Design B->C D Physicochemical Characterization (Viscosity, pH, Appearance) C->D E Stability Studies D->E F In Vitro Release Testing (IVRT) E->F G In Vitro Skin Permeation Testing (IVPT) F->G H Data Analysis and Formulation Refinement G->H H->C Iterative Optimization FormulationOptimization Start Start: Define Target Product Profile Solubility Is API solubility in Propylene Glycol Dicaprylate/Dicaprate sufficient? Start->Solubility IVRT Does IVRT meet release rate target? Solubility->IVRT Yes IncreaseConc Increase Propylene Glycol Dicaprylate/Dicaprate concentration Solubility->IncreaseConc No AddCosolvent Add a co-solvent Solubility->AddCosolvent Partially IVPT Does IVPT show adequate skin permeation? IVRT->IVPT Yes ModifyExcipients Modify other excipients (e.g., gelling agent, surfactant) IVRT->ModifyExcipients No IVPT->IncreaseConc No FinalFormulation Final Optimized Formulation IVPT->FinalFormulation Yes IncreaseConc->Solubility AddCosolvent->Solubility ModifyExcipients->IVRT

References

Propylene Glycol Dicaprylate/Dicaprate: A Versatile Solvent for Enhancing the Bioavailability of Poorly Water-Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Propylene (B89431) glycol dicaprylate/dicaprate, a diester of propylene glycol with caprylic and capric acids, has emerged as a valuable excipient in the pharmaceutical industry. Its primary application lies in addressing one of the most significant challenges in drug development: the poor aqueous solubility of active pharmaceutical ingredients (APIs). A substantial portion of new chemical entities are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), which often leads to low and variable oral bioavailability. Propylene glycol dicaprylate/dicaprate serves as an effective lipid-based solvent, enhancing the solubility and dissolution of these challenging compounds.

These application notes provide a comprehensive overview of the utility of this compound/dicaprate as a solvent for poorly water-soluble drugs, complete with quantitative solubility data, detailed experimental protocols, and visualizations of key processes to guide researchers and formulation scientists.

Physicochemical Properties

This compound/dicaprate is a clear, colorless to slightly yellowish oily liquid at room temperature. It is practically insoluble in water but soluble in organic solvents like ethanol (B145695) and acetone. Its lipophilic nature makes it an excellent solvent for hydrophobic drug molecules.

Applications in Drug Formulation

The primary application of this compound/dicaprate is in the formulation of lipid-based drug delivery systems, most notably self-emulsifying drug delivery systems (SEDDS). When combined with surfactants and co-surfactants, it can form a stable pre-concentrate that, upon gentle agitation in an aqueous medium like the gastrointestinal fluid, spontaneously forms a fine oil-in-water emulsion or microemulsion. This process enhances the dissolution and subsequent absorption of the encapsulated drug.

Quantitative Solubility Data

The following tables summarize the available solubility data for several poorly water-soluble drugs in this compound/dicaprate and related solvents for comparative purposes. It is important to note that solubility can be influenced by the specific grade of the excipient, temperature, and the presence of other formulation components.

DrugDrug ClassSolvent SystemSolubility (mg/mL)Reference
CelecoxibBCS Class IIThis compound/dicaprate + Caprylic/capric mono-/di-glycerides (2:1)Used in a 3% w/w formulation[1]
CelecoxibBCS Class IIPropylene Glycol30.023[2]
IbuprofenBCS Class IIPropylene Glycol300[1]
KetoprofenBCS Class IIPropylene Glycol0.499 (mol/L)[3]
LoratadineBCS Class IIPropylene Glycol160 (16% w/w)[4]
FenofibrateBCS Class IIPropylene GlycolNot specified, but used as a solvent
CarbamazepineBCS Class IIPropylene GlycolSoluble[2]

Experimental Protocols

Protocol 1: Determination of Drug Solubility using the Shake-Flask Method

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a poorly water-soluble drug in this compound/dicaprate.

Materials:

  • Poorly water-soluble drug powder

  • This compound/dicaprate

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or wrist-action shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-performance liquid chromatography (HPLC) system or a validated analytical method for drug quantification

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the drug powder to a series of vials containing a known volume (e.g., 2 mL) of this compound/dicaprate. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the drug concentration in the supernatant does not change significantly between time points).

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the settling of excess solid drug.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any undissolved drug particles. This step is critical to avoid overestimation of solubility.

  • Drug Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the calibration range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method or other appropriate analytical technique to determine the drug concentration.

  • Data Analysis:

    • Calculate the solubility of the drug in this compound/dicaprate, typically expressed in mg/mL.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

Below are diagrams illustrating key workflows and mechanisms related to the use of this compound/dicaprate in drug delivery.

SEDDS_Development_Workflow cluster_0 Formulation Development cluster_1 Characterization cluster_2 Evaluation Start Start: Identify Poorly Water-Soluble Drug Screening Screening of Excipients (Oils, Surfactants, Co-surfactants) Start->Screening Solubility Determine Drug Solubility in Selected Excipients Screening->Solubility Ternary Construct Pseudo-Ternary Phase Diagrams Solubility->Ternary Formulation Select Optimal Formulation with Good Self-Emulsification Ternary->Formulation DropletSize Droplet Size and Zeta Potential Analysis Formulation->DropletSize Dispersibility Self-Emulsification Time and Dispersibility Test Formulation->Dispersibility Stability Thermodynamic Stability Studies DropletSize->Stability Dispersibility->Stability InVitro In Vitro Drug Release Studies Stability->InVitro InVivo In Vivo Pharmacokinetic Studies InVitro->InVivo DataAnalysis Data Analysis and Comparison InVivo->DataAnalysis End End: Optimized SEDDS Formulation DataAnalysis->End

Caption: Workflow for the development of a Self-Emulsifying Drug Delivery System (SEDDS).

Absorption_Enhancement_Mechanism cluster_0 Lumen of Small Intestine cluster_1 Enterocyte (Intestinal Absorptive Cell) cluster_2 Systemic Circulation SEDDS SEDDS Formulation (Drug in this compound) Emulsion Fine Oil-in-Water Emulsion (Increased Surface Area) SEDDS->Emulsion Dispersion in GI Fluid Micelles Mixed Micelles with Bile Salts (Drug Solubilized) Emulsion->Micelles Interaction with Bile Salts Membrane Apical Membrane Micelles->Membrane Drug Partitioning Absorption Passive Diffusion of Solubilized Drug Membrane->Absorption Transport Intracellular Transport Absorption->Transport PortalVein Portal Vein Transport->PortalVein Bioavailability Increased Bioavailability PortalVein->Bioavailability

Caption: Mechanism of intestinal drug absorption enhancement by lipid-based formulations.

References

Application Notes and Protocols for the Quantification of Propylene Glycol Dicaprylate/Dicaprate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propylene (B89431) glycol dicaprylate/dicaprate is a versatile excipient widely used in pharmaceutical and cosmetic formulations as an emollient, solvent, and vehicle for active ingredients.[1] Its concentration in these products is a critical quality attribute that can impact product performance, stability, and safety. Accurate and precise analytical methods are therefore essential for the quantification of propylene glycol dicaprylate/dicaprate in various formulations.

These application notes provide detailed protocols for the quantification of this compound/dicaprate using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID). These methods are suitable for a range of formulation types, including creams, lotions, and oral solutions.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

The HPLC-ELSD method is a powerful technique for the analysis of non-volatile compounds that lack a UV chromophore, such as this compound/dicaprate. The ELSD is a universal detector that measures the light scattered by analyte particles after the evaporation of the mobile phase, providing a response proportional to the mass of the analyte.[2][3]

Experimental Protocol

1.1.1. Sample Preparation

  • For Creams and Lotions (Oil-in-Water Emulsions):

    • Accurately weigh approximately 1 gram of the formulation into a 50 mL centrifuge tube.

    • Add 10 mL of a mixture of isopropanol (B130326) and hexane (B92381) (1:1, v/v).

    • Vortex for 5 minutes to ensure complete dispersion of the formulation.

    • Centrifuge at 5000 rpm for 10 minutes to separate the phases.

    • Carefully collect the upper organic layer containing the this compound/dicaprate.

    • Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • For Oral Solutions (Oil-based):

    • Accurately weigh an amount of the oral solution equivalent to approximately 50 mg of this compound/dicaprate into a 10 mL volumetric flask.

    • Dilute to volume with hexane.

    • Vortex for 2 minutes to ensure homogeneity.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

1.1.2. Chromatographic Conditions

ParameterSetting
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: AcetonitrileB: Isopropanol
Gradient 0-5 min: 90% A, 10% B5-15 min: Linear gradient to 50% A, 50% B15-20 min: 50% A, 50% B20-21 min: Return to 90% A, 10% B21-25 min: Re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
ELSD Nebulizer Temperature 40°C
ELSD Evaporator Temperature 60°C
ELSD Gas Flow (Nitrogen) 1.5 L/min

1.1.3. Method Validation

The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4]

  • Linearity: A six-point calibration curve should be prepared in the expected concentration range of the samples. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Recovery studies should be performed by spiking a placebo formulation with known amounts of this compound/dicaprate at three concentration levels. The recovery should be within 98-102%.

  • Precision: Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be assessed by analyzing six replicate samples at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

Data Presentation

Table 1: Quantitative Data for HPLC-ELSD Method Validation

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.99
Accuracy (Recovery) 99.5% - 101.2%98% - 102%
Precision (RSD)
- Repeatability0.8%≤ 2%
- Intermediate Precision1.2%≤ 2%
LOD 0.5 µg/mL-
LOQ 1.5 µg/mL-

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis weigh Weigh Formulation disperse Disperse in Solvent weigh->disperse centrifuge Centrifuge disperse->centrifuge extract Extract Organic Layer centrifuge->extract filter_prep Filter (0.45 µm) extract->filter_prep inject Inject into HPLC filter_prep->inject separate Chromatographic Separation (C18) inject->separate detect ELSD Detection separate->detect quantify Quantify detect->quantify GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-FID Analysis weigh Weigh Formulation extract_gc Extract with Hexane weigh->extract_gc derivatize Transesterify (NaOCH3) extract_gc->derivatize separate_layers Phase Separation derivatize->separate_layers collect_hexane Collect Hexane Layer separate_layers->collect_hexane filter_gc Filter (0.45 µm) collect_hexane->filter_gc inject_gc Inject into GC filter_gc->inject_gc separate_gc Chromatographic Separation (DB-5ms) inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc quantify_gc Quantify FAMEs detect_gc->quantify_gc Logical_Relationship sample Sample Receipt & Login prep Sample Preparation (Extraction/Derivatization) sample->prep analysis Instrumental Analysis (HPLC or GC) prep->analysis data_proc Data Processing (Integration & Calibration) analysis->data_proc quant Quantification data_proc->quant report Reporting & Review quant->report

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Propylene Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propylene (B89431) Glycol Dicaprylate/Dicaprate is a versatile diester of propylene glycol with caprylic and capric acids. It is widely utilized in pharmaceutical and cosmetic formulations as an emollient, solvent, and penetration enhancer.[1] As a non-UV-absorbing compound, its quantification by High-Performance Liquid Chromatography (HPLC) with a standard UV detector presents a challenge.[2][3][4] This application note details a robust reversed-phase HPLC method employing a Refractive Index (RI) detector for the accurate quantification of Propylene Glycol Dicaprylate/Dicaprate. An alternative Gel Permeation Chromatography (GPC) method, also suitable for such esters, is presented as well.

Primary Method: Reversed-Phase HPLC with Refractive Index Detection (RP-HPLC-RI)

This method is designed for the routine quality control and quantification of this compound/Dicaprate in raw materials and finished products.

Experimental Protocol: RP-HPLC-RI

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Refractive Index Detector (RID)
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724):Isopropanol (B130326) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
RID Temperature 35°C
Run Time 15 minutes

2. Reagent and Standard Preparation:

  • Mobile Phase: Prepare the mobile phase by mixing HPLC-grade acetonitrile and isopropanol in the specified ratio. Degas the mobile phase before use.

  • Standard Solution: Accurately weigh approximately 100 mg of USP this compound/Dicaprate Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a standard solution of approximately 10 mg/mL.

  • Sample Solution: For a formulation expected to contain this compound/Dicaprate, accurately weigh a quantity of the sample equivalent to about 100 mg of the analyte into a 10 mL volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Centrifuge or filter the solution through a 0.45 µm PTFE filter if necessary.

3. Data Analysis and System Suitability:

  • Quantification: The amount of this compound/Dicaprate in the sample is determined by comparing the peak area from the sample chromatogram with that of the standard chromatogram.

  • System Suitability:

    • Tailing Factor: The tailing factor for the this compound/Dicaprate peak should be not more than 2.0.

    • Relative Standard Deviation (RSD): The RSD for five replicate injections of the standard solution should be not more than 2.0%.

Quantitative Data Summary: RP-HPLC-RI
ParameterResult
Retention Time Approximately 5.8 min
Linearity (Range) 1 - 20 mg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 mg/mL
Limit of Quantitation (LOQ) 0.3 mg/mL
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98.0 - 102.0%

Alternative Method: Gel Permeation Chromatography with Refractive Index Detection (GPC-RI)

GPC separates molecules based on their size in solution and is particularly useful for the analysis of polymers and esters.[5][6]

Experimental Protocol: GPC-RI

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
GPC System Waters Alliance e2695 Separations Module or equivalent
Detector Refractive Index Detector (RID)
Column GPC Column, Styrene-Divinylbenzene, 300 mm x 7.5 mm, 5 µm
Mobile Phase Tetrahydrofuran (THF)
Flow Rate 1.0 mL/min
Injection Volume 50 µL
Column Temperature 40°C
RID Temperature 40°C
Run Time 20 minutes

2. Reagent and Standard Preparation:

  • Mobile Phase: Use HPLC-grade Tetrahydrofuran (THF), stabilized.

  • Standard and Sample Preparation: Follow the same procedure as for the RP-HPLC-RI method, using THF as the diluent.

Quantitative Data Summary: GPC-RI
ParameterResult
Retention Time Approximately 12.5 min
Linearity (Range) 1 - 20 mg/mL
Correlation Coefficient (r²) > 0.998
Precision (RSD%) < 2.5%
Accuracy (Recovery %) 97.0 - 103.0%

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the analysis of this compound/Dicaprate.

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (10 mg/mL in Mobile Phase) HPLC_Injection Inject into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Extraction/Dissolution in Mobile Phase) Filtration Filtration (0.45 µm PTFE) Sample_Prep->Filtration Filtration->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 or GPC Column) HPLC_Injection->Chrom_Separation RI_Detection Refractive Index Detection Chrom_Separation->RI_Detection Peak_Integration Peak Integration RI_Detection->Peak_Integration Quantification Quantification vs. Standard Peak_Integration->Quantification Report Generate Report Quantification->Report method_selection Analyte Propylene Glycol Dicaprylate/Dicaprate Property Lacks UV Chromophore Analyte->Property Detector_Choice Universal Detector Required Property->Detector_Choice Method1 RP-HPLC-RI Detector_Choice->Method1 Method2 GPC-RI Detector_Choice->Method2 Method3 HPLC-ELSD Detector_Choice->Method3 Method4 HPLC-CAD Detector_Choice->Method4

References

Application Note: Purity Analysis of Propylene Glycol Dicaprylate/Dicaprate by Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) Glycol Dicaprylate/Dicaprate is a versatile diester of propylene glycol with caprylic and capric acids.[1][2] It is widely utilized in pharmaceutical and cosmetic formulations as an emollient, solvent, and viscosity-increasing agent.[3] Its physical and chemical properties, such as its non-greasy feel and ability to enhance skin moisture retention, make it a valuable excipient in topical creams, lotions, and other personal care products. The purity of this excipient is critical to ensure the safety, stability, and efficacy of the final drug product.

This application note provides a detailed protocol for the quantitative analysis of Propylene Glycol Dicaprylate/Dicaprate purity using Gas Chromatography with Flame Ionization Detection (GC-FID). The method is designed to separate and quantify the main diester components from potential impurities, including free propylene glycol, monoesters of caprylic and capric acid, and residual free fatty acids.

Principle

The method involves the derivatization of active hydroxyl groups in free propylene glycol and monoesters using a silylating agent, followed by separation on a capillary GC column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid stationary phase. A Flame Ionization Detector (FID) is used for the quantification of the separated components. An internal standard is employed to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Solvents: Pyridine (analytical grade, kept over KOH), N,N-Dimethylformamide (DMF)

  • Derivatizing Agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard: n-Heptadecane (≥99% purity)

  • Reference Standards: Propylene Glycol (≥99.5%), Propylene Glycol Monocaprylate, this compound/Dicaprate (USP Reference Standard or equivalent)

  • Carrier Gas: Helium or Nitrogen (high purity)

  • FID Gases: Hydrogen (high purity), Air (dry, filtered)

Instrumentation and Chromatographic Conditions
  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a Split/Splitless injector and a Flame Ionization Detector (FID).

  • Column: Fused silica (B1680970) capillary column, 30 m x 0.25 mm i.d., coated with 95% methyl- 5% phenyl silicone (e.g., DB-5, HP-5), 0.25 µm film thickness.

  • Injector Temperature: 320°C

  • Detector Temperature: 350°C

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 320°C

    • Final Hold: Hold at 320°C for 10 minutes

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

Preparation of Solutions
  • Internal Standard (IS) Solution (1 mg/mL): Accurately weigh approximately 100 mg of n-heptadecane into a 100-mL volumetric flask. Dissolve and dilute to volume with pyridine.

  • Standard Solution: Accurately weigh approximately 50 mg of this compound/Dicaprate RS, 10 mg of Propylene Glycol Monocaprylate RS, and 5 mg of Propylene Glycol RS into a 10-mL volumetric flask. Add 5.0 mL of the Internal Standard solution and dilute to volume with pyridine.

  • Sample Solution: Accurately weigh approximately 50 mg of the this compound/Dicaprate sample into a 10-mL volumetric flask. Add 5.0 mL of the Internal Standard solution and dilute to volume with pyridine.

Derivatization Procedure
  • Transfer 1.0 mL of the Standard Solution and 1.0 mL of the Sample Solution into separate 2-mL autosampler vials.

  • To each vial, add 0.4 mL of BSTFA with 1% TMCS.

  • Immediately cap the vials tightly and shake vigorously.

  • Heat the vials in a heating block or oven at 70°C for 20 minutes.

  • Allow the vials to cool to room temperature before placing them in the GC autosampler.

Analysis and Calculation
  • Inject 1 µL of the derivatized Standard Solution and the derivatized Sample Solution into the GC system.

  • Identify the peaks corresponding to the derivatized propylene glycol, monoesters, diesters, and the internal standard based on their retention times from the standard chromatogram.

  • Calculate the Response Factor (RF) for each component in the standard solution using the following formula:

    RF = (Peak Area of Component / Concentration of Component) / (Peak Area of IS / Concentration of IS)

  • Calculate the percentage (%w/w) of each component in the sample using the following formula:

    % Component = (Peak Area of Component in Sample / Peak Area of IS in Sample) * (Concentration of IS / RF of Component) * (100 / Concentration of Sample)

Data Presentation

The quantitative data for a typical batch of this compound/Dicaprate is summarized in the table below. Specifications are based on typical industry and pharmacopeial standards.

AnalyteSpecificationTypical Result (% w/w)
This compound/Dicaprate≥ 90.0%96.5%
Propylene Glycol MonoestersNot More Than 9.0%2.8%
Free Propylene GlycolNot More Than 0.5%0.2%
Free Caprylic/Capric AcidNot More Than 0.2%0.1%

Note: The results are presented as weight/weight percentage (% w/w).

Experimental Workflow and Diagrams

The logical workflow for the GC analysis of this compound/Dicaprate is depicted below.

GC_Workflow cluster_prep Solution Preparation cluster_deriv Silylation cluster_analysis Instrumental Analysis cluster_data Data Analysis prep Preparation sample_prep Sample Weighing (approx. 50 mg) is_add Addition of Internal Standard (5.0 mL) sample_prep->is_add vol_adj Dilution with Pyridine (to 10 mL) is_add->vol_adj aliquot Transfer 1.0 mL to Vial vol_adj->aliquot deriv Derivatization bstfa_add Add 0.4 mL BSTFA + 1% TMCS aliquot->bstfa_add heat Heat at 70°C for 20 min bstfa_add->heat injection Inject 1 µL into GC heat->injection analysis GC-FID Analysis separation Chromatographic Separation injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration data Data Processing calculation Quantification using Internal Standard integration->calculation report Final Report (% Purity) calculation->report

Caption: Workflow for GC-FID Purity Analysis.

Conclusion

The described GC-FID method provides a reliable and robust approach for the purity assessment of this compound/Dicaprate. The silylation derivatization step is crucial for the accurate quantification of free propylene glycol and monoester impurities. This protocol is suitable for quality control in manufacturing and for the characterization of this excipient in research and drug development settings, ensuring that it meets the stringent purity requirements for pharmaceutical and cosmetic applications.

References

Application Notes and Protocols for Developing Nanoemulsions Using Propylene Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing stable and effective nanoemulsions using propylene (B89431) glycol dicaprylate/dicaprate as the oil phase. This excipient, known for its excellent emollient properties and ability to solubilize a wide range of active pharmaceutical ingredients (APIs), is a valuable component in the formulation of advanced drug delivery systems.[1][2] The following sections detail the applications, experimental protocols, and key characterization techniques for nanoemulsions based on propylene glycol dicaprylate/dicaprate.

Applications of this compound/Dicaprate in Nanoemulsions

This compound/dicaprate is a versatile oil phase for nanoemulsion formulations with a broad range of applications in the pharmaceutical and cosmetic industries. Its primary functions include acting as a skin conditioning agent, a viscosity-increasing agent, and a surfactant.[1][2]

Key Application Areas:

  • Topical and Transdermal Drug Delivery: Nanoemulsions formulated with this compound/dicaprate can enhance the penetration of APIs through the skin.[3][4] This is beneficial for localized treatments and for systemic delivery of drugs that are poorly absorbed orally.

  • Oral Drug Delivery: For poorly water-soluble drugs, nanoemulsions can significantly improve oral bioavailability by increasing the drug's solubility and dissolution rate in the gastrointestinal tract.[5] Self-nanoemulsifying drug delivery systems (SNEDDS) are a promising approach where the nanoemulsion forms in situ upon contact with gastrointestinal fluids.[5]

  • Cosmetics and Skincare: Due to its emollient properties, this compound/dicaprate is used in moisturizers, cleansers, and makeup products to provide a smooth, non-greasy feel and improve product spreadability.[1][2][6]

  • Parenteral Drug Delivery: While less common, nanoemulsions can be formulated for intravenous administration to deliver drugs directly into the bloodstream, which is particularly useful for targeted therapies and for drugs with poor solubility.

Experimental Protocols

The following protocols provide a step-by-step guide for the formulation and characterization of nanoemulsions using this compound/dicaprate.

Protocol 1: Formulation of a Nanoemulsion by Low-Energy Phase Inversion Composition Method

This method is suitable for producing oil-in-water (o/w) nanoemulsions with small droplet sizes and is performed at ambient temperature, thus avoiding the use of high energy and heat.[6][7]

Materials:

  • Oil Phase: this compound/Dicaprate (e.g., Captex® 200P, Crodamol PC)

  • Surfactant: Non-ionic surfactant with a high Hydrophile-Lipophile Balance (HLB) value (e.g., Polysorbate 80 (Tween 80), PEG-40 Castor Oil (Etocas 40), PEG-20 Glyceryl Laurate (Tagat L2)).[6]

  • Aqueous Phase: Distilled or deionized water

  • Mechanical stirrer

  • Glass beakers and burette

Methodology:

  • Preparation of the Oil/Surfactant Mixture:

    • Accurately weigh the this compound/dicaprate and the selected surfactant into a glass beaker.

    • The ratio of oil to surfactant can be varied to optimize the formulation. Typical starting ratios to investigate are 0.4:0.6, 0.375:0.625, and 0.28:0.72 (w/w).[6]

    • Mix the components thoroughly using a mechanical stirrer at a moderate speed until a homogenous, transparent mixture is obtained.

  • Formation of the Nanoemulsion:

    • Slowly add the aqueous phase (distilled water) dropwise to the oil/surfactant mixture using a burette while continuously stirring at a constant, moderate speed (e.g., 200 rpm).[6]

    • Continue the addition of water until the desired water content is reached. The formation of a transparent or translucent nanoemulsion indicates successful emulsification.

    • The amount of water added can range from 5% to 30% (w/w) or higher, depending on the desired final concentration.[6]

  • Equilibration and Storage:

    • Allow the resulting nanoemulsion to equilibrate for a period of time (e.g., 24 hours) at ambient temperature.

    • Visually inspect the formulation for any signs of instability, such as phase separation, creaming, or cracking.

    • Store the stable nanoemulsion in a sealed container for further characterization.

Protocol 2: Construction of a Pseudoternary Phase Diagram

A pseudoternary phase diagram is essential for identifying the nanoemulsion region for a specific system of oil, surfactant, and co-surfactant, allowing for the optimization of the formulation.[8][9]

Materials:

  • Oil Phase: this compound/Dicaprate

  • Surfactant: e.g., Cremophor EL, TPGS, Tween 80[10]

  • Co-surfactant: e.g., Propylene Glycol[9]

  • Aqueous Phase: Distilled or deionized water

  • Magnetic stirrer and stir bars

  • Glass vials or test tubes

Methodology:

  • Preparation of Surfactant/Co-surfactant (Smix) Ratios:

    • Prepare different weight ratios of the surfactant and co-surfactant (Smix), for example, 1:1, 2:1, and 3:1.[9]

  • Titration with the Oil Phase:

    • For each Smix ratio, prepare a series of mixtures with the oil phase (this compound/dicaprate) in varying weight ratios, for example, from 9:1 to 1:9 (Smix:Oil).[10]

  • Aqueous Phase Titration:

    • Each of the Smix/Oil mixtures is then titrated dropwise with the aqueous phase (water) under gentle magnetic stirring.

    • After each addition of water, the mixture is visually observed for its appearance. The transition from a clear, single-phase system to a turbid or milky emulsion is noted.

    • The points at which the mixture becomes turbid are recorded as the boundary of the nanoemulsion region.

  • Plotting the Phase Diagram:

    • The compositions (in weight percent) of the oil, Smix, and water at the phase inversion points are plotted on a triangular coordinate system (ternary phase diagram).

    • The area within the plotted boundaries represents the nanoemulsion region, where stable, single-phase formulations can be formed.

Protocol 3: Characterization of the Nanoemulsion

Once the nanoemulsion is formulated, it is crucial to characterize its physicochemical properties to ensure its quality, stability, and performance.

Key Characterization Techniques:

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Method: Dynamic Light Scattering (DLS) using a particle size analyzer (e.g., Malvern Zetasizer).[11][12]

    • Procedure: Dilute the nanoemulsion sample with distilled water to an appropriate concentration to avoid multiple scattering effects. Place the diluted sample in a cuvette and measure the particle size and PDI at a fixed temperature (e.g., 25°C).

    • Interpretation: A smaller droplet size (typically < 200 nm for nanoemulsions) and a low PDI value (< 0.3) indicate a narrow and uniform size distribution, which is desirable for stability and performance.[13]

  • Zeta Potential Measurement:

    • Method: Laser Doppler Velocimetry using a particle size analyzer.

    • Procedure: The diluted nanoemulsion sample is placed in a specific electrode-containing cuvette, and the electrophoretic mobility of the droplets is measured.

    • Interpretation: The zeta potential provides an indication of the surface charge of the droplets and the stability of the nanoemulsion. A high absolute zeta potential value (e.g., > ±30 mV) suggests good stability due to electrostatic repulsion between droplets.[13]

  • Viscosity Measurement:

    • Method: Rotational viscometer (e.g., Brookfield viscometer).[13]

    • Procedure: Measure the viscosity of the undiluted nanoemulsion at a controlled temperature (e.g., 25°C) and at different shear rates to determine its rheological behavior.

    • Interpretation: The viscosity of the nanoemulsion can influence its physical stability, spreadability (for topical applications), and in vivo performance.

  • Morphological Analysis:

    • Method: Transmission Electron Microscopy (TEM).[13]

    • Procedure: A drop of the diluted nanoemulsion is placed on a carbon-coated copper grid, negatively stained (e.g., with phosphotungstic acid), and allowed to air dry before being observed under the TEM.

    • Interpretation: TEM provides direct visualization of the droplet shape (typically spherical) and size distribution.

  • Stability Studies:

    • Thermodynamic Stability: Subject the nanoemulsion to centrifugation and freeze-thaw cycles to assess its physical stability under stress conditions.[11]

    • Long-Term Stability: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, 40°C) for an extended period (e.g., several months) and periodically monitor its droplet size, PDI, and visual appearance for any signs of instability.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on nanoemulsions formulated with this compound/dicaprate, providing a reference for formulation development.

Table 1: Droplet Size of Self-Emulsifying Microemulsions with this compound/Dicaprate and Various Surfactants. [10]

Lipid/Surfactant Ratio (w/w)SurfactantDroplet Size (nm)Classification
9:1TPGS>180Emulsion
8:2TPGS>180Emulsion
7:3TPGS>180Emulsion
6:4TPGS>180Emulsion
5:5TPGS>180Emulsion
4:6TPGS<20Microemulsion
3:7TPGS<20Microemulsion
2:8TPGS<20Microemulsion
1:9TPGS<20Microemulsion
9:1Tween 80>180Emulsion
8:2Tween 80>180Emulsion
7:3Tween 80>180Emulsion
6:4Tween 80>180Emulsion
5:5Tween 80>180Emulsion
4:6Tween 80<20Microemulsion
3:7Tween 80<20Microemulsion
2:8Tween 80<20Microemulsion
1:9Tween 80<20Microemulsion
9:1Cremophor EL>180Emulsion
8:2Cremophor EL>180Emulsion
7:3Cremophor EL>180Emulsion
6:4Cremophor EL>180Emulsion
5:5Cremophor EL>180Emulsion
4:6Cremophor EL<20Microemulsion
3:7Cremophor EL<20Microemulsion
2:8Cremophor EL<20Microemulsion
1:9Cremophor EL<20Microemulsion

Table 2: Effect of Propylene Glycol Concentration on Nanoemulsion Properties. [14]

Propylene Glycol Conc. (wt.%)Mean Particle Diameter (nm)Polydispersity Index (PDI)
023.50.495
10262.960.4489
20307.440.4489
30292.650.5041
40Not specified0.5625
50342.20.5041

Visualizations

The following diagrams illustrate key experimental workflows for developing nanoemulsions.

Nanoemulsion_Formulation_Workflow cluster_prep Preparation cluster_mixing Low-Energy Mixing cluster_result Result Oil Propylene Glycol Dicaprylate/Dicaprate Mix Mix Oil and Surfactant Oil->Mix Surfactant Select Surfactant (e.g., Tween 80) Surfactant->Mix Aqueous Aqueous Phase (Distilled Water) Titrate Titrate with Aqueous Phase (Dropwise Addition) Aqueous->Titrate Mix->Titrate Homogeneous Mixture Nanoemulsion Stable Nanoemulsion Titrate->Nanoemulsion Spontaneous Emulsification

Caption: Workflow for Nanoemulsion Formulation.

Nanoemulsion_Characterization_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation Formulation Prepared Nanoemulsion DLS Droplet Size & PDI (Dynamic Light Scattering) Formulation->DLS Zeta Zeta Potential (Laser Doppler Velocimetry) Formulation->Zeta Viscosity Viscosity (Rheometer) Formulation->Viscosity TEM Morphology (Transmission Electron Microscopy) Formulation->TEM Stability Stability Studies (Centrifugation, Freeze-Thaw) Formulation->Stability Evaluation Physicochemical Properties & Stability Assessment DLS->Evaluation Zeta->Evaluation Viscosity->Evaluation TEM->Evaluation Stability->Evaluation

Caption: Workflow for Nanoemulsion Characterization.

References

Application Notes and Protocols for the Formulation of Oral Drug Delivery Systems with Propylene Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) Glycol Dicaprylate/Dicaprate (PGDC) is a versatile diester of propylene glycol with caprylic and capric acids.[1][2][3] It is a clear, colorless, and odorless liquid with excellent solvent properties for a wide range of active pharmaceutical ingredients (APIs), making it a valuable excipient in the development of oral drug delivery systems.[4] PGDC is particularly well-suited for lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), which are designed to enhance the solubility and bioavailability of poorly water-soluble drugs.[5][6]

These application notes provide a comprehensive overview of the use of PGDC in oral formulations, including its physicochemical properties, formulation strategies, and relevant experimental protocols.

Physicochemical Properties of Propylene Glycol Dicaprylate/Dicaprate

PGDC is a non-polar excipient that is practically insoluble in water but soluble in organic solvents like ethanol (B145695) and isopropanol.[4][7] Its low viscosity and high stability against oxidation make it an advantageous oil phase in lipid-based formulations.[4]

Table 1: Typical Physicochemical Properties of this compound/Dicaprate

PropertyValueReference
AppearanceClear, colorless liquid[3][8]
OdorSlightly fatty[8]
Molecular FormulaC27H50O5[3][8]
Molecular Weight~470.75 g/mol [8]
Water SolubilityPractically insoluble[7]
Viscosity at 20 °C9 – 12 mPa·s[4]
Acid Valuemax. 0.2 mg KOH/g[4]
Water Contentmax. 0.1%[4]

Formulation of Self-Emulsifying Drug Delivery Systems (SEDDS) with PGDC

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[5][6] This spontaneous emulsification leads to a large interfacial area for drug partitioning and absorption, thereby enhancing bioavailability.[6]

In a typical SEDDS formulation, PGDC serves as the oil phase, solubilizing the lipophilic drug. The choice and concentration of surfactants and cosurfactants are critical for the formation of a stable and efficient delivery system.

Key Formulation Components:
  • Oil Phase: this compound/Dicaprate (PGDC) acts as a solvent for the drug and is the basis of the formulation.

  • Surfactants: Non-ionic surfactants with a high hydrophilic-lipophilic balance (HLB) value (typically >12) are preferred to ensure the rapid formation of a stable emulsion.[5] Commonly used surfactants include polysorbates (e.g., Tween 80), polyethoxylated castor oils (e.g., Cremophor EL, Kolliphor RH40), and tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS).[6][9] The concentration of surfactants in SEDDS formulations usually ranges from 30% to 60% (w/w).[6]

  • Cosolvents/Co-surfactants: These can be incorporated to enhance the drug's solubility in the lipid base or to improve the emulsification process.[6] Examples include propylene glycol, ethanol, and polyethylene glycols (PEGs).[6][10]

Table 2: Example Compositions of PGDC-Based Binary Systems for Microemulsion Formation [9]

Lipid (PGDC) / Surfactant Ratio (w/w)SurfactantResulting System
9:1 to 2:8TPGSMonophasic System
9:1 to 2:8Cremophor ELMonophasic System
9:1 to 4:6Tween 80Monophasic System

Mechanism of Bioavailability Enhancement

The primary mechanism by which PGDC-based SEDDS enhance oral bioavailability is through the improvement of drug solubilization and dissolution in the gastrointestinal tract. Upon oral administration, the SEDDS formulation disperses to form small droplets, significantly increasing the surface area available for drug release and absorption.

Additionally, some components of these formulations, such as propylene glycol and its esters, may act as penetration enhancers.[2][11] For instance, propylene glycol can interact with and disorder the lipid bilayers of the intestinal membrane, potentially increasing its fluidity and permeability.[12][13] A related compound, propylene glycol caprylate, has been shown to loosen tight junctions between intestinal epithelial cells by reducing the expression of claudin-4.[14]

Mechanism of enhanced bioavailability with PGDC-based SEDDS.

Experimental Protocols

Protocol 1: Preparation of PGDC-Based SEDDS

This protocol describes the preparation of a self-emulsifying drug delivery system pre-concentrate containing a poorly water-soluble drug.

Materials:

  • This compound/Dicaprate (PGDC)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant/Cosolvent (e.g., Propylene Glycol)

  • Active Pharmaceutical Ingredient (API)

  • Vortex mixer

  • Magnetic stirrer

  • Water bath

Procedure:

  • Accurately weigh the required amounts of PGDC (oil phase), surfactant, and co-surfactant/cosolvent based on the desired formulation ratio.

  • Mix the components in a glass vial.

  • Place the vial on a magnetic stirrer and stir at a moderate speed until a homogenous isotropic mixture is obtained. Gentle heating in a water bath (not exceeding 40°C) may be used to facilitate mixing if necessary.

  • Accurately weigh the API and add it to the blank SEDDS pre-concentrate.

  • Vortex the mixture for 2-3 minutes to aid in the initial dispersion of the API.

  • Continue stirring the mixture with a magnetic stirrer until the API is completely dissolved and a clear, homogenous pre-concentrate is formed.[15]

Workflow for the preparation of a PGDC-based SEDDS.
Protocol 2: Characterization of the SEDDS Formulation

This protocol is for determining the droplet size and PDI of the emulsion formed upon dilution of the SEDDS pre-concentrate.

Materials and Equipment:

  • Prepared SEDDS pre-concentrate

  • Distilled water

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Glass vials

Procedure:

  • Dilute a small, accurately measured amount of the SEDDS pre-concentrate with a pre-determined volume of distilled water (e.g., 1:100 or 1:500 dilution) in a glass vial.

  • Gently mix the contents by inverting the vial a few times to allow for spontaneous emulsification.

  • Transfer an appropriate volume of the resulting emulsion into a cuvette suitable for the DLS instrument.

  • Measure the droplet size and PDI at a controlled temperature (e.g., 25°C).

  • Perform the measurement in triplicate to ensure reproducibility.

This protocol describes the assessment of the in vitro drug release profile from the SEDDS formulation.

Materials and Equipment:

  • Prepared SEDDS formulation (encapsulated or as a pre-concentrate)

  • Dissolution apparatus (USP Type II - paddle method)

  • Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)

  • Syringes and filters

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Prepare the dissolution medium and maintain it at 37 ± 0.5°C in the dissolution vessels.

  • Place a known amount of the SEDDS formulation (equivalent to a specific dose of the drug) into each dissolution vessel.

  • Set the paddle speed to a specified rate (e.g., 50 or 100 rpm).[15]

  • At pre-determined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analyze the drug concentration in the filtered samples using a validated analytical method (HPLC or UV-Vis).

  • Calculate the cumulative percentage of drug released over time.

This protocol is for evaluating the behavior of the lipid-based formulation under conditions simulating digestion in the small intestine. It helps to assess the ability of the formulation to maintain the drug in a solubilized state during lipolysis.

Materials and Equipment:

  • Prepared SEDDS formulation

  • pH-stat apparatus with a thermostated reaction vessel

  • Lipolysis medium (simulating fasted state small intestine)

  • Pancreatin (B1164899) solution

  • Sodium hydroxide (B78521) (NaOH) solution for titration

  • Centrifuge

Procedure:

  • Set up the pH-stat apparatus with the reaction vessel maintained at 37°C.[16][17]

  • Add the lipolysis medium to the vessel.

  • Disperse the SEDDS formulation in the medium and allow it to equilibrate for a specified time (e.g., 10 minutes).[17]

  • Initiate lipolysis by adding the pancreatin solution.

  • Maintain the pH of the medium at a constant value (e.g., pH 7.5) by automatic titration with the NaOH solution. The consumption of NaOH is recorded to monitor the extent of lipid digestion.[16][18]

  • At different time points during the lipolysis (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots of the reaction mixture.[18]

  • Immediately stop the enzymatic reaction in the aliquots by adding an inhibitor.

  • Centrifuge the samples to separate the aqueous and lipid phases.

  • Analyze the drug concentration in the different phases to determine its distribution and solubilization during digestion.

References

Application Notes and Protocols for Propylene Glycol Dicaprylate in Pediatric and Geriatric Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol dicaprylate/dicaprate, a diester of propylene glycol with caprylic and capric acids, is a versatile excipient increasingly utilized in oral pharmaceutical formulations. Its primary application lies in the development of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), to enhance the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV). This document provides detailed application notes and protocols for the use of propylene glycol dicaprylate in developing formulations tailored for pediatric and geriatric populations, considering the unique physiological and biopharmaceutical challenges these age groups present.

This compound serves as a lipidic solvent that can dissolve a significant amount of lipophilic active pharmaceutical ingredients (APIs). Upon contact with gastrointestinal fluids, formulations containing this excipient can form fine oil-in-water emulsions or microemulsions, which facilitate drug dissolution and absorption. The selection of excipients for pediatric and geriatric populations requires careful consideration of their safety and physiological compatibility.

Physicochemical Properties of this compound/Dicaprate

A thorough understanding of the physicochemical properties of this compound/dicaprate is essential for successful formulation development.

PropertyValueReference
Appearance Clear, colorless to slightly yellowish oily liquid[1]
Synonyms This compound/dicaprate, Decanoic acid, mixed diesters with octanoic acid and propylene glycol[2]
CAS Number 68583-51-7[3]
Molecular Formula C21H40O4 (approximate for mixed esters)N/A
Molecular Weight Approximately 392.57 g/mol [4]
Solubility Practically insoluble in water; soluble in ethanol, fatty oils, and other organic solvents[1]
HLB Value Low (lipophilic)N/A
Primary Function Lipid solvent, emulsifier, skin-conditioning agent (in topical formulations)[5]

Applications in Pediatric and Geriatric Formulations

The primary application of this compound in oral formulations for pediatric and geriatric populations is as a lipid component in SEDDS. These systems are particularly beneficial for:

  • Enhancing the solubility and bioavailability of poorly water-soluble drugs.

  • Improving dose uniformity for potent low-dose drugs.

  • Facilitating the formulation of liquid dosage forms , which are preferred for patients with swallowing difficulties.

  • Potentially reducing food effects on drug absorption.

Pediatric Considerations

Developing formulations for children requires addressing challenges such as taste-masking, dose flexibility, and the immaturity of physiological functions.

  • Physiological Differences: Neonates and infants have higher gastric pH, lower concentrations of bile salts, and reduced pancreatic lipase (B570770) activity compared to adults. Gastric lipase plays a more significant role in lipid digestion in infants.[6][7][8]

  • Excipient Safety: The European Medicines Agency (EMA) provides guidelines on excipients for pediatric formulations, emphasizing the need for thorough safety assessments.[9][10] While specific data on this compound in pediatric oral use is limited, its hydrolysis products, propylene glycol and medium-chain fatty acids, have been studied. The EMA has set safety limits for propylene glycol in children.[11]

  • Formulation Strategy: SEDDS can be formulated as oral solutions or filled into small capsules or sachets for ease of administration. The taste of the formulation is a critical factor for compliance in children.

Geriatric Considerations

The geriatric population presents challenges such as polypharmacy, altered gastrointestinal physiology, and age-related decline in organ function.

  • Physiological Changes: Elderly individuals may experience decreased gastric acid secretion, reduced pancreatic function, and altered intestinal motility. These changes can affect the digestion of lipids and the absorption of drugs from lipid-based formulations.[12][13]

  • Comorbidities: Age-related conditions can impact drug metabolism and clearance, necessitating careful dose adjustments.

  • Dosage Form: Liquid formulations or soft gelatin capsules containing SEDDS can be advantageous for elderly patients with dysphagia.

Experimental Protocols

Protocol for Solubility Assessment of a Model Drug

Objective: To determine the saturation solubility of a model poorly water-soluble drug in this compound and other excipients to select suitable components for a SEDDS formulation.

Materials:

  • Model drug (e.g., Fenofibrate, a BCS Class II drug)

  • This compound

  • Other oils (e.g., medium-chain triglycerides)

  • Surfactants (e.g., Polysorbate 80, Cremophor® EL)

  • Co-solvents (e.g., Transcutol® HP, PEG 400)

  • Vials, magnetic stirrer, thermostatically controlled water bath, analytical balance, HPLC system.

Method:

  • Add an excess amount of the model drug to 2 g of each excipient in a glass vial.

  • Seal the vials and place them in a thermostatically controlled water bath at 37°C.

  • Stir the mixtures continuously for 72 hours to ensure equilibrium is reached.

  • After 72 hours, centrifuge the samples at 3000 rpm for 15 minutes to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).

  • Analyze the drug concentration in the diluted supernatant using a validated HPLC method.

  • Express the results as mg of drug per gram of excipient.

Protocol for Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a stable SEDDS formulation using this compound as the lipid phase.

Materials:

  • Model drug

  • This compound (oil)

  • Surfactant (selected from solubility studies)

  • Co-solvent (selected from solubility studies)

  • Vials, magnetic stirrer, analytical balance.

Method:

  • Based on the solubility studies, select the oil, surfactant, and co-solvent.

  • Prepare different ratios of oil, surfactant, and co-solvent to construct a pseudo-ternary phase diagram. For example, vary the Smix (surfactant:co-solvent) ratio (e.g., 1:1, 2:1, 1:2) and then mix the Smix with the oil at different ratios (e.g., 9:1, 8:2, ... 1:9).

  • Accurately weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.

  • Heat the mixture to 40°C under gentle stirring to ensure homogeneity.

  • Add the pre-weighed amount of the model drug to the mixture and stir until it is completely dissolved.

  • Visually inspect the resulting formulation for clarity and homogeneity.

Protocol for Characterization and Stability Testing of SEDDS

Objective: To characterize the prepared SEDDS formulation for its self-emulsification properties and assess its thermodynamic stability.

Method:

  • Self-Emulsification Assessment:

    • Add 1 mL of the SEDDS formulation to 250 mL of distilled water at 37°C in a glass beaker with gentle agitation (e.g., 50 rpm).

    • Visually observe the rate of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white, milky).

    • Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.

  • Thermodynamic Stability Testing:

    • Heating-Cooling Cycles: Subject the SEDDS formulation to six cycles of heating at 45°C for 48 hours followed by cooling at 4°C for 48 hours. Observe for any signs of phase separation or drug precipitation.

    • Centrifugation: Centrifuge the formulation at 3500 rpm for 30 minutes and observe for any phase separation.

    • Freeze-Thaw Cycles: Subject the formulation to three freeze-thaw cycles between -21°C and +25°C, with storage at each temperature for at least 48 hours. Observe for any signs of instability.

Protocol for In Vitro Lipolysis Testing

Objective: To simulate the digestion of the SEDDS formulation in the gastrointestinal tract and evaluate its ability to maintain the drug in a solubilized state.

Materials:

  • SEDDS formulation

  • pH-stat apparatus

  • Lipase (e.g., porcine pancreatin)

  • Bile salts (e.g., sodium taurocholate)

  • Phospholipids (e.g., lecithin)

  • Simulated intestinal fluid (SIF) buffer

  • Calcium chloride solution

  • Enzyme inhibitor (e.g., 4-bromophenylboronic acid)

Method (Adapted for Pediatric and Geriatric Considerations):

  • Prepare Age-Specific Digestion Media:

    • Pediatric (Infant): Prepare a simulated infant intestinal fluid with lower concentrations of bile salts and pancreatic lipase, and a slightly lower pH compared to adult media. Consider the higher contribution of gastric lipase by potentially pre-incubating the formulation in simulated gastric fluid with gastric lipase.

    • Geriatric: Prepare a simulated geriatric intestinal fluid which may have a slightly higher pH and potentially lower lipase and bile salt concentrations to reflect age-related physiological changes.

  • Lipolysis Procedure:

    • Set up the pH-stat apparatus with the appropriate age-specific digestion medium at 37°C.

    • Add the SEDDS formulation to the reaction vessel and allow it to emulsify for 10 minutes.

    • Initiate lipolysis by adding the lipase solution. Maintain the pH at the target level (e.g., pH 6.5 for infants, pH 7.0 for geriatrics) by titrating with NaOH.

    • Collect samples at different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately add an enzyme inhibitor to each sample to stop the lipolysis reaction.

    • Centrifuge the samples to separate the aqueous and lipid phases.

    • Analyze the drug concentration in the aqueous phase by HPLC to determine the amount of drug maintained in a solubilized state.

Visualization of Pathways and Workflows

Signaling Pathway: Digestion and Absorption of this compound Formulation

SEDDS SEDDS Formulation (API in this compound) Emulsion Fine Emulsion/Microemulsion Droplets SEDDS->Emulsion Dispersion in GI Fluids API_sol Solubilized API Emulsion->API_sol PG_DCP This compound/Dicaprate Emulsion->PG_DCP Mixed_Micelles Mixed Micelles (with Bile Salts & Phospholipids) API_sol->Mixed_Micelles PG Propylene Glycol PG_DCP->PG Hydrolysis by Gastric & Pancreatic Lipases MCFA Caprylic/Capric Acid (MCFAs) PG_DCP->MCFA Hydrolysis by Gastric & Pancreatic Lipases PG_abs Propylene Glycol Absorption PG->PG_abs Passive Diffusion MCFA->Mixed_Micelles API_abs API Absorption Mixed_Micelles->API_abs Passive Diffusion MCFA_abs MCFA Absorption Mixed_Micelles->MCFA_abs Passive Diffusion Portal_Vein Portal Vein Circulation API_abs->Portal_Vein PG_abs->Portal_Vein MCFA_abs->Portal_Vein

Caption: Digestion and absorption pathway of a drug formulated in this compound.

Experimental Workflow: Development of Age-Appropriate SEDDS

cluster_preformulation Phase 1: Pre-formulation & Excipient Selection cluster_formulation Phase 2: Formulation Development & Optimization cluster_invitro Phase 3: In Vitro Performance Evaluation cluster_final Phase 4: Final Formulation & Stability TDP Define Target Drug Product Profile (Pediatric/Geriatric) Solubility Solubility Screening (API in Oils, Surfactants, Co-solvents) TDP->Solubility Excipient_Safety Excipient Safety Assessment (Age-Specific Guidelines) TDP->Excipient_Safety Selection Selection Solubility->Selection Select Excipients Excipient_Safety->Selection Select Excipients Phase_Diagram Construct Pseudo-Ternary Phase Diagrams Selection->Phase_Diagram Formulate_SEDDS Formulate SEDDS Prototypes Phase_Diagram->Formulate_SEDDS Characterization Characterize Formulations (Droplet Size, PDI, Emulsification Time) Formulate_SEDDS->Characterization Thermo_Stability Thermodynamic Stability Testing Characterization->Thermo_Stability Dissolution In Vitro Dissolution (Age-Specific Biorelevant Media) Thermo_Stability->Dissolution Lipolysis In Vitro Lipolysis (Age-Specific Conditions) Thermo_Stability->Lipolysis Final_Formulation Select Lead Formulation Dissolution->Final_Formulation Lipolysis->Final_Formulation ICH_Stability ICH Stability Studies Final_Formulation->ICH_Stability

Caption: Workflow for developing age-appropriate SEDDS with this compound.

Conclusion

This compound is a valuable excipient for developing oral lipid-based formulations, particularly for poorly water-soluble drugs intended for pediatric and geriatric populations. Successful formulation requires a thorough understanding of its physicochemical properties, careful consideration of the physiological differences in the target patient population, and the application of age-appropriate in vitro testing models. The protocols and workflows provided herein offer a systematic approach to the development and evaluation of safe and effective formulations using this compound. Further research into the in vivo performance and long-term safety of this compound in these vulnerable populations is warranted.

References

Application Notes and Protocols: Propylene Glycol Dicaprylate/Dicaprate in Veterinary Drug Compounding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propylene (B89431) Glycol Dicaprylate/Dicaprate (PGD)

Propylene Glycol Dicaprylate/Dicaprate (PGD), often referred to by trade names such as Miglyol® 840, is a versatile excipient used in the pharmaceutical and veterinary compounding industries. It is an ester of propylene glycol and a mixture of caprylic (C8) and capric (C10) acids derived from vegetable sources. Its unique physicochemical properties make it a valuable tool for formulating a wide range of veterinary drug products, particularly for active pharmaceutical ingredients (APIs) with poor solubility.

Key Properties:

  • Excellent Solubilizing Agent: PGD is an effective solvent for many lipophilic drugs, enhancing their dissolution and potential bioavailability.

  • High Stability: It exhibits high resistance to oxidation, contributing to the stability of the final formulation.

  • Penetration Enhancer: In topical and transdermal formulations, PGD can facilitate the penetration of drugs through the skin barrier.

  • Biocompatible Carrier: It is generally recognized as safe for use in various routes of administration, including oral, injectable, and topical applications.[1]

Applications in Veterinary Drug Compounding

PGD is utilized across various dosage forms in veterinary medicine to improve drug delivery and efficacy.

  • Oral Formulations: It serves as a lipid-based carrier in oral pastes and drenches, particularly for poorly water-soluble drugs. This can lead to improved absorption and bioavailability.

  • Injectable Formulations: PGD is used as a biocompatible, non-aqueous vehicle for subcutaneous and intramuscular injections. It is particularly useful for creating stable suspensions of drugs like cefovecin (B1236667).

  • Topical/Pour-on Formulations: Its properties as a solvent and penetration enhancer make it an ideal component in pour-on and spot-on treatments for ectoparasiticides like ivermectin, facilitating the delivery of the API through the skin.

Data Presentation

Table 1: Solubility of Veterinary Drugs

The following table summarizes the solubility of selected veterinary drugs. It is important to note that solubility in this compound/Dicaprate is not always readily available in public literature and often requires experimental determination.

Active Pharmaceutical Ingredient (API)Drug ClassSolubility in PGD (mg/mL)Solubility in Other Solvents (mg/mL)Reference
Ivermectin AntiparasiticData not available; used in pour-on formulations suggesting good solubility.Slightly soluble in water; Soluble in propylene glycol.[2]
Cefovecin Sodium Antibiotic (Cephalosporin)Used as a suspension vehicle, indicating low solubility of the crystalline form.Data not available.
Praziquantel AnthelminticData not available.0.4 in water; ~10 in ethanol; ~20 in DMSO.[3][4][5]
Fipronil InsecticideData not available.0.0019 in water; 545.9 in acetone.[6]

Note: The solubility data presented is for illustrative purposes and should be confirmed experimentally for specific formulation development.

Table 2: Stability of Veterinary Drug Formulations

This table provides an overview of the stability of veterinary drugs in formulations, with a focus on the potential for PGD to enhance stability. Stability is highly formulation-dependent.

Active Pharmaceutical Ingredient (API)Formulation TypeVehicleStability ConditionsKey FindingsReference
Cefovecin Sodium Injectable SuspensionThis compound/DicaprateRefrigerated (2-8°C)Reconstituted solution is stable for 56 days.[7][8]
Ivermectin Pour-on SolutionPropylene GlycolRoom TemperatureStable under normal conditions.[1][9][10]
Amoxicillin Oral SuspensionAqueousRoom Temperature (25°C)Significant degradation after 3 days.[11]
Amoxicillin Oral SuspensionAqueousRefrigerated (4°C)More stable than at room temperature, but still degrades over time.[11]

Note: Stability studies are crucial for each new formulation and should be conducted according to VICH guidelines.

Table 3: Bioavailability of Veterinary Drugs in Different Formulations

This table presents pharmacokinetic parameters for veterinary drugs in formulations that may include PGD, highlighting its potential impact on bioavailability.

Active Pharmaceutical Ingredient (API)Animal SpeciesFormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Ivermectin (Pour-on) CattleFormulation with Propylene Glycol110409750[12][13]
Ivermectin (Pour-on) CattleFormulation without Propylene Glycol100409330[12][13]
Doramectin (B1670889) (Pour-on) CattleNot specified12.2103.24032[14]
Ivermectin (Pour-on) CattleNot specified12.281.62772[14]

Note: Bioavailability is influenced by numerous factors including the specific formulation, animal species, and route of administration. Direct comparative studies are essential.

Experimental Protocols

Protocol 1: Determination of Drug Solubility in this compound/Dicaprate

Objective: To determine the saturation solubility of a veterinary API in PGD.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound/Dicaprate (PGD)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

  • Appropriate HPLC column and mobile phase for the API

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the API in a suitable solvent (e.g., methanol, acetonitrile) at known concentrations to create a calibration curve.

  • Sample Preparation: a. Add an excess amount of the API powder to a known volume (e.g., 1 mL) of PGD in a sealed vial. b. Vortex the mixture vigorously for 2 minutes to ensure thorough wetting of the powder.

  • Equilibration: a. Place the vials in a thermostatic shaker set at a controlled temperature (e.g., 25°C or 37°C). b. Shake the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Separation of Undissolved Solid: a. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved API.

  • Sample Dilution and Analysis: a. Carefully withdraw a known aliquot of the clear supernatant. b. Dilute the aliquot with a suitable solvent to a concentration within the range of the HPLC calibration curve. c. Filter the diluted sample through a syringe filter into an HPLC vial. d. Inject the sample into the HPLC system and record the peak area.

  • Calculation: a. Using the calibration curve, determine the concentration of the API in the diluted sample. b. Back-calculate the original concentration in the PGD to determine the saturation solubility in mg/mL.

Protocol 2: Accelerated Stability Study of a Veterinary Formulation in PGD

Objective: To assess the stability of a veterinary drug formulated in PGD under accelerated conditions.

Materials:

  • Test formulation (API in PGD)

  • Control formulation (if applicable)

  • Stability chambers set at accelerated conditions (e.g., 40°C / 75% RH)

  • HPLC system

  • Appropriate analytical methods for API quantification and degradation product analysis

  • Viscometer, pH meter, and other relevant physical testing equipment

Methodology:

  • Initial Analysis (Time 0): a. Analyze multiple samples of the initial formulation for API content, presence of degradation products, physical appearance (color, clarity, phase separation), viscosity, and pH (if applicable).

  • Sample Storage: a. Place a sufficient number of samples of the formulation in the stability chamber.

  • Time-Point Analysis: a. At predetermined time points (e.g., 1, 3, and 6 months), withdraw samples from the stability chamber. b. Allow the samples to equilibrate to room temperature. c. Perform the same analytical tests as in the initial analysis.

  • Data Evaluation: a. Compare the results at each time point to the initial data. b. Determine the rate of degradation of the API and the formation of any degradation products. c. Evaluate any changes in the physical properties of the formulation. d. The shelf-life can be extrapolated based on the degradation kinetics, following relevant regulatory guidelines (e.g., VICH).[15]

Protocol 3: In Vivo Bioavailability Study of a Pour-on Formulation in Cattle

Objective: To compare the bioavailability of a novel pour-on formulation containing PGD with a reference product.

Materials:

  • Test and reference pour-on formulations

  • Clinically healthy cattle of a specific breed, weight, and age range

  • Blood collection tubes (e.g., heparinized)

  • Centrifuge

  • Analytical method (e.g., LC-MS/MS) for quantifying the drug in plasma

  • Data analysis software for pharmacokinetic modeling

Methodology:

  • Animal Selection and Acclimatization: a. Select a suitable number of cattle and acclimatize them to the study conditions. b. Perform a health check to ensure all animals are healthy.

  • Study Design: a. Employ a parallel or crossover study design. b. Randomly assign animals to treatment groups (Test formulation vs. Reference formulation).

  • Dosing: a. Accurately weigh each animal to determine the correct dose. b. Apply the pour-on formulation along the dorsal midline of the animal as per the product instructions.

  • Blood Sampling: a. Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 240, 336 hours) post-dosing.

  • Plasma Preparation and Storage: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples frozen (e.g., -80°C) until analysis.

  • Sample Analysis: a. Analyze the plasma samples to determine the drug concentration using a validated analytical method.

  • Pharmacokinetic Analysis: a. Plot the mean plasma concentration-time profiles for each formulation. b. Calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). c. Perform statistical analysis to compare the parameters between the test and reference formulations to assess bioequivalence.

Visualization of Workflows and Mechanisms

Formulation_Development_Workflow cluster_0 Pre-formulation Studies cluster_1 Formulation Development cluster_2 Characterization & Testing API_Char API Characterization (Solubility, Stability) Excipient_Select Excipient Selection (PGD, Surfactants, etc.) API_Char->Excipient_Select API_Excipient_Compat API-Excipient Compatibility Excipient_Select->API_Excipient_Compat Proto_Form Prototype Formulation (e.g., Suspension, Emulsion) API_Excipient_Compat->Proto_Form Optimization Formulation Optimization (Ratio of Excipients) Proto_Form->Optimization Process_Dev Manufacturing Process Development & Scale-up Optimization->Process_Dev Physico_Chem Physicochemical Characterization Process_Dev->Physico_Chem Stability_Test Stability Testing (Accelerated & Real-time) Physico_Chem->Stability_Test In_Vitro In Vitro Testing (Dissolution, Permeation) Stability_Test->In_Vitro In_Vivo In Vivo Studies (Bioavailability, Efficacy) In_Vitro->In_Vivo Final_Product Final Veterinary Drug Product In_Vivo->Final_Product

Caption: Formulation development workflow for a veterinary drug using PGD.

Skin_Penetration_Mechanism cluster_0 Topical Formulation with PGD cluster_1 Stratum Corneum Interaction cluster_2 Enhanced Drug Permeation Formulation Drug + PGD PGD_Intercalation PGD intercalates into intercellular lipid lamellae Formulation->PGD_Intercalation Lipid_Disruption Disruption of lipid packing & increased fluidity PGD_Intercalation->Lipid_Disruption Keratin_Interaction Interaction with keratin filaments PGD_Intercalation->Keratin_Interaction Increased_Diffusion Increased drug diffusion coefficient in stratum corneum Lipid_Disruption->Increased_Diffusion Keratin_Interaction->Increased_Diffusion Partitioning Enhanced drug partitioning into the skin Increased_Diffusion->Partitioning Systemic_Absorption Systemic Absorption Partitioning->Systemic_Absorption

Caption: Mechanism of skin penetration enhancement by PGD.

References

Troubleshooting & Optimization

Technical Support Center: Propylene Glycol Dicaprylate/Dicaprate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for Propylene (B89431) Glycol Dicaprylate/Dicaprate (PGDCD). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide troubleshooting guidance for its use in pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is Propylene Glycol Dicaprylate/Dicaprate (PGDCD)?

A1: this compound/Dicaprate is a mixture of the propylene glycol mono- and diesters of caprylic acid and capric acid, with the diester fraction being predominant.[1][2] It is a clear, virtually colorless liquid with a neutral odor and taste.[1] PGDCD is widely used in pharmaceutical and cosmetic formulations as a solvent, emollient, and vehicle for active pharmaceutical ingredients (APIs).[3]

Q2: What are the primary stability concerns for PGDCD in pharmaceutical formulations?

A2: The primary stability concerns for PGDCD, like other ester-based excipients, are hydrolysis and oxidation. These degradation pathways can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[4]

Q3: How can I assess the quality of incoming PGDCD raw material?

A3: The quality of PGDCD can be assessed by testing several key parameters as outlined in the USP-NF monograph. These include Acid Value, Hydroxyl Value, Iodine Value, Peroxide Value, Saponification Value, and Water Content. Adherence to these specifications ensures the initial quality and stability of the excipient.

Troubleshooting Guides

Issue 1: Increased Acidity or Peroxide Value in the Formulation During Stability Studies

Possible Cause: This often indicates hydrolytic or oxidative degradation of the PGDCD. Hydrolysis of the ester linkages leads to the formation of free fatty acids (increasing the acid value), while oxidation can form peroxides.

Troubleshooting Steps:

  • Review Formulation pH: Ester hydrolysis is often catalyzed by acidic or basic conditions. While PGDCD is stable over a typical pH range found in skin and hair care preparations, extreme pH values in your formulation could accelerate degradation.[5]

  • Protect from Oxygen: Oxidation is a common degradation pathway for lipids.

    • Consider manufacturing the formulation under an inert atmosphere (e.g., nitrogen blanket).

    • Use packaging that minimizes oxygen exposure, such as sealed containers or packaging with oxygen scavengers.

  • Incorporate Antioxidants: The use of antioxidants can help to mitigate oxidative degradation. Common antioxidants used in lipid-based formulations include:

    • Butylated Hydroxytoluene (BHT)

    • Butylated Hydroxyanisole (BHA)

    • Alpha-tocopherol (Vitamin E)

    • Ascorbyl Palmitate

  • Control Storage Conditions: Elevated temperatures can accelerate both hydrolysis and oxidation.[6] Store the formulation at the recommended temperature and protect it from light, which can also promote oxidation.

Issue 2: Phase Separation or Emulsion Instability in Liquid Formulations

Possible Cause: Changes in the formulation, such as degradation of PGDCD or interactions with other excipients, can lead to instability in emulsions or other liquid dosage forms.

Troubleshooting Steps:

  • Evaluate Excipient Compatibility: Ensure all excipients in your formulation are compatible with PGDCD. Incompatibility can lead to physical instability over time.

  • Optimize Surfactant System: For emulsions, the type and concentration of the emulsifier are critical for stability.[7] You may need to re-evaluate your surfactant system (e.g., HLB value, concentration) to ensure robust emulsification.

  • Control Particle Size: In emulsions, a uniform and small droplet size contributes to stability.[7] Monitor droplet size distribution during stability studies.

  • Address Ionic Strength: In some cases, adjusting the ionic strength of the aqueous phase by adding salts can help to break emulsions that have formed, a technique known as "salting out".[8][9]

  • Gentle Mixing: During manufacturing, overly aggressive mixing can sometimes lead to the formation of stable emulsions that are difficult to break. Gentle swirling or less intense mixing may be sufficient.[8][9]

Data Presentation

Table 1: Typical Quality Parameters for this compound/Dicaprate

ParameterSpecification (USP-NF)
Acid ValueNot more than 0.2
Hydroxyl ValueNot more than 10
Iodine ValueNot more than 1.0
Peroxide ValueNot more than 1.0
Saponification ValueBetween 310 and 335
WaterNot more than 0.1%

Source: this compound/Dicaprate, USP-NF.[1]

Experimental Protocols

Protocol 1: Determination of Peroxide Value

The Peroxide Value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation. It is a key indicator of oxidative degradation.

Methodology (based on USP <401>):

  • Sample Preparation: Accurately weigh about 5 g of the PGDCD sample into a 250-mL flask.

  • Solvent Addition: Add 30 mL of a 3:2 mixture of glacial acetic acid and chloroform. Swirl to dissolve the sample.

  • Potassium Iodide Addition: Add 0.5 mL of a saturated potassium iodide solution.

  • Incubation: Allow the solution to stand with occasional shaking for exactly 1 minute.

  • Water Addition: Add 30 mL of water.

  • Titration: Titrate the liberated iodine with 0.01 N sodium thiosulfate, adding the titrant slowly with constant and vigorous shaking.

  • Endpoint Detection: Continue the titration until the yellow color of the iodine has almost disappeared. Add about 0.5 mL of starch indicator solution and continue the titration, shaking vigorously, until the blue color just disappears.

  • Blank Determination: Perform a blank determination under the same conditions.

  • Calculation: The peroxide value is calculated in milliequivalents of peroxide per 1000 g of substance.

Protocol 2: Stability-Indicating HPLC Method (General Approach)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to separate and quantify PGDCD from its potential degradation products.

Methodology Outline:

  • Column: A reversed-phase C18 column is typically suitable for the separation of lipids and their degradation products.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is often used. The gradient is optimized to achieve separation between the parent PGDCD and more polar degradation products (e.g., free fatty acids, monoesters, and propylene glycol).

  • Detection: A universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting PGDCD and its degradation products, which may lack a UV chromophore. A UV detector set at a low wavelength (e.g., 205-215 nm) can also be used to detect the ester carbonyl group.

  • Sample Preparation: Dissolve a known concentration of the PGDCD formulation in a suitable solvent (e.g., isopropanol (B130326) or a mixture of the mobile phase).

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, subject the PGDCD to forced degradation under acidic, basic, oxidative, and thermal stress conditions. The method should be able to resolve the degradation peaks from the parent peak.

Visualizations

DegradationPathways PGDCD Propylene Glycol Dicaprylate/Dicaprate Hydrolysis Hydrolysis PGDCD->Hydrolysis H+ / OH- H2O Oxidation Oxidation PGDCD->Oxidation O2 Light, Heat FFA Free Fatty Acids (Caprylic & Capric Acid) Hydrolysis->FFA PG Propylene Glycol Hydrolysis->PG Monoesters Monoesters Hydrolysis->Monoesters Peroxides Peroxides, Aldehydes, Ketones Oxidation->Peroxides

Caption: Primary degradation pathways for this compound/Dicaprate.

Caption: Troubleshooting workflow for stability issues in PGDCD formulations.

References

Technical Support Center: Optimizing Propylene Glycol Dicaprylate/Dicaprate for Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of propylene (B89431) glycol dicaprylate/dicaprate (PGD) in topical formulations.

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range for propylene glycol dicaprylate/dicaprate in topical formulations?

This compound/dicaprate has been used in cosmetic formulations at concentrations up to 51.8%.[1] However, the optimal concentration for drug delivery will depend on the specific active pharmaceutical ingredient (API), the desired delivery profile, and the overall formulation composition.

Q2: What is the primary role of this compound/dicaprate in topical delivery?

This compound/dicaprate is a versatile excipient that functions as an emollient, skin-conditioning agent, viscosity-increasing agent, and surfactant.[2][3] Importantly, it is also recognized as a penetration enhancer, meaning it can facilitate the transport of other ingredients, such as APIs, through the skin.[2][3][4]

Q3: Is this compound/dicaprate known to cause skin irritation?

Studies have shown that this compound/dicaprate generally causes minimal to no skin irritation.[1][3] However, as with any topical ingredient, the potential for irritation can be formulation-dependent. It is always recommended to conduct appropriate safety and tolerability studies.

Q4: Can this compound/dicaprate be used in combination with other penetration enhancers?

Yes, propylene glycol esters are sometimes used in combination with other penetration enhancers to achieve a synergistic effect on drug permeation. The selection of a combination of enhancers should be based on the physicochemical properties of the API and the desired delivery profile.

Troubleshooting Guides

Formulation and Stability Issues

Q5: My formulation containing this compound/dicaprate is showing signs of instability (e.g., phase separation, crystallization). What are the possible causes and solutions?

  • Cause: The concentration of this compound/dicaprate may be too high, leading to insolubility of other components.

  • Troubleshooting:

    • Gradually decrease the concentration of PGD and observe the impact on stability.

    • Incorporate a co-solvent or emulsifier to improve the miscibility of the formulation components.

    • Evaluate the impact of temperature on your formulation, as temperature fluctuations can affect stability.

  • Cause: The API may be interacting with the this compound/dicaprate, leading to precipitation.

  • Troubleshooting:

    • Assess the solubility of the API in PGD at the intended concentration.

    • Consider the use of a solubilizing agent to keep the API in solution.

  • Cause: The overall composition of the formulation may not be optimized.

  • Troubleshooting:

    • Systematically evaluate the impact of each excipient on the stability of the formulation.

    • Conduct a formulation optimization study using a design of experiments (DoE) approach to identify the optimal concentration ranges for all components.

In Vitro Skin Permeation Studies

Q6: I am not observing the expected enhancement of drug permeation with increasing concentrations of this compound/dicaprate in my Franz diffusion cell experiments. Why might this be?

  • Cause: The drug may have a high affinity for the vehicle containing this compound/dicaprate, which can reduce its partitioning into the stratum corneum.

  • Troubleshooting:

    • Evaluate the solubility of your drug in the vehicle. A very high solubility can sometimes hinder skin penetration.

    • Consider that for some drugs, there may be an optimal concentration of PGD beyond which the permeation enhancement plateaus or even decreases. It is advisable to test a range of PGD concentrations.

  • Cause: The experimental conditions of your Franz diffusion cell assay may not be optimal.

  • Troubleshooting:

    • Ensure that "sink conditions" are maintained in the receptor chamber. The concentration of the drug in the receptor fluid should not exceed 10% of its solubility in that medium.

    • Verify the integrity of the skin membrane before and after the experiment.

    • Confirm that the temperature of the diffusion cell is maintained at a physiologically relevant temperature, typically 32°C for skin studies.

Q7: I am observing high variability in my in vitro skin permeation data. What are the common sources of variability?

  • Cause: Inherent biological differences between skin donors (inter-donor variability).

  • Troubleshooting:

    • Increase the number of skin donors to obtain a more representative average.

    • Use a reference compound with known permeation characteristics to normalize the data.

  • Cause: Inconsistent skin thickness or regional variations within the same skin sample (intra-donor variability).

  • Troubleshooting:

    • Use a dermatome to ensure consistent skin thickness.

    • Take replicate samples from adjacent areas of the same skin piece.

  • Cause: Issues with the experimental setup.

  • Troubleshooting:

    • Ensure the drug is uniformly distributed in the donor formulation.

    • Prevent the formation of air bubbles between the skin and the receptor fluid.

Cytotoxicity Testing

Q8: My in vitro cytotoxicity assay shows a decrease in cell viability with my formulation containing this compound/dicaprate. How can I determine the cause?

  • Cause: High concentrations of excipients can induce osmotic stress and cellular damage.[5]

  • Troubleshooting:

    • Test a range of concentrations of your formulation to determine the dose-response relationship.

    • Include a vehicle control (the formulation without the API) to assess the cytotoxicity of the excipients alone.

    • Test the cytotoxicity of this compound/dicaprate alone at the relevant concentrations.

  • Cause: The API itself may be cytotoxic.

  • Troubleshooting:

    • Test the cytotoxicity of the API alone to understand its intrinsic toxicity.

  • Cause: The combination of the API and this compound/dicaprate may have a synergistic cytotoxic effect.

  • Troubleshooting:

    • Carefully analyze the results from the API-only, vehicle-only, and full formulation experiments to identify any synergistic effects.

Data Presentation

Table 1: Effect of Propylene Glycol (PG) Concentration on the In Vitro Permeation of Various Drugs

DrugVehiclePG Concentration (% w/w)Permeation Flux (µg/cm²/h)Enhancement RatioSkin ModelReference
Ketoprofen (B1673614) Carbopol Gel00.731.00Spectra/por 1 membrane[6]
35 (Oleic Acid)6.228.57Spectra/por 1 membrane[6]
Diclofenac (B195802) Sodium Carbopol Gel0--Rat Skin[2]
40-~8 (with IPM)Rat Skin[2]
Caffeine Gel7.52.67 (mg/cm²/h½)--
152.47 (mg/cm²/h½)--
302.37 (mg/cm²/h½)--

Note: Data for propylene glycol (PG) is presented as a surrogate for this compound/dicaprate due to the limited availability of specific quantitative data for PGD. The general principles of formulation effects on drug permeation are often similar.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Preparation of Receptor Medium:

  • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • For poorly water-soluble drugs, a co-solvent such as ethanol (B145695) or a surfactant may be added to the receptor medium to ensure sink conditions.

  • Degas the receptor medium by sonication or vacuum filtration to prevent the formation of air bubbles.

2. Skin Membrane Preparation:

  • Use excised human or animal skin (e.g., porcine ear skin).

  • Carefully remove any subcutaneous fat and connective tissue.

  • If required, use a dermatome to obtain skin sections of a consistent thickness (e.g., 500 µm).

  • Store the prepared skin frozen until use. Prior to the experiment, thaw the skin at room temperature.

3. Franz Diffusion Cell Assembly:

  • Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.

  • Fill the receptor chamber with the degassed receptor medium, ensuring there are no air bubbles trapped beneath the skin.

  • Equilibrate the assembled cells in a water bath to maintain a constant temperature, typically 32°C.

4. Application of Formulation:

  • Apply a precise amount of the test formulation (containing the API and this compound/dicaprate) to the surface of the skin in the donor chamber.

5. Sampling:

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.

6. Sample Analysis:

  • Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

7. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount permeated against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

Protocol 2: Cytotoxicity Assay (MTT Assay)

1. Cell Culture:

  • Culture human keratinocytes (e.g., HaCaT cells) or other relevant skin cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

  • Allow the cells to adhere and grow for 24 hours.

3. Treatment:

  • Prepare serial dilutions of the test formulation (containing the API and this compound/dicaprate), the vehicle control (formulation without API), and the API alone in the cell culture medium.

  • Remove the old medium from the wells and add the treatment solutions.

  • Include a negative control (cells with medium only) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24 or 48 hours.

4. MTT Assay:

  • After the incubation period, remove the treatment medium.

  • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubate the plate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the negative control.

  • Plot the cell viability against the concentration of the test substance to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental_Workflow_for_Optimizing_PGD_Concentration cluster_formulation Formulation Development cluster_testing In Vitro Testing cluster_analysis Data Analysis & Optimization F1 Define API and Target Profile F2 Select Excipients (including PGD) F1->F2 F3 Prepare Formulations with Varying PGD Concentrations F2->F3 T1 In Vitro Skin Permeation (Franz Cells) F3->T1 T2 Cytotoxicity Assay (e.g., MTT) F3->T2 T3 Formulation Stability Testing F3->T3 A1 Calculate Permeation Flux & Enhancement Ratio T1->A1 A2 Determine IC50 Values T2->A2 A3 Assess Physical & Chemical Stability T3->A3 A4 Identify Optimal PGD Concentration A1->A4 A2->A4 A3->A4

Caption: Workflow for optimizing PGD concentration.

Troubleshooting_Low_Permeation cluster_vehicle Vehicle-Related Issues cluster_experimental Experimental Setup Issues cluster_solutions Potential Solutions Start Low Permeation Observed V1 High Drug Solubility in Vehicle? Start->V1 V2 Sub-optimal PGD Concentration? Start->V2 E1 Sink Conditions Maintained? Start->E1 E2 Skin Integrity Compromised? Start->E2 E3 Incorrect Temperature? Start->E3 S1 Modify Vehicle Composition V1->S1 S2 Test a Range of PGD Concentrations V2->S2 S3 Increase Receptor Volume or Add Solubilizer E1->S3 S4 Perform Skin Integrity Test E2->S4 S5 Verify Water Bath Temperature E3->S5

Caption: Troubleshooting low drug permeation.

References

Technical Support Center: Propylene Glycol Dicaprylate/Dicaprate Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with propylene (B89431) glycol dicaprylate/dicaprate-based emulsions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

My emulsion is showing signs of creaming. What are the potential causes and how can I fix it?

Creaming is the upward movement of the dispersed oil phase due to a density difference between the oil and water phases, and it is often a precursor to complete phase separation.[1]

Potential Causes and Solutions:

  • Insufficient Viscosity of the Continuous Phase: A low viscosity aqueous phase allows oil droplets to move more freely and rise to the top.

    • Solution: Increase the viscosity of the continuous (water) phase by adding a thickening agent or stabilizer like xanthan gum or carbomer.[2][3]

  • Large Droplet Size: Larger oil droplets have a greater tendency to cream due to buoyancy forces.

    • Solution: Reduce the droplet size by using a high-pressure homogenizer or increasing the homogenization time and speed.[2]

  • Flocculation: Oil droplets can clump together (flocculate), and these larger aggregates will cream more rapidly.

    • Solution: Ensure you are using an adequate concentration of a suitable emulsifier to provide sufficient electrostatic or steric repulsion between droplets.[2] You can also consider adding a stabilizer that provides a protective layer around the droplets.

My emulsion has completely separated into oil and water layers. What went wrong?

Complete phase separation, or coalescence, is an irreversible process where oil droplets merge until the two phases are distinct.[1]

Potential Causes and Solutions:

  • Incorrect Emulsifier or Concentration: The type and amount of emulsifier are critical for emulsion stability.

    • Solution: Ensure you are using an emulsifier or a blend of emulsifiers with a Hydrophilic-Lipophilic Balance (HLB) value appropriate for an oil-in-water (o/w) emulsion (typically in the range of 8-16).[4] Also, verify that the emulsifier concentration is sufficient to cover the surface of all the oil droplets.[2][5]

  • pH Imbalance: A significant shift in the pH of the formulation can destabilize the emulsion by altering the charge of the emulsifier.[2][5]

    • Solution: Measure the pH of your formulation and adjust it to a range where your emulsifier system is most effective.

  • Temperature Fluctuations: High temperatures can decrease the viscosity of the continuous phase and increase the kinetic energy of the droplets, promoting coalescence.[5] Conversely, freezing and thawing can also disrupt the emulsion structure.[5]

    • Solution: Store your emulsion at a controlled room temperature and perform stability testing at various temperatures to understand its limitations.

  • Presence of Electrolytes: High concentrations of salts or other electrolytes can disrupt the stabilizing layer around the oil droplets, leading to coalescence.[5]

    • Solution: If your formulation requires electrolytes, consider using a non-ionic emulsifier that is less sensitive to their presence.

The viscosity of my emulsion has changed over time. Why is this happening?

Changes in viscosity can be an indicator of underlying instability issues.

Potential Causes and Solutions:

  • Droplet Coalescence: As smaller droplets merge to form larger ones, the overall viscosity of the emulsion can decrease.

    • Solution: Address the root causes of coalescence as described in the previous question.

  • Changes in the Polymer Network: If you are using a polymeric thickener, its network structure might be degrading over time due to factors like pH changes or microbial contamination.

    • Solution: Ensure the pH of your formulation is stable and that you are using an effective preservative system.

  • Oswald Ripening: This phenomenon involves the growth of larger droplets at the expense of smaller ones, which can lead to changes in viscosity over time.[1]

    • Solution: Creating a monodisperse droplet size distribution through optimized homogenization can minimize Ostwald ripening.

Frequently Asked Questions (FAQs)

What is Propylene Glycol Dicaprylate/Dicaprate?

This compound/Dicaprate is a diester of propylene glycol and a mixture of caprylic and capric acids.[6] It is a commonly used emollient in cosmetic and pharmaceutical formulations due to its non-greasy feel and ability to act as a solvent for other ingredients.[6]

What is the required HLB for this compound/Dicaprate in an o/w emulsion?

The required Hydrophilic-Lipophilic Balance (HLB) for an oil phase determines the optimal HLB of the emulsifier system needed to create a stable emulsion. While a specific value for this compound/dicaprate can vary slightly depending on the exact composition, a common starting point for creating a stable o/w emulsion is an emulsifier system with an HLB value in the range of 10-14.

Which emulsifiers are commonly used with this compound/Dicaprate?

A variety of non-ionic emulsifiers are compatible with this compound/dicaprate. Often, a combination of a primary emulsifier and a co-emulsifier is used to enhance stability. Common choices include Polysorbates (e.g., Polysorbate 80), Sorbitan esters (e.g., Sorbitan Oleate), and ethoxylated fatty alcohols (e.g., Ceteareth-20).[7]

What is a typical concentration range for this compound/Dicaprate in an emulsion?

The concentration of this compound/dicaprate as the oil phase in an emulsion can vary widely depending on the desired sensory properties and application. It can range from as low as 5% in a light lotion to over 20% in a richer cream.

Data Presentation

Table 1: Effect of Emulsifier Type on the Stability of a 15% this compound/Dicaprate O/W Emulsion
Emulsifier System (5% w/w)HLB ValueMean Particle Size (nm) after 24hStability Observation after 1 week at 25°C
Polysorbate 8015.0250Stable, no separation
Sorbitan Oleate4.3> 2000Immediate phase separation
Polysorbate 80 / Sorbitan Oleate (80:20)12.8350Stable, slight creaming
Ceteareth-2015.2280Stable, no separation

Note: This data is illustrative and results may vary based on the complete formulation and processing conditions.

Table 2: Impact of Homogenization Speed on the Mean Particle Size of a 15% this compound/Dicaprate O/W Emulsion
Homogenization Speed (rpm)Homogenization Time (minutes)Mean Particle Size (nm)
5,0005850
10,0005450
15,0005250
20,0005230

Note: This data is illustrative and the optimal homogenization speed and time will depend on the specific equipment and formulation.

Table 3: HLB Values of Common O/W Emulsifiers
EmulsifierHLB Value
Polysorbate 2016.7
Polysorbate 6014.9
Polysorbate 8015.0
Ceteareth-2015.2
Cetearyl Glucoside11
PEG-40 Stearate16.9
Glyceryl Stearate & PEG-100 Stearate11.0

Source: Adapted from various sources providing common emulsifier HLB values.[7][8]

Experimental Protocols

Protocol 1: Preparation of a Basic O/W Emulsion

This protocol describes a hot-process method for preparing a simple oil-in-water emulsion with this compound/dicaprate.

Materials:

  • Phase A (Oil Phase):

    • This compound/Dicaprate: 15.00%

    • Cetearyl Alcohol: 3.00%

    • Glyceryl Stearate: 2.00%

  • Phase B (Aqueous Phase):

    • Deionized Water: 78.80%

    • Glycerin: 1.00%

    • Xanthan Gum: 0.20%

  • Phase C (Cooldown Phase):

    • Preservative (e.g., Phenoxyethanol): 1.00%

Procedure:

  • Phase A Preparation: In a heat-resistant beaker, combine the this compound/dicaprate, cetearyl alcohol, and glyceryl stearate. Heat to 75-80°C with gentle stirring until all components are melted and uniform.

  • Phase B Preparation: In a separate heat-resistant beaker, disperse the xanthan gum in the glycerin to form a slurry. Add the deionized water and heat to 75-80°C while stirring until the xanthan gum is fully hydrated.

  • Emulsification: Slowly add the hot oil phase (Phase A) to the hot aqueous phase (Phase B) under continuous high-shear mixing (e.g., using a homogenizer) for 3-5 minutes.

  • Cooling: Switch to gentle stirring and allow the emulsion to cool.

  • Preservative Addition: Once the emulsion has cooled to below 40°C, add the preservative (Phase C) and stir until uniform.

Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute a small amount of the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects. The exact dilution will depend on the instrument and the initial concentration of the emulsion.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform the measurement according to the instrument's software instructions. Typically, multiple runs are averaged to obtain a reliable result.

  • Data Analysis: The software will generate a particle size distribution report, including the mean particle size (z-average) and the polydispersity index (PDI).

Protocol 3: Zeta Potential Measurement
  • Sample Preparation: Dilute the emulsion in an appropriate dispersant (e.g., 10 mM NaCl solution) to a suitable concentration for measurement. The presence of some electrolyte is necessary to measure zeta potential.

  • Instrument Setup: Use a dedicated zeta potential cell and ensure it is clean. Equilibrate the instrument to the desired temperature.

  • Measurement: Inject the diluted sample into the zeta potential cell, ensuring no air bubbles are present. Apply the electric field and measure the electrophoretic mobility of the droplets.

  • Data Analysis: The instrument's software will calculate the zeta potential from the electrophoretic mobility using the Henry equation. A zeta potential with a magnitude greater than ±30 mV generally indicates good electrostatic stability.

Visualizations

TroubleshootingWorkflow start Emulsion Instability Observed issue What is the primary issue? start->issue creaming Creaming issue->creaming Creaming separation Phase Separation issue->separation Separation viscosity_change Viscosity Change issue->viscosity_change Viscosity cause_creaming Potential Causes: - Low Viscosity - Large Droplets - Flocculation creaming->cause_creaming cause_separation Potential Causes: - Incorrect Emulsifier/HLB - Wrong Concentration - pH Shift - Temperature separation->cause_separation cause_viscosity Potential Causes: - Coalescence - Polymer Degradation - Ostwald Ripening viscosity_change->cause_viscosity solution_creaming Solutions: - Add Thickener - Improve Homogenization - Check Emulsifier cause_creaming->solution_creaming solution_separation Solutions: - Verify HLB & Concentration - Adjust pH - Control Temperature cause_separation->solution_separation solution_viscosity Solutions: - Address Coalescence - Check pH & Preservative - Optimize Homogenization cause_viscosity->solution_viscosity

Caption: Troubleshooting workflow for emulsion instability.

StabilityFactors cluster_formulation Formulation Parameters cluster_process Process Parameters Oil Phase Ratio Oil Phase Ratio Emulsion Stability Emulsion Stability Oil Phase Ratio->Emulsion Stability Emulsifier Type (HLB) Emulsifier Type (HLB) Emulsifier Type (HLB)->Emulsion Stability Emulsifier Concentration Emulsifier Concentration Emulsifier Concentration->Emulsion Stability Thickener/Stabilizer Thickener/Stabilizer Thickener/Stabilizer->Emulsion Stability pH pH pH->Emulsion Stability Homogenization Speed Homogenization Speed Homogenization Speed->Emulsion Stability Homogenization Time Homogenization Time Homogenization Time->Emulsion Stability Temperature Temperature Temperature->Emulsion Stability

Caption: Key factors influencing emulsion stability.

References

Technical Support Center: Propylene Glycol Dicaprylate/Dicaprate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propylene (B89431) glycol dicaprylate/dicaprate.

Troubleshooting Guide

This guide addresses common challenges encountered during the formulation of propylene glycol dicaprylate/dicaprate, offering potential causes and solutions.

1. Issue: Poor Drug Solubility

Potential Causes:

  • High Lipophilicity of the Drug: The drug may be too lipophilic to dissolve sufficiently in the this compound/dicaprate.

  • Insufficient Mixing/Energy: Inadequate agitation or heating during the formulation process can lead to incomplete dissolution.

  • Incorrect Excipient Selection: The chosen co-solvents or surfactants may not be optimal for the specific active pharmaceutical ingredient (API).

Solutions:

  • Co-solvent Addition: Incorporate a co-solvent like ethanol, propylene glycol, or polyethylene (B3416737) glycol (PEG) to enhance the drug's solubility.[1][2][3]

  • Surfactant Selection: Utilize a surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) value to improve solubilization. Non-ionic surfactants with an HLB greater than 12 are often preferred for better emulsification.[2]

  • Temperature Adjustment: Gently heating the mixture can improve the solubility of some drugs. However, the thermal stability of the API must be considered.

  • Particle Size Reduction: For poorly soluble drugs, reducing the particle size through micronization or nanosizing can increase the surface area available for dissolution.[4]

2. Issue: Formulation Instability (Phase Separation, Creaming, Cracking)

Potential Causes:

  • Inadequate Emulsification: Insufficient surfactant concentration or an inappropriate surfactant can lead to an unstable emulsion.

  • Incorrect Oil-to-Surfactant Ratio: The ratio of this compound/dicaprate to the surfactant is crucial for forming a stable microemulsion or nanoemulsion.[5][6]

  • High Water Content: Excessive water can disrupt the stability of self-emulsifying drug delivery systems (SEDDS).

  • Temperature Fluctuations: Changes in temperature during storage can affect emulsion stability.

Solutions:

  • Optimize Surfactant Concentration: The concentration of the surfactant typically ranges from 30-60% w/w to form a stable SEDDS.[3][7]

  • Co-surfactant/Co-solvent Addition: The use of a co-surfactant or co-solvent can improve interfacial fluidity and enhance the stability of the nanoemulsion.[1]

  • Phase Diagram Construction: Constructing a ternary phase diagram can help identify the optimal ratios of oil, surfactant, and co-surfactant/co-solvent for a stable formulation.[8]

  • Controlled Storage: Store the formulation at a controlled temperature to minimize the risk of instability.

3. Issue: Drug Precipitation Upon Dilution

Potential Causes:

  • Supersaturation: The drug may be in a supersaturated state within the formulation, leading to precipitation upon dilution in an aqueous medium.

  • Co-solvent Migration: Polar co-solvents can migrate to the aqueous phase upon dilution, causing the drug to precipitate.[1]

Solutions:

  • Use of Precipitation Inhibitors: Incorporate polymers such as HPMC to maintain a supersaturated state and prevent drug precipitation.[9]

  • Minimize Co-solvent Concentration: Keep the amount of highly polar co-solvents to a minimum to reduce the risk of drug precipitation upon dilution.[1]

  • Formulation as a Solid SEDDS: Adsorbing the liquid SEDDS onto a solid carrier can improve stability and prevent precipitation.[3][9]

4. Issue: Inconsistent Drug Release and Bioavailability

Potential Causes:

  • Variable Droplet Size: Inconsistent droplet size of the emulsion can lead to variable drug release and absorption.

  • Drug Degradation: The API may be susceptible to degradation within the formulation.

  • Gastrointestinal (GI) Tract Variables: Factors such as pH and enzymes in the GI tract can affect drug release and absorption.

Solutions:

  • Optimize Formulation for Small Droplet Size: Aim for a small and uniform droplet size (typically below 200 nm for nanoemulsions) to ensure consistent drug release and absorption.[1] Increasing the surfactant concentration can help reduce particle size.[1]

  • In Vitro Dispersion and Digestion Models: Utilize in vitro models to simulate GI conditions and assess the formulation's performance and drug release characteristics.[7]

  • Protect from Degradation: If the drug is sensitive, consider the use of antioxidants or other protective excipients.

Frequently Asked Questions (FAQs)

Q1: What is this compound/Dicaprate?

This compound/Dicaprate is a mixture of the propylene glycol diesters of caprylic and capric acids.[10][11] It is a clear, virtually colorless liquid with a neutral odor and taste.[12] It is often used in pharmaceutical and cosmetic formulations as an emollient, skin conditioning agent, and solvent.[13][14]

Q2: What are the key advantages of using this compound/Dicaprate in drug formulations?

  • Good Solvent for Drugs: It is a very good solvent for many active pharmaceutical ingredients.[12]

  • High Stability: It exhibits high stability against oxidation.[12]

  • Enhanced Penetration: It can act as a penetration enhancer, which may improve the dermal absorption of other chemicals.[13][15]

  • Emollient Properties: It has excellent emollient and skin-smoothing properties.[12]

  • Low Viscosity: Its low viscosity makes it suitable for various dosage forms, including injections.[12]

Q3: Is this compound/Dicaprate safe for use?

This compound/Dicaprate is considered safe for use in cosmetics and is FDA-approved as a direct food additive.[13] Skin irritation studies have shown it to be minimally to non-irritating.[15][16] However, because it can enhance the penetration of other ingredients, caution is advised when formulating it with substances that have dermal absorption limits.[13][15]

Q4: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how is this compound/Dicaprate used in them?

SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[1][2] this compound/Dicaprate is commonly used as the oil phase in SEDDS formulations to dissolve lipophilic drugs and facilitate their oral absorption.[1]

Q5: How can I characterize my formulation containing this compound/Dicaprate?

Several analytical methods can be used to characterize your formulation:

  • Droplet Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to determine the size distribution of the emulsion droplets.

  • Zeta Potential: This measurement indicates the surface charge of the droplets and predicts the stability of the emulsion.

  • Visual Assessment: Visual inspection for signs of phase separation, creaming, or precipitation.

  • Microscopy: Optical or electron microscopy can be used to visualize the emulsion structure.

  • Drug Content and Entrapment Efficiency: Chromatographic methods like HPLC can be used to quantify the amount of drug in the formulation.

  • In Vitro Drug Release: Dissolution testing is performed to evaluate the rate and extent of drug release from the formulation.

Data Presentation

Table 1: Physicochemical Properties of this compound/Dicaprate (Example: MIGLYOL® 840)

PropertyValueUnitMethod
Acid Valuemax. 0.2mg KOH/gPh. Eur. 2.5.1
Hydroxyl Valuemax. 10mg KOH/gPh. Eur. 2.5.3
Iodine Valuemax. 1.0Ph. Eur. 2.5.4
Peroxide Valuemax. 1.0Ph. Eur. 2.5.5
Saponification Value310 - 335Ph. Eur. 2.5.6
Water Contentmax. 0.1%Ph. Eur. 2.5.12
Viscosity (20 °C)9 - 12mPa·sPh. Eur. 2.2.9
Density (20 °C)~0.930g/cm³
Data sourced from a typical technical data sheet for MIGLYOL® 840.[12]

Table 2: Solubility of this compound/Dicaprate in Various Solvents

SolventSolubility
WaterInsoluble
GlycerolInsoluble
HexaneSoluble
TolueneSoluble
Diethyl EtherSoluble
Ethyl AcetateSoluble
AcetoneSoluble
IsopropanolSoluble
Ethanol 96%Soluble
Data sourced from a typical technical data sheet for MIGLYOL® 840.[12]

Experimental Protocols

1. Protocol for Solubility Determination of an API in this compound/Dicaprate

Objective: To determine the saturation solubility of an API in this compound/dicaprate.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound/Dicaprate

  • Vials with screw caps

  • Shaking incubator or water bath

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Add an excess amount of the API to a known volume or weight of this compound/dicaprate in a sealed vial.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at a high speed (e.g., 10,000 rpm) for a sufficient time to separate the undissolved API.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of the dissolved API using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility of the API in mg/mL or mg/g.

2. Protocol for Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation and characterize its self-emulsification properties and droplet size.

Materials:

  • API

  • This compound/Dicaprate (Oil)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene Glycol)

  • Distilled water or buffer

  • Magnetic stirrer

  • Dynamic Light Scattering (DLS) instrument

Methodology: Preparation:

  • Accurately weigh the required amounts of this compound/dicaprate, surfactant, and co-surfactant/co-solvent into a glass vial.

  • Dissolve the API in this mixture by gentle stirring with a magnetic stirrer until a clear solution is obtained. Gentle heating may be applied if necessary, considering the API's stability.

Self-Emulsification Assessment:

  • Add a small amount (e.g., 1 mL) of the prepared SEDDS formulation dropwise to a larger volume (e.g., 250 mL) of distilled water or a relevant buffer at 37 °C with gentle agitation.

  • Visually observe the formation of the emulsion. A good SEDDS will form a fine, milky-white emulsion (or a clear/translucent microemulsion) rapidly.

  • Record the time it takes for the emulsion to form (emulsification time).

Droplet Size Analysis:

  • Prepare the emulsion as described in the self-emulsification assessment.

  • Dilute the resulting emulsion with the same aqueous medium to an appropriate concentration for DLS analysis.

  • Measure the droplet size and polydispersity index (PDI) using a DLS instrument.

Visualizations

Troubleshooting_Poor_Solubility Start Poor Drug Solubility Cause1 High Lipophilicity Start->Cause1 Potential Cause Cause2 Insufficient Mixing Start->Cause2 Potential Cause Cause3 Incorrect Excipients Start->Cause3 Potential Cause Solution1 Add Co-solvent Cause1->Solution1 Solution Solution2 Optimize Surfactant Cause1->Solution2 Solution Solution3 Increase Mixing Energy Cause2->Solution3 Solution Solution4 Adjust Temperature Cause2->Solution4 Solution Cause3->Solution1 Solution Cause3->Solution2 Solution

Caption: Troubleshooting workflow for poor drug solubility.

SEDDS_Formulation_Workflow Step1 1. Weigh Oil, Surfactant, Co-surfactant Step2 2. Dissolve API in Excipient Mixture Step1->Step2 Step3 3. Visual Assessment of Self-Emulsification Step2->Step3 Step4 4. Droplet Size Analysis (DLS) Step3->Step4 Step5 5. Further Characterization (Zeta Potential, Drug Release) Step4->Step5 Result Stable SEDDS Formulation Step5->Result Formulation_Stability_Troubleshooting Instability Formulation Instability (Phase Separation, Creaming) Cause_Emulsification Inadequate Emulsification Instability->Cause_Emulsification Potential Cause Cause_Ratio Incorrect Oil/Surfactant Ratio Instability->Cause_Ratio Potential Cause Cause_Temp Temperature Fluctuations Instability->Cause_Temp Potential Cause Solution_Surfactant Optimize Surfactant Concentration Cause_Emulsification->Solution_Surfactant Solution Solution_CoSurfactant Add Co-surfactant Cause_Emulsification->Solution_CoSurfactant Solution Solution_PhaseDiagram Construct Phase Diagram Cause_Ratio->Solution_PhaseDiagram Solution Solution_Storage Controlled Storage Cause_Temp->Solution_Storage Solution

References

Technical Support Center: Enhancing Drug Loading in Propylene Glycol Dicaprylate/Dicaprate Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome challenges and improve drug loading capacity in your propylene (B89431) glycol dicaprylate/dicaprate (PGDC/D) formulations.

Frequently Asked Questions (FAQs)

Q1: What is propylene glycol dicaprylate/dicaprate (PGDC/D) and why is it used in drug formulations?

This compound/dicaprate is a diester of propylene glycol with caprylic and capric acids.[1][2][3] It is a clear, colorless, and odorless oily liquid at room temperature.[4] In pharmaceutical formulations, it is primarily used as a lipid-based vehicle, solvent, or solubilizer for poorly water-soluble drugs.[1][5] Its ability to dissolve lipophilic drugs makes it a valuable component in the development of oral and topical drug delivery systems.[6][7]

Q2: I am observing low drug solubility in my PGDC/D system. What are the initial steps to address this?

Low drug solubility is a common challenge. Here are some initial steps to consider:

  • Physicochemical Properties of the Drug: Evaluate the lipophilicity (Log P) and melting point of your drug. Highly crystalline drugs with high melting points often exhibit lower solubility.[8][9]

  • Temperature Adjustment: Gently heating the mixture can increase the solubility of some drugs in PGDC/D.[4][10][11] However, be cautious of drug degradation at elevated temperatures.

  • Particle Size Reduction: Micronization or nanonization of the drug can increase its surface area, potentially leading to improved dissolution rates.[8][12][13][14]

Q3: Can co-solvents be used with PGDC/D to improve drug loading?

Yes, incorporating co-solvents is a common and effective strategy. Co-solvents can enhance the polarity of the lipid phase, thereby increasing the solubility of a wider range of drugs.[13][15]

Commonly used co-solvents with PGDC/D include:

  • Ethanol

  • Propylene Glycol (PG)[11][16]

  • Polyethylene Glycols (PEGs)[16]

  • Transcutol®

The selection and concentration of a co-solvent should be optimized based on the specific drug's properties and the desired formulation characteristics.

Q4: How do surfactants help in increasing drug loading in PGDC/D systems?

Surfactants are amphiphilic molecules that can increase the drug loading capacity of PGDC/D systems through several mechanisms:

  • Improved Wetting: Surfactants can improve the wetting of the drug particles by the lipid vehicle.

  • Micellar Solubilization: Surfactants can form micelles that encapsulate the drug molecules, increasing their apparent solubility in the formulation.[4]

  • Formation of Self-Emulsifying Drug Delivery Systems (SEDDS): In combination with oils like PGDC/D, surfactants are crucial for forming SEDDS, which create fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[7][17][18] This pre-dissolved state of the drug can significantly enhance its absorption and bioavailability.[19]

Q5: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how are they related to PGDC/D?

SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon mild agitation and dilution in aqueous media.[17] PGDC/D is frequently used as the oil phase in SEDDS formulations due to its good solubilizing capacity for many lipophilic drugs.[6] The formation of these small emulsion droplets provides a large surface area for drug release and absorption, which can lead to improved bioavailability.[18]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with PGDC/D systems.

Problem 1: Drug Precipitation After Initially Dissolving

Possible Causes:

  • Supersaturation: The initial drug concentration exceeded its equilibrium solubility in the system, leading to a supersaturated and unstable state.[9][20][21]

  • Temperature Fluctuation: A decrease in temperature after initial heating can cause the drug to precipitate out of the solution.

  • Incompatible Excipients: Interactions between the drug and other excipients in the formulation could reduce its solubility over time.

Troubleshooting Steps:

Caption: Troubleshooting workflow for drug precipitation.

Problem 2: Poor Emulsification of a SEDDS Formulation Containing PGDC/D

Possible Causes:

  • Inappropriate Surfactant HLB: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant(s) is not optimal for creating a stable emulsion with PGDC/D.

  • Insufficient Surfactant Concentration: The amount of surfactant is too low to effectively emulsify the oil phase.

  • High Oil to Surfactant Ratio: The ratio of PGDC/D to the surfactant is too high.

Troubleshooting Steps:

Caption: Troubleshooting workflow for poor emulsification.

Data Presentation: Enhancing Drug Solubility in PGDC/D

The following tables summarize quantitative data on the impact of various formulation strategies on drug solubility in systems containing propylene glycol esters.

Table 1: Effect of Co-solvents on Drug Solubility

DrugCo-solventConcentration of Co-solvent (% w/w)Fold Increase in SolubilityReference
Clotrimazole (B1669251)Propylene Glycol50~10[10][11]
AcetaminophenPropylene Glycol70Maximum Solvation[22][23]
Model DrugEthanol205Fictional Data

Table 2: Impact of Surfactants on Drug Loading in Lipid-Based Formulations

DrugLipid VehicleSurfactantSurfactant Concentration (% w/w)Drug Loading (% w/w)Reference
PlumbaginPropylene Glycol CaprylateLabrasol/Kolliphor RH4030High[24]
AtazanavirCopovidone (ASD)SDS or CTAB510[25]
FelodipinePVP/VA (ASD)TPGS535[26][27]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

Objective: To determine the maximum amount of a drug that can be dissolved in a PGDC/D-based system at a specific temperature.

Methodology:

  • Preparation of Vials: Add an excess amount of the drug to several screw-capped glass vials.

  • Addition of Vehicle: To each vial, add a known volume or weight of the PGDC/D or the complete formulation vehicle.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Centrifugation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug.

  • Sample Analysis: Carefully collect an aliquot from the supernatant and dilute it with a suitable solvent. Analyze the drug concentration using a validated analytical method, such as HPLC-UV.

  • Calculation: The determined concentration represents the equilibrium solubility of the drug in the vehicle at that temperature.

References

Technical Support Center: Propylene Glycol Dicaprylate/Dicaprate (PGDCD) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers working with propylene (B89431) glycol dicaprylate/dicaprate (PGDCD) in drug development. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of active pharmaceutical ingredient (API) crystallization in PGDCD-based formulations.

Frequently Asked Questions (FAQs)

1. What is API crystallization and why is it a problem in PGDCD formulations?

API crystallization is the process where a drug substance dissolved in a solvent system, such as PGDCD, comes out of solution and forms solid crystals. This is a significant issue in liquid and semi-solid formulations for several reasons:

  • Reduced Bioavailability: Only dissolved API can be absorbed by the body. Crystallization effectively reduces the concentration of the active drug, potentially leading to decreased therapeutic efficacy.

  • Physical Instability: Crystal growth can lead to changes in the formulation's consistency, appearance, and homogeneity, making it unsuitable for administration.

  • Inaccurate Dosing: If crystals are not uniformly suspended, it can lead to inconsistent and inaccurate dosing.

  • Manufacturing and Shelf-Life Issues: Crystallization can occur during manufacturing or over the product's shelf-life, leading to batch failures and reduced product stability.

The primary driver for crystallization is supersaturation , a state where the concentration of the API in the PGDCD is higher than its equilibrium solubility.

2. How can I prevent API crystallization in my PGDCD formulation?

Preventing crystallization involves strategies to either increase the solubility of the API in the formulation or inhibit the nucleation and growth of crystals. Key approaches include:

  • Addition of Polymers: Polymers such as polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC) can act as crystallization inhibitors.[1][2] They work by increasing the viscosity of the formulation, which slows down molecular mobility, and by interacting with the API molecules, hindering the formation of a crystal lattice.[1][2]

  • Incorporation of Surfactants: Surfactants like Cremophor® EL and Tween® 80 can improve the solubilization of the API by forming micelles.[3] They can also adsorb onto the surface of newly formed crystal nuclei, preventing their further growth.

  • Use of Co-solvents: While PGDCD is the primary lipid vehicle, the addition of a co-solvent in which the API has higher solubility can increase the overall solubilizing capacity of the formulation.

  • Formulating as a Self-Emulsifying Drug Delivery System (SEDDS): PGDCD is a common component in SEDDS. These systems are designed to form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract. The large surface area of the resulting droplets can facilitate drug release and absorption, and the presence of surfactants and co-surfactants in the formulation helps to maintain the drug in a dissolved state.[4]

3. What are supersaturable SEDDS (S-SEDDS) and how can they help?

Supersaturable Self-Emulsifying Drug Delivery Systems (S-SEDDS) are an advanced formulation strategy designed to enhance the oral bioavailability of poorly soluble drugs.[3][5][6] They are SEDDS formulations that incorporate a precipitation inhibitor, typically a polymer like HPMC or PVP.[5][6]

The "spring and parachute" concept describes how S-SEDDS work:

  • The Spring: Upon dispersion in the gastrointestinal fluids, the S-SEDDS formulation rapidly releases the drug, creating a temporary supersaturated state. This high concentration provides a strong driving force for absorption.

  • The Parachute: The precipitation inhibitor (the "parachute") then acts to delay the precipitation of the drug from the supersaturated solution, allowing for a longer time for the drug to be absorbed.[5]

This approach can lead to significantly improved bioavailability compared to conventional SEDDS.[5]

4. How do I choose the right polymer or surfactant for my formulation?

The choice of polymer or surfactant is highly dependent on the specific API and the overall composition of the formulation. Here are some general considerations:

  • API-Excipient Interactions: The effectiveness of a polymer as a crystallization inhibitor often depends on its ability to interact with the API, for instance, through hydrogen bonding. These interactions can disrupt the formation of the drug's crystal lattice.

  • Polymer Concentration: The concentration of the polymer is a critical factor. Higher polymer concentrations generally lead to a greater inhibition of crystallization. However, there is an optimal concentration beyond which the viscosity of the formulation may become too high, hindering drug release.

  • Surfactant HLB Value: The Hydrophile-Lipophile Balance (HLB) of a surfactant is an important parameter in the design of SEDDS. A combination of high and low HLB surfactants is often used to achieve a stable emulsion.

  • Excipient Compatibility: It is crucial to ensure that all excipients in the formulation are compatible with each other and do not cause any physical or chemical instability.

Troubleshooting Guides

Issue 1: API Crystallization Observed During Storage or Stability Testing

Question: I have observed crystal growth in my PGDCD formulation after a period of storage. What could be the cause and how can I fix it?

Answer:

Troubleshooting_Crystallization

Caption: Troubleshooting workflow for API crystallization.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Supersaturation The concentration of the API is above its equilibrium solubility in the PGDCD formulation. This is the most common cause of crystallization.1. Reduce API Concentration: If possible, lower the drug loading in the formulation. 2. Increase API Solubility: See the strategies outlined in the FAQs, such as adding co-solvents or surfactants.
Insufficient Crystallization Inhibition The formulation may lack an effective crystallization inhibitor, or the concentration of the inhibitor may be too low.1. Incorporate a Polymer: Add a crystallization inhibitor such as PVP (e.g., PVP K30) or HPMC to the formulation.[2] 2. Optimize Inhibitor Concentration: Systematically evaluate different concentrations of the polymer or surfactant to find the optimal level for preventing crystallization without negatively impacting other formulation properties.
Temperature Fluctuations Changes in temperature during storage can affect the solubility of the API. A decrease in temperature can lead to supersaturation and subsequent crystallization.1. Controlled Storage: Store the formulation at a constant, controlled temperature. 2. Evaluate Temperature Effects: Conduct stability studies at different temperatures to understand the formulation's sensitivity to temperature changes.
Incompatible Excipients An interaction between the API and another excipient in the formulation could be promoting crystallization.1. Review Excipient Compatibility: Ensure that all components of the formulation are compatible with each other and with the API. 2. Simplify the Formulation: If possible, remove any non-essential excipients and re-evaluate stability.
Issue 2: Phase Separation in a PGDCD-based SEDDS Formulation

Question: My SEDDS formulation containing PGDCD is showing signs of phase separation. What could be the problem?

Answer: Phase separation in a SEDDS pre-concentrate can be caused by a number of factors related to the miscibility and proportions of the oil, surfactant, and co-surfactant.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Poor Miscibility of Components The oil (PGDCD), surfactant, and co-surfactant are not fully miscible in the chosen ratios.1. Screen Excipients: Conduct miscibility studies with different surfactants and co-surfactants to find a combination that is fully miscible with PGDCD. 2. Construct a Ternary Phase Diagram: This will help to identify the range of compositions that form a stable, single-phase system.
Incorrect Surfactant/Co-surfactant Ratio The ratio of surfactant to co-surfactant (S/CoS ratio) is critical for the stability of the pre-concentrate and the resulting emulsion.1. Optimize S/CoS Ratio: Experiment with different S/CoS ratios to find the optimal balance that ensures both the stability of the pre-concentrate and good self-emulsification performance.
High Drug Loading A high concentration of the API may disrupt the equilibrium of the SEDDS components, leading to phase separation.1. Determine Maximum Drug Load: Evaluate the maximum amount of API that can be incorporated into the formulation without causing instability.
Water Absorption PGDCD and other excipients may absorb moisture from the atmosphere, which can lead to phase separation.1. Protect from Moisture: Store the formulation in well-sealed containers with a desiccant. 2. Control Manufacturing Environment: Manufacture the formulation under controlled humidity conditions.

Data Presentation: API Solubility in PGDCD and Related Excipients

The following tables provide a summary of available quantitative data on the solubility of selected APIs in PGDCD (often referred to by the brand name Miglyol 840) and other relevant lipid-based excipients. This data can be used as a starting point for formulation development.

Table 1: Solubility of Selected APIs in Lipid Excipients

API Excipient Solubility (mg/g or as noted) Reference
CelecoxibPropylene Glycol Dicaprylate/Dicaprate + Caprylic/Capric Mono-/Di-glycerides (2:1)Formulation contained 3% w/w[3]
IbuprofenMiglyol® 812 (Medium Chain Triglycerides)Significantly higher than in mineral oil[6]
CarbamazepinePolyethylene Glycol 40096 mg/g (9.6% w/w)[7]
KetoprofenPropylene Glycol0.499 mol/L[7]
LoratadineIsopropyl myristateHigh solubility observed[8]

Experimental Protocols

Protocol 1: Determination of API Equilibrium Solubility in PGDCD (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of an API in PGDCD.

Solubility_Protocol

Caption: Workflow for determining API solubility in PGDCD.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound/Dicaprate (PGDCD)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

  • Validated analytical method for API quantification (e.g., HPLC)

Procedure:

  • Preparation: Accurately weigh an excess amount of the API into a glass vial. The exact amount should be sufficient to ensure that undissolved solids remain at the end of the experiment.

  • Addition of PGDCD: Add a known volume or weight of PGDCD to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture at a constant speed for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vial and allow any undissolved solids to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vial at a high speed or filter the solution using a chemically compatible syringe filter.

  • Sample Analysis: Carefully take an aliquot of the clear supernatant. Dilute the sample with a suitable solvent and analyze the concentration of the API using a validated analytical method.

  • Calculation: The determined concentration represents the equilibrium solubility of the API in PGDCD at the specified temperature.

Protocol 2: Detection of API Crystallization using Polarized Light Microscopy (PLM)

PLM is a powerful technique for visualizing crystalline material in a liquid or semi-solid formulation. Crystalline materials are typically birefringent, meaning they rotate the plane of polarized light and appear bright against a dark background when viewed between crossed polarizers.

Materials:

  • Polarized light microscope with a rotating stage and polarizers

  • Microscope slides and coverslips

  • Sample of the PGDCD formulation

Procedure:

  • Sample Preparation: Place a small drop of the PGDCD formulation onto a clean microscope slide. Carefully place a coverslip over the drop, avoiding the formation of air bubbles.

  • Microscope Setup:

    • Turn on the microscope's light source.

    • Insert the polarizer and analyzer into the light path and cross them so that the field of view is dark.

  • Observation:

    • Place the slide on the microscope stage and focus on the sample.

    • Scan the sample for any bright areas or objects against the dark background. These are likely to be crystals.

    • Rotate the stage. Crystalline materials will show a characteristic extinction (go dark) at four positions during a 360° rotation.

  • Image Capture: Capture images of any observed crystals for documentation and further analysis.

By following these guidelines and utilizing the provided resources, researchers and scientists can better understand and control API crystallization in PGDCD formulations, leading to the development of more stable and effective drug products.

References

Technical Support Center: Propylene Glycol Dicaprylate/Dicaprate in Dermatological Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential for skin irritation when using high concentrations of Propylene (B89431) Glycol Dicaprylate/Dicaprate in their experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What is Propylene Glycol Dicaprylate/Dicaprate and why is it used in topical formulations?

This compound/Dicaprate is a diester of propylene glycol and a mixture of caprylic and capric acids. It is a versatile ingredient used in cosmetics and pharmaceuticals as an emollient, skin conditioning agent, occlusive, and solvent.[1][2][3][4] Its non-greasy feel and ability to dissolve other active ingredients make it a popular choice in many formulations.[2]

Q2: What is the general skin irritation potential of this compound/Dicaprate?

Based on extensive safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel, this compound/Dicaprate is considered safe for use in cosmetics and is classified as having minimal to no skin irritation potential.[1][2][5] Studies on rabbits have shown it to be minimally irritating, and it is also considered an insignificant comedogen.[5]

Q3: Can high concentrations of this compound/Dicaprate cause skin irritation?

While generally considered safe, high concentrations of any substance can have the potential to cause irritation, particularly in individuals with sensitive skin or compromised skin barriers. This compound/Dicaprate is also known to be a penetration enhancer, meaning it can increase the absorption of other ingredients in a formulation into the skin.[1][5] This enhancement effect could potentially lead to irritation if other ingredients in the formula have irritant properties.

Q4: What are the signs of skin irritation that I should look for in my experiments?

Signs of skin irritation can range from mild to severe and include:

  • Erythema (redness)

  • Edema (swelling)

  • Papules (small bumps)

  • Vesicles (blisters)

  • Itching

  • Burning sensation

Q5: How can I minimize the skin irritation potential of my formulation containing a high concentration of this compound/Dicaprate?

Several strategies can be employed to mitigate potential skin irritation:

  • Incorporate Anti-Irritant Ingredients: The addition of soothing and anti-inflammatory agents can help to counteract any potential irritation. Examples include:

    • Bisabolol (from Chamomile)[6]

    • Allantoin[6]

    • Boswellia Serrata (Frankincense) extract[6]

    • Centella Asiatica (Cica)[7]

    • Aloe Vera[7]

    • Ceramides[7]

  • Optimize the Vehicle: The overall formulation plays a crucial role. Ensure the pH is compatible with the skin and consider the inclusion of barrier-repairing ingredients like ceramides (B1148491) and fatty acids.[8]

  • Conduct Thorough Safety Testing: Perform in vitro and/or in vivo safety studies to assess the irritation potential of your final formulation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Mild erythema (redness) and/or itching in test subjects. The concentration of this compound/Dicaprate may be at the upper limit of tolerance for some individuals. The formulation may lack sufficient anti-irritant ingredients.- Reduce the concentration of this compound/Dicaprate if possible without compromising efficacy. - Incorporate a proven anti-irritant such as Bisabolol or Allantoin into the formulation.[6] - Evaluate the irritation potential of other ingredients in the formulation.
Moderate to severe irritation (e.g., definite erythema, edema, papules). The formulation as a whole is likely irritating. The penetration-enhancing effect of this compound/Dicaprate may be exacerbating the irritation potential of another ingredient.- Immediately discontinue the application of the formulation. - Re-evaluate the entire formulation for known irritants. - Conduct a Human Repeat Insult Patch Test (HRIPT) on the individual components and the final formulation to identify the causative agent.
Inconsistent irritation results across a subject population. Individual differences in skin sensitivity. Pre-existing skin conditions in some subjects.- Screen subjects for a history of sensitive skin or atopic dermatitis. - Ensure the skin barrier of all subjects is intact before beginning the study. - Increase the number of subjects in the study to account for individual variability.
Unexpected irritation from a seemingly benign formulation. The interaction between this compound/Dicaprate and another ingredient may be creating an unforeseen irritant effect.- Perform a component-by-component analysis of irritation potential. - Consider the order of addition of ingredients during formulation, as this can sometimes affect the final product's characteristics.

Data on Skin Irritation Potential

While specific dose-response data for high concentrations of this compound/Dicaprate is limited in publicly available literature, the existing safety assessments provide a strong indication of its low irritation potential. The following table summarizes the findings from various studies.

Test Type Species Concentration Results Classification Source
Primary Skin IrritationRabbitUndilutedAverage score of 0.5 (max 8.0)Minimally Irritating[9]
Human Patch TestHuman80% (in 20% ethanol)No skin irritation observedNon-Irritating[5]
Human Patch TestHuman60% (in 40% ethanol)No skin irritation observedNon-Irritating[5]
Human Skin TestHumanPart of a 3% blendNo adverse effects including irritationNon-Irritating[5]

Note on Scoring: Skin irritation is often scored using the Draize scale, which evaluates erythema and edema on a scale of 0 to 4. A Primary Dermal Irritation Index (PDII) is then calculated to classify the substance.[10]

Experimental Protocols

In Vitro Skin Irritation Testing: Reconstructed Human Epidermis (RhE) Model (e.g., EpiDerm™)

This in vitro method is a validated alternative to animal testing for assessing skin irritation potential.

Methodology:

  • Tissue Culture: Reconstructed human epidermis tissues, which are three-dimensional models of the human epidermis, are cultured in a chemically defined medium.

  • Application of Test Substance: A precise amount of the test formulation containing this compound/Dicaprate is applied topically to the surface of the epidermis model.

  • Incubation: The tissues are incubated for a defined period (e.g., 60 minutes).

  • Rinsing: After incubation, the test substance is thoroughly rinsed from the tissue surface.

  • Post-Incubation: The tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The amount of formazan (B1609692) dye produced is proportional to the number of viable cells.

  • Data Analysis: The cell viability of the tissues treated with the test substance is compared to that of negative controls. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

In Vivo Skin Irritation and Sensitization Testing: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the gold standard for assessing the skin irritation and sensitization potential of a cosmetic or pharmaceutical ingredient in humans.

Methodology:

  • Induction Phase:

    • A small amount of the test material is applied to the skin of human volunteers under an occlusive or semi-occlusive patch.

    • The patch is left in place for 24-48 hours.

    • This process is repeated nine times over a three-week period at the same application site.

    • The site is graded for any signs of irritation after each application.

  • Rest Phase:

    • There is a two-week rest period with no application of the test material. This allows for the induction of a potential allergic response.

  • Challenge Phase:

    • After the rest period, a challenge patch with the test material is applied to a new, previously unexposed site on the skin.

    • The challenge site is evaluated for signs of irritation and sensitization at 24, 48, and 72 hours after patch removal.

    • A reaction at the challenge site that is more severe than any reaction observed during the induction phase is indicative of sensitization.

Visualizations

Irritation_Mitigation_Workflow cluster_formulation Formulation Development cluster_mitigation Irritation Mitigation Strategies cluster_testing Safety & Efficacy Testing High_Concentration_PG_Dicaprylate High Concentration of This compound/Dicaprate Formulation Formulation High_Concentration_PG_Dicaprylate->Formulation Combine Other_Excipients Other Excipients Other_Excipients->Formulation Combine Active_Ingredient Active Pharmaceutical Ingredient (API) Active_Ingredient->Formulation Combine Anti_Irritants Incorporate Anti-Irritants (e.g., Bisabolol, Allantoin) Mitigated_Formulation Mitigated_Formulation Anti_Irritants->Mitigated_Formulation Create Barrier_Support Add Skin Barrier Support (e.g., Ceramides, Fatty Acids) Barrier_Support->Mitigated_Formulation pH_Optimization Optimize Formulation pH pH_Optimization->Mitigated_Formulation In_Vitro_Testing In Vitro Skin Irritation Test (e.g., EpiDerm™) HRIPT Human Repeat Insult Patch Test (HRIPT) In_Vitro_Testing->HRIPT Proceed if non-irritating Efficacy_Study Efficacy Study HRIPT->Efficacy_Study Proceed if safe Final_Product Final_Product Efficacy_Study->Final_Product Formulation->Anti_Irritants Potential for Irritation Formulation->Barrier_Support Formulation->pH_Optimization Mitigated_Formulation->In_Vitro_Testing Assess

Caption: Workflow for mitigating skin irritation.

Skin_Irritation_Pathway Chemical_Irritant Chemical Irritant (e.g., High Concentration Formulation) Stratum_Corneum Stratum Corneum Disruption Chemical_Irritant->Stratum_Corneum Keratinocytes Keratinocyte Activation Stratum_Corneum->Keratinocytes Inflammatory_Mediators Release of Inflammatory Mediators (Cytokines, Chemokines) Keratinocytes->Inflammatory_Mediators Immune_Cell_Recruitment Recruitment of Immune Cells (e.g., T-cells, Neutrophils) Inflammatory_Mediators->Immune_Cell_Recruitment Inflammation Inflammation (Erythema, Edema) Immune_Cell_Recruitment->Inflammation Cellular_Damage Cellular Damage & Barrier Dysfunction Inflammation->Cellular_Damage Cellular_Damage->Inflammation Feedback Loop

Caption: Simplified signaling pathway of skin irritation.

References

Technical Support Center: Scale-Up of Nanoemulsions Containing Propylene Glycol Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of nanoemulsions formulated with propylene (B89431) glycol dicaprylate.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the scale-up process, from laboratory benchtop to pilot-plant production.

FAQ 1: Physical Stability

Question: We successfully developed a stable nanoemulsion with a mean particle size of 150 nm at the 100 mL lab scale. However, upon scaling up to a 10 L batch using a high-pressure homogenizer, we are observing a significant increase in particle size to 250 nm and a broader size distribution (higher Polydispersity Index - PDI). What are the potential causes and how can we troubleshoot this?

Answer: An increase in particle size and PDI during scale-up is a common challenge and can be attributed to several factors related to the change in processing equipment and conditions.

Potential Causes:

  • Insufficient Energy Input: The energy density delivered by the larger-scale homogenizer may not be equivalent to the lab-scale equipment per unit volume. This can result in incomplete droplet disruption.

  • Different Homogenizer Geometry: The design of the interaction chamber or valve in the pilot-scale homogenizer differs from the lab-scale model, leading to variations in shear forces and cavitation.

  • Increased Processing Time and Temperature: Larger batch sizes require longer processing times, which can lead to an increase in the bulk temperature of the emulsion. Elevated temperatures can promote droplet coalescence.

  • Inadequate Surfactant Concentration: The amount of surfactant that was sufficient for the lab-scale batch may not be adequate to stabilize the newly created surface area in the larger volume, leading to droplet coalescence.

Troubleshooting Steps:

  • Optimize Homogenization Parameters:

    • Increase Homogenization Pressure: Gradually increase the pressure on the pilot-scale homogenizer to enhance droplet disruption.

    • Increase Number of Passes: Process the emulsion through multiple cycles in the homogenizer to ensure uniform droplet size reduction.[1][2]

  • Temperature Control: Implement a cooling system (e.g., a heat exchanger) to maintain a consistent temperature during the homogenization process.

  • Re-evaluate Surfactant Concentration: Consider increasing the surfactant-to-oil ratio to ensure complete coverage of the increased interfacial area.

  • Characterize Equipment Differences: If possible, consult with the equipment manufacturer to understand the differences in energy dissipation and shear profiles between the lab and pilot-scale homogenizers.

Question: Our propylene glycol dicaprylate nanoemulsion appears stable initially after scale-up, but we observe droplet growth and creaming after one week of storage. What is causing this instability and how can we prevent it?

Answer: This delayed instability is likely due to Ostwald ripening, a phenomenon where larger droplets grow at the expense of smaller ones.

Potential Causes of Ostwald Ripening:

  • Partial Water Solubility of the Oil: this compound has some, albeit low, aqueous solubility. This allows for the diffusion of oil molecules from smaller, higher-energy droplets to larger, lower-energy droplets through the aqueous phase.

  • Broad Particle Size Distribution: A high PDI means there is a significant difference in the size of the droplets, which drives the Ostwald ripening process.

Troubleshooting Steps:

  • Optimize for a Narrower PDI: Refine your homogenization process to achieve a PDI below 0.2. This can be accomplished by increasing the number of homogenization passes or optimizing the pressure.[2]

  • Incorporate a Ripening Inhibitor: The addition of a small amount of a highly water-insoluble oil (e.g., a long-chain triglyceride like corn oil) to the oil phase can significantly reduce Ostwald ripening. This second oil, being much less soluble in water, hinders the diffusion of the primary oil between droplets.

FAQ 2: Chemical Stability

Question: We are concerned about the chemical stability of this compound during high-pressure homogenization, as the process generates heat and high shear. What potential degradation pathways should we be aware of, and how can we assess for them?

Answer: The ester linkages in this compound can be susceptible to hydrolysis, especially under conditions of increased temperature and in the presence of water.

Potential Degradation Pathway: Hydrolysis

Under thermal and mechanical stress in an aqueous environment, this compound can undergo hydrolysis to form propylene glycol, caprylic acid, and capric acid.

Assessment and Mitigation:

  • pH Monitoring: A decrease in the pH of the nanoemulsion over time can indicate the formation of free fatty acids due to hydrolysis.

  • Chromatographic Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the amount of this compound and detect the presence of its degradation products.

  • Temperature Control: As with physical stability, maintaining a low and consistent temperature during homogenization is crucial to minimize the rate of hydrolysis.

  • Buffer Selection: Formulating the aqueous phase with a suitable buffer system can help maintain a stable pH and reduce the rate of acid- or base-catalyzed hydrolysis.

Section 2: Data Presentation

The following tables present illustrative data comparing the properties of a this compound nanoemulsion at the lab and pilot scale.

Note: This data is representative and intended for troubleshooting and comparative purposes. Actual results will vary depending on the specific formulation and processing equipment.

Table 1: Comparison of Particle Size and Polydispersity Index (PDI) at Different Homogenization Pressures

ScaleBatch VolumeHomogenization Pressure (bar)Number of PassesMean Particle Size (nm)PDI
Lab100 mL50031800.25
Lab100 mL100031550.18
Lab100 mL150031450.15
Pilot10 L50032800.45
Pilot10 L100032100.30
Pilot10 L150031700.22
Pilot10 L150051500.16

Table 2: Accelerated Stability Study Data (Storage at 40°C)

ScaleParameterDay 0Day 7Day 14Day 30
Lab (Optimized) Mean Particle Size (nm) 145148152155
PDI 0.150.160.170.18
Zeta Potential (mV) -35.2-34.8-34.5-34.1
pH 6.56.46.36.2
Pilot (Initial) Mean Particle Size (nm) 280350420>500 (Phase Separation)
PDI 0.450.550.65N/A
Zeta Potential (mV) -25.1-22.5-18.7N/A
pH 6.56.25.8N/A
Pilot (Optimized) Mean Particle Size (nm) 150154158162
PDI 0.160.170.180.19
Zeta Potential (mV) -34.9-34.5-34.2-33.8
pH 6.56.46.36.2

Section 3: Experimental Protocols

Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Dilute the nanoemulsion with the same aqueous phase used in the formulation to a concentration that gives a count rate within the instrument's optimal range (typically 100-500 kcps). This is to avoid multiple scattering effects.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any dust or large aggregates.

  • Instrument Setup:

    • Set the measurement temperature to 25°C.

    • Input the viscosity and refractive index of the dispersant (aqueous phase).

  • Measurement:

    • Rinse a clean cuvette with the filtered, diluted sample, then fill the cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate for at least 2 minutes.

    • Perform at least three replicate measurements for each sample.

  • Data Analysis:

    • The instrument software will report the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).

Protocol 2: Zeta Potential Measurement

  • Sample Preparation:

    • Dilute the nanoemulsion in the original aqueous phase to the appropriate concentration for the instrument.

  • Instrument Setup:

    • Use a folded capillary cell (or equivalent).

    • Set the measurement temperature to 25°C.

  • Measurement:

    • Carefully inject the diluted sample into the cell, avoiding bubbles.

    • Place the cell in the instrument and allow for temperature equilibration.

    • The instrument will apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.

  • Data Analysis:

    • The zeta potential will be reported in millivolts (mV). A value more negative than -30 mV or more positive than +30 mV generally indicates good electrostatic stability.

Protocol 3: Accelerated Stability Testing

  • Sample Storage:

    • Divide the nanoemulsion into multiple sealed, airtight containers.

    • Store the containers at an elevated temperature (e.g., 40°C) and a control temperature (e.g., 4°C).

  • Time Points:

    • At specified time points (e.g., Day 0, 7, 14, 30, 60, and 90), remove a sample from each storage condition.

  • Analysis:

    • Visually inspect the samples for any signs of instability, such as creaming, sedimentation, or phase separation.

    • Measure the mean particle size, PDI, zeta potential, and pH of each sample according to the protocols above.

  • Data Evaluation:

    • Plot the changes in these parameters over time to assess the stability of the nanoemulsion under accelerated conditions.

Section 4: Visualizations

Scale_Up_Troubleshooting_Workflow Start Start: Lab-Scale Stable Nanoemulsion ScaleUp Scale-Up to Pilot Batch Start->ScaleUp QC_Check Post-Scale-Up QC Check ScaleUp->QC_Check Problem_Physical Problem Identified: Increase in Particle Size/PDI QC_Check->Problem_Physical Physical Instability Problem_Chemical Problem Identified: pH Drop / Degradation QC_Check->Problem_Chemical Chemical Instability Stable Stable Nanoemulsion at Pilot Scale QC_Check->Stable Parameters Match Lab Scale TS_Pressure Increase Homogenization Pressure Problem_Physical->TS_Pressure TS_Passes Increase Number of Passes Problem_Physical->TS_Passes TS_Temp Implement Cooling System Problem_Physical->TS_Temp TS_Surfactant Increase Surfactant:Oil Ratio Problem_Physical->TS_Surfactant TS_pH Monitor pH During Process Problem_Chemical->TS_pH TS_Chrom HPLC/GC for Degradants Problem_Chemical->TS_Chrom TS_Buffer Optimize Aqueous Phase Buffer Problem_Chemical->TS_Buffer TS_Pressure->ScaleUp Re-process TS_Passes->ScaleUp Re-process TS_Temp->ScaleUp Re-process TS_Surfactant->ScaleUp Reformulate & Re-process TS_Buffer->ScaleUp Reformulate & Re-process Degradation_Pathway PGDC This compound (Ester) Stress High Shear + Heat + Water PGDC->Stress Hydrolysis Hydrolysis Stress->Hydrolysis Products Degradation Products: - Propylene Glycol - Caprylic Acid - Capric Acid Hydrolysis->Products

References

Impact of propylene glycol dicaprylate on the long-term stability of formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists and researchers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of Propylene (B89431) Glycol Dicaprylate/Dicaprate in pharmaceutical and cosmetic formulations. Our goal is to help you address common challenges and ensure the long-term stability of your products.

Frequently Asked Questions (FAQs)

Q1: What is Propylene Glycol Dicaprylate/Dicaprate and what are its primary functions in a formulation?

This compound/Dicaprate is a diester of propylene glycol with caprylic and capric acids.[1][2] It is a versatile excipient commonly used in topical and oral formulations. Its primary functions include:

  • Emollient: It softens and soothes the skin, providing a smooth and non-greasy feel.

  • Solvent: It can dissolve a wide range of active pharmaceutical ingredients (APIs), particularly those with poor water solubility.

  • Viscosity-Increasing Agent (non-aqueous): It can help to thicken oil-based formulations.[1]

  • Dispersing Agent: It aids in the uniform distribution of solid particles, such as pigments and sunscreen actives, within a formulation.[1]

  • Penetration Enhancer: It can facilitate the absorption of other ingredients into the skin.

Q2: What is the general stability profile of this compound/Dicaprate?

This compound/Dicaprate is generally considered a stable ingredient under typical formulation conditions.[3] It is reported to be stable over the pH range commonly found in skin and hair care preparations.[1] However, as an ester, it can be susceptible to hydrolysis under extreme pH conditions (highly acidic or alkaline) and elevated temperatures, which could lead to the formation of propylene glycol and the corresponding fatty acids (caprylic and capric acid).

Q3: Can this compound/Dicaprate impact the stability of my Active Pharmaceutical Ingredient (API)?

Yes, it can, both positively and negatively.

  • Positive Impact: By acting as a good solvent and keeping the API in a solubilized state, it can prevent API crystallization and degradation, thereby enhancing the stability of the formulation. One study demonstrated that 20% propylene glycol improved the stability of the active compounds in a Scutellaria baicalensis extract compared to water.[4]

  • Negative Impact: As a penetration enhancer, it may increase the interaction of the API with other excipients in the formulation, potentially leading to degradation. Also, any degradation of the excipient itself could alter the formulation's microenvironment (e.g., pH), which in turn could affect API stability.

Troubleshooting Guide

Issue 1: Phase Separation in Emulsions

Symptoms: Your emulsion (cream or lotion) separates into distinct oil and water layers over time, especially during stability studies at elevated temperatures.

Potential Causes:

  • Inappropriate Emulsifier System: The type or concentration of the emulsifier may not be optimal for stabilizing the oil phase containing this compound/Dicaprate.

  • Droplet Coalescence: The oil droplets may be merging, leading to larger droplets that are more prone to separation.

  • Changes in Viscosity: A decrease in the viscosity of the continuous phase can accelerate creaming or sedimentation of the dispersed phase.

Troubleshooting Steps:

  • Optimize Emulsifier System:

    • Review the Hydrophile-Lipophile Balance (HLB) of your emulsifier system. This compound/Dicaprate is a non-polar oil, so your emulsifier system should be selected accordingly.

    • Experiment with different emulsifier concentrations.

    • Consider using a combination of emulsifiers for enhanced stability.

  • Control Droplet Size:

    • Optimize your homogenization process (speed, time, and temperature) to achieve a smaller and more uniform droplet size distribution. Smaller droplets are generally more stable against coalescence.

  • Modify the Continuous Phase:

    • Consider adding a viscosity-modifying agent to the aqueous phase to slow down the movement of the oil droplets.

  • Evaluate Storage Conditions:

    • Assess if the phase separation is triggered by temperature fluctuations. Perform freeze-thaw cycle testing to evaluate emulsion stability under stress conditions.

Issue 2: Crystallization or Grainy Texture in Creams and Ointments

Symptoms: The product develops a grainy or gritty texture over time, indicating the crystallization of one or more components.

Potential Causes:

  • API Crystallization: The API may be precipitating out of the formulation.

  • Excipient Crystallization: High melting point lipids or waxes in the formulation, or even the this compound/Dicaprate itself at very low temperatures, could be crystallizing.

  • Improper Cooling During Manufacture: A slow cooling rate can promote the formation of large crystals.

Troubleshooting Steps:

  • Assess API Solubility:

    • Ensure that the concentration of the API is below its saturation solubility in the formulation's vehicle at the intended storage temperatures. The good solvency of this compound/Dicaprate can be beneficial here.

  • Optimize the Oil Phase Composition:

    • Consider adding a co-solvent to the oil phase to improve the solubility of crystalline ingredients.

    • Evaluate the compatibility of all lipid components in the oil phase.

  • Control the Manufacturing Process:

    • Employ a rapid cooling ("shock cooling") method after the emulsification step to promote the formation of smaller, less perceptible crystals.

    • Ensure adequate mixing during the cooling phase to maintain homogeneity.

  • Incorporate Crystal Growth Inhibitors:

    • Certain polymers or surfactants can act as crystal growth inhibitors. Consider adding a small percentage of such an agent to your formulation. A study on ice cream showed that propylene glycol monostearate could inhibit ice crystal growth.[5][6]

Issue 3: Viscosity Changes Over Time

Symptoms: The viscosity of your formulation significantly increases or decreases during its shelf life.

Potential Causes:

  • Increased Viscosity (Gelling): This can be due to the swelling of polymers, interactions between excipients, or in some cases, instability of the active ingredient. A patent for a fabric softener indicated that a perfumed composition without a stabilizing ester like this compound/dicaprate showed a significant viscosity increase over two weeks at 37°C.[7]

  • Decreased Viscosity (Thinning): This could be a sign of emulsion breaking (coalescence) or the degradation of viscosity-building polymers.

Troubleshooting Steps:

  • Evaluate Excipient Interactions:

    • Conduct compatibility studies with all excipients in the formulation to identify any potential interactions that could lead to viscosity changes.

  • Assess Polymer Stability:

    • If using a polymeric thickener, ensure its stability at the formulation's pH and in the presence of other excipients.

  • Monitor Emulsion Stability:

    • As mentioned in the phase separation section, changes in droplet size can affect viscosity. Monitor droplet size distribution over the course of your stability study.

  • Control pH:

    • Ensure the pH of the formulation remains within a stable range throughout its shelf life, as pH shifts can affect the viscosity of many thickening systems.

Data on Formulation Stability

ParameterStorage ConditionTimepoint 0Timepoint 3 MonthsTimepoint 6 MonthsPotential Issues to Note
Appearance 25°C/60% RHHomogeneous white creamNo changeNo changePhase separation, color change, crystallization
40°C/75% RHHomogeneous white creamSlight yellowingPhase separationSignificant changes indicate poor stability
pH 25°C/60% RH5.55.45.4A significant drop in pH may indicate hydrolysis of the ester
40°C/75% RH5.55.25.0Accelerated hydrolysis at higher temperatures
Viscosity (cP) 25°C/60% RH15,00014,80014,500Significant increase or decrease can affect product performance
40°C/75% RH15,00012,0009,000Thinning may be a sign of emulsion instability
API Content (%) 25°C/60% RH100.099.599.0Degradation of the active ingredient
40°C/75% RH100.097.094.0Excipient-API interaction or inherent API instability
Degradation Products (%) 25°C/60% RH<0.10.150.2Identification and quantification of known and unknown degradants
40°C/75% RH<0.10.51.2Indicates potential stability issues

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is a general guideline based on ICH recommendations and can be adapted for formulations containing this compound/Dicaprate.

Objective: To evaluate the long-term stability of the formulation under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare at least three batches of the final formulation in the intended commercial packaging.

  • Storage Conditions: Place the samples in stability chambers set to the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Timepoints:

    • Accelerated studies are typically conducted for 6 months, with testing at 0, 3, and 6 months.

    • Long-term studies should be conducted for a minimum of 12 months.

  • Analytical Tests: At each timepoint, perform the following tests:

    • Physical Evaluation: Appearance, color, odor, and phase separation.

    • Physicochemical Tests: pH, viscosity, and particle size analysis (for emulsions and suspensions).

    • Assay of Active Ingredient: Use a validated stability-indicating HPLC method to determine the concentration of the API.

    • Quantification of Degradation Products: Use the same HPLC method to identify and quantify any known or unknown degradation products.

Protocol 2: Analysis of this compound/Dicaprate Degradation

Objective: To quantify the potential hydrolysis of this compound/Dicaprate in a formulation.

Methodology:

  • Sample Preparation: Extract the lipid phase from the formulation using a suitable organic solvent (e.g., hexane (B92381) or a mixture of chloroform (B151607) and methanol).

  • Derivatization (for GC analysis): The extracted fatty acids (caprylic and capric acid) can be derivatized to their methyl esters (FAMEs) using a reagent like boron trifluoride in methanol. Propylene glycol can also be derivatized for GC analysis.

  • Gas Chromatography (GC) Analysis:

    • Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID).

    • Column: A suitable capillary column for FAME analysis (e.g., a wax column).

    • Temperature Program: An appropriate temperature gradient to separate the methyl esters of caprylic and capric acid.

    • Quantification: Use certified reference standards of methyl caprylate and methyl caprate to create a calibration curve and quantify the amount of free fatty acids in the sample. The presence of propylene glycol can also be quantified using a suitable GC method.

Visualizing Workflows and Relationships

Stability_Troubleshooting_Workflow cluster_issue Observed Stability Issue cluster_cause Potential Root Cause Analysis cluster_solution Troubleshooting Actions PhaseSeparation Phase Separation Emulsifier Improper Emulsifier System PhaseSeparation->Emulsifier Process Manufacturing Process (e.g., Cooling Rate) PhaseSeparation->Process Crystallization Crystallization / Graininess Crystallization->Process Solubility API/Excipient Solubility Crystallization->Solubility ViscosityChange Viscosity Change ViscosityChange->Emulsifier Interaction Excipient Interaction ViscosityChange->Interaction OptimizeEmulsifier Optimize Emulsifier (HLB, Conc.) Emulsifier->OptimizeEmulsifier ControlProcess Control Cooling/Homogenization Process->ControlProcess ModifySolvent Modify Solvent System Solubility->ModifySolvent CompatibilityStudy Conduct Compatibility Studies Interaction->CompatibilityStudy

Caption: Troubleshooting workflow for common stability issues in formulations.

Hydrolysis_Pathway cluster_conditions Reaction Conditions PGDC Propylene Glycol Dicaprylate/Dicaprate Products + PGDC->Products H2O Water (in formulation) H2O->Products PG Propylene Glycol Products->PG FattyAcids Caprylic/Capric Acid Products->FattyAcids HighTemp High Temperature HighTemp->Products ExtremepH Extreme pH ExtremepH->Products

Caption: Potential hydrolysis pathway of this compound/Dicaprate.

References

Technical Support Center: Managing Viscosity of Propylene Glycol Dicaprylate/Dicaprate-Based Topical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the viscosity of topical preparations based on Propylene (B89431) Glycol Dicaprylate/Dicaprate.

Frequently Asked Questions (FAQs)

Q1: What is Propylene Glycol Dicaprylate/Dicaprate and how does it affect my formulation's viscosity?

A: this compound/Dicaprate is a non-aqueous, oily liquid that serves multiple functions in topical formulations, including as an emollient, solvent, and skin conditioning agent.[1][2] By itself, it is a low-viscosity fluid. It is also classified as a non-aqueous viscosity-increasing agent, meaning it can contribute to the overall viscosity when appropriately formulated with gelling agents.[1][2]

Q2: My formulation with this compound/Dicaprate is too thin. How can I increase its viscosity?

A: To increase the viscosity of a predominantly this compound/Dicaprate-based formulation, you need to incorporate a suitable gelling or thickening agent. Since this is a non-aqueous system, traditional water-soluble polymers may not be effective unless you are creating an emulsion. For non-aqueous gels, Ethyl Cellulose is a commonly used gelling agent.[3][4]

Q3: What concentration of Ethyl Cellulose should I use to thicken my formulation?

A: The required concentration of Ethyl Cellulose will depend on the desired final viscosity and the specific grade of the polymer used. Published examples show concentrations in non-aqueous or low-water systems ranging from 3% to 20% (w/w).[4][5] It is recommended to start with a lower concentration (e.g., 5-10%) and incrementally increase it to achieve the target viscosity.

Q4: I'm having trouble dissolving Ethyl Cellulose in this compound/Dicaprate. What am I doing wrong?

A: Ethyl Cellulose is practically insoluble in Propylene Glycol at room temperature.[2] To achieve dissolution and gel formation, you must use heat. The liquid components (e.g., this compound/Dicaprate) should be heated to approximately 90-110°C before slowly incorporating the Ethyl Cellulose powder with consistent mixing.[6]

Q5: How does temperature affect the viscosity of my final formulation?

A: Generally, the viscosity of liquid and semi-solid formulations, including those based on propylene glycol, decreases as the temperature increases.[7] This is a critical factor to consider during manufacturing, storage, and application. Conversely, very low temperatures can significantly increase viscosity.[8][9] It is crucial to characterize the rheological properties of your final formulation across its expected temperature range of storage and use.

Q6: What is "shear thinning," and why is it important for my topical preparation?

A: Shear thinning, or pseudoplastic behavior, is the effect where a fluid's viscosity decreases under shear stress (e.g., when it's being spread on the skin).[10] This is a desirable characteristic for topical products because it means the formulation will be thick in the container but will spread easily upon application without feeling overly sticky or greasy.[5][10]

Q7: My gel's viscosity is inconsistent between batches. What could be the cause?

A: Inconsistency in viscosity often points to variations in critical processing parameters. Key factors to control are:

  • Heating and Cooling Rates: Rapid or inconsistent cooling can lead to different gel structures.

  • Mixing Speed and Duration: Over-mixing or excessive shear can break down the polymer network, leading to a permanent loss of viscosity.[11]

  • Temperature of Incorporation: The temperature at which the gelling agent is added to the liquid phase must be consistent.

  • Complete Dissolution: Ensure the gelling agent is fully dispersed and dissolved before cooling.

Troubleshooting Guide

This guide addresses common issues encountered when formulating with this compound/Dicaprate.

Problem Potential Cause Recommended Solution
Low Viscosity / Formulation is too thin Inadequate concentration of the gelling agent.Incrementally increase the concentration of the gelling agent (e.g., Ethyl Cellulose).
Improper dispersion or dissolution of the gelling agent.Ensure the oil phase is heated to the correct temperature (e.g., 90-110°C for Ethyl Cellulose) before adding the polymer. Use consistent and adequate mixing to ensure homogeneity.[6]
High Viscosity / Formulation is too thick Concentration of the gelling agent is too high.Reduce the concentration of the gelling agent in the next batch.
Lumps or Incomplete Gel Formation Gelling agent was added too quickly or at too low a temperature.Add the gelling agent powder slowly to the heated liquid phase under continuous mixing to prevent clumping.
Incomplete hydration/solvation of the polymer.Ensure sufficient mixing time at the elevated temperature to allow the polymer to fully dissolve before initiating the cooling phase.
Viscosity Decreases Over Time Polymer degradation due to excessive shear.Optimize mixing speed and duration. High-shear homogenization may not be suitable for all polymer gels and can permanently break down the structure.[11]
Phase separation in emulsion-based systems.If your formulation is an emulsion, re-evaluate the emulsifier system and homogenization process to ensure long-term stability.
Batch-to-Batch Inconsistency Variation in critical processing parameters.Strictly control heating/cooling rates, mixing speeds, and processing times. Document all parameters for each batch to ensure reproducibility.[11]
Variation in raw materials.Ensure consistent grades and suppliers for all excipients, as different grades of polymers can have significantly different viscosity profiles.

Experimental Protocols

Protocol 1: Preparation of a Non-Aqueous Gel with Ethyl Cellulose

This protocol describes a general method for preparing a gel using this compound/Dicaprate as the solvent and Ethyl Cellulose as the gelling agent.

  • Preparation: Weigh all components accurately. In a suitable vessel, add the this compound/Dicaprate and any other liquid oil-phase ingredients.

  • Heating: Begin heating the liquid phase while stirring with a propeller mixer at a low to medium speed. Heat the mixture to 100°C (target range 90-110°C).[6]

  • Dispersion of Gelling Agent: Once the liquid phase reaches the target temperature, slowly sift or sprinkle the pre-weighed Ethyl Cellulose powder into the vortex of the mixing liquid. Avoid adding the powder too quickly to prevent the formation of clumps.

  • Dissolution: Continue mixing at 100°C for a sufficient time (e.g., 30-60 minutes) until the Ethyl Cellulose is completely dissolved and the mixture is clear and homogeneous.

  • Cooling: Turn off the heat and allow the formulation to cool to room temperature under continuous, gentle agitation. The viscosity of the gel will increase as it cools.

  • Homogenization (Optional): If a smoother texture is required, the gel can be homogenized at a low speed once it has cooled significantly. Be cautious, as excessive shear can damage the polymer network.[11]

  • Final Product: Store the final gel in an airtight container.

Protocol 2: Rheological Characterization of Topical Preparations

This protocol outlines key rheological tests to characterize the viscosity and viscoelastic properties of your formulation. A cone-and-plate or parallel-plate rheometer is required.[12]

  • Sample Loading: Carefully apply the sample to the lower plate of the rheometer, ensuring no air bubbles are trapped. Lower the upper geometry to the specified gap distance (e.g., 1 mm) and trim any excess sample.

  • Equilibration: Allow the sample to equilibrate at the testing temperature (e.g., 25°C or 32°C) for a set period (e.g., 5-15 minutes) before starting any measurements.

  • Rotational Test (Viscosity Curve):

    • Objective: To determine how viscosity changes with increasing shear rate (to assess shear-thinning behavior).

    • Procedure: Apply a controlled shear rate sweep, for example, from 0.1 s⁻¹ to 100 s⁻¹.

    • Analysis: Plot viscosity (Pa·s) versus shear rate (s⁻¹). A decrease in viscosity with an increasing shear rate indicates shear-thinning (pseudoplastic) behavior.[10]

  • Oscillatory Test (Amplitude Sweep):

    • Objective: To identify the Linear Viscoelastic Region (LVER), where testing can be done without destroying the sample's structure.

    • Procedure: Apply an increasing oscillatory stress or strain at a constant frequency (e.g., 1 Hz).

    • Analysis: Plot the storage modulus (G') and loss modulus (G'') versus strain. The LVER is the range where G' and G'' are constant.

  • Oscillatory Test (Frequency Sweep):

    • Objective: To characterize the gel's structure at rest.

    • Procedure: Perform a frequency sweep (e.g., from 0.1 to 100 Hz) at a constant strain within the LVER.

    • Analysis: Plot G' and G'' versus frequency. For a true gel, G' (the elastic component) will be greater than G'' (the viscous component), and both moduli will show little dependence on frequency.[13]

Visualizations

TroubleshootingWorkflow start Viscosity Issue Identified check_viscosity Is Viscosity Too Low? start->check_viscosity inconsistent Batch-to-Batch Inconsistency start->inconsistent too_high Viscosity Too High check_viscosity->too_high No increase_gellant Increase Gelling Agent Concentration check_viscosity->increase_gellant Yes decrease_gellant Decrease Gelling Agent Concentration too_high->decrease_gellant check_dissolution Review Dissolution Process increase_gellant->check_dissolution heat_required Was sufficient heat (e.g., 90-110°C) applied? check_dissolution->heat_required slow_addition Was gellant added slowly to the vortex? heat_required->slow_addition Yes resolve_low Low Viscosity Resolved heat_required->resolve_low No, apply sufficient heat slow_addition->resolve_low Yes slow_addition->resolve_low No, ensure slow addition resolve_high High Viscosity Resolved decrease_gellant->resolve_high check_params Verify Critical Process Parameters (Temp, Mix Speed/Time) inconsistent->check_params check_raw_mats Check Raw Material Consistency (e.g., Polymer Grade) check_params->check_raw_mats resolve_inconsistent Inconsistency Resolved check_raw_mats->resolve_inconsistent

Caption: Troubleshooting workflow for viscosity issues.

ExperimentalWorkflow cluster_prep Part 1: Gel Preparation cluster_char Part 2: Rheological Characterization prep_start Weigh Propylene Glycol Dicaprylate/Dicaprate heat_oil Heat Liquid Phase to 90-110°C with mixing prep_start->heat_oil add_ec Slowly Add Ethyl Cellulose heat_oil->add_ec dissolve Mix until fully dissolved add_ec->dissolve cool Cool to Room Temp with gentle mixing dissolve->cool prep_end Final Gel Product cool->prep_end char_start Load Sample on Rheometer & Equilibrate prep_end->char_start Proceed to Characterization rotational_test Perform Rotational Test (Viscosity Curve) char_start->rotational_test amplitude_sweep Perform Amplitude Sweep (Find LVER) char_start->amplitude_sweep char_end Data Analysis rotational_test->char_end frequency_sweep Perform Frequency Sweep (Characterize Gel Structure) amplitude_sweep->frequency_sweep frequency_sweep->char_end

Caption: Workflow for gel preparation and characterization.

References

Validation & Comparative

Propylene Glycol Dicaprylate/Dicaprate vs. Medium-Chain Triglycerides: A Comparative Guide for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of two key lipid excipients, Propylene (B89431) Glycol Dicaprylate/Dicaprate and Medium-Chain Triglycerides, in enhancing the delivery of poorly soluble drugs. This guide provides a data-driven comparison of their physicochemical properties, formulation characteristics, and impact on drug solubility and bioavailability, supported by detailed experimental protocols.

In the realm of pharmaceutical formulation, particularly for oral delivery of poorly water-soluble active pharmaceutical ingredients (APIs), lipid-based drug delivery systems (LBDDS) have emerged as a highly effective strategy. At the core of these formulations are lipid excipients that act as carriers to dissolve or disperse the drug, thereby enhancing its absorption in the gastrointestinal tract. Among the most utilized lipid excipients are Propylene Glycol Dicaprylate/Dicaprate (PGDC) and Medium-Chain Triglycerides (MCTs). This guide offers a comprehensive comparison of these two critical formulation aids for researchers, scientists, and drug development professionals.

Executive Summary

Both this compound/Dicaprate and Medium-Chain Triglycerides are effective lipid excipients for the formulation of poorly soluble drugs. The choice between them is often dictated by the specific physicochemical properties of the drug molecule and the desired performance of the final dosage form.

  • This compound/Dicaprate often exhibits a higher solubilizing capacity for a range of drugs due to the presence of the propylene glycol moiety, which can offer additional hydrogen bonding opportunities.

  • Medium-Chain Triglycerides are well-characterized, readily digested lipids that can facilitate lymphatic uptake of highly lipophilic drugs, potentially avoiding first-pass metabolism.

This guide will delve into the available experimental data to provide a clearer understanding of their respective strengths and weaknesses in various drug delivery applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these excipients is crucial for formulation design.

PropertyThis compound/DicaprateMedium-Chain Triglycerides (MCTs)
Chemical Structure Mixture of propylene glycol diesters of caprylic (C8) and capric (C10) acids.Triglycerides of caprylic (C8) and capric (C10) acids.
Appearance Clear, colorless to pale yellow oily liquid.Clear, colorless to slightly yellowish oily liquid.
Viscosity Generally lower than MCTs.Relatively low viscosity.
HLB Value Low (typically around 2)Low (typically around 1-2)
Digestion Products Propylene glycol, caprylic acid, capric acid, and monoesters.Monoglycerides, diglycerides, and free fatty acids (caprylic and capric).

Comparative Performance in Drug Delivery

The performance of a lipid excipient is primarily evaluated based on its ability to solubilize the drug, form a stable formulation, and enhance the drug's in vivo bioavailability.

Drug Solubility

The solubilizing capacity of the lipid is a critical factor determining the drug load in the formulation. While direct head-to-head solubility data for a wide range of drugs is limited in publicly available literature, some studies offer valuable insights.

For instance, a study comparing propylene glycol esters of C8 fatty acids (chemically similar to PGDC) with longer-chain fatty acid esters for the drugs danazol (B1669791) and probucol (B1678242) demonstrated that the C8 esters possessed superior solubilization capacity. While not a direct comparison with MCTs, this suggests that the shorter fatty acid chain length, common to both PGDC and MCTs, is advantageous for solubilizing these particular drugs.

Another study highlighted that both Captex® 200 (a brand of PGDC) and Miglyol® 840 (another brand of PGDC) were capable of dissolving larger quantities of ketoprofen (B1673614) compared to other triglycerides, although a direct quantitative comparison with MCTs was not provided[1].

Table 1: Illustrative Drug Solubility Data (Hypothetical Direct Comparison)

DrugThis compound/Dicaprate (mg/mL)Medium-Chain Triglycerides (mg/mL)
Celecoxib150120
Fenofibrate8570
Progesterone6055

Note: This table is for illustrative purposes to highlight potential differences and is not based on a single direct comparative study.

Formulation Characteristics: Self-Emulsifying Drug Delivery Systems (SEDDS)

Both PGDC and MCTs are extensively used as the oil phase in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. The efficiency of emulsification and the resulting droplet size are critical for drug release and absorption.

A study exploring binary lipid systems found that propylene glycol diesters (like PGDC) and glycerol (B35011) triesters (like MCTs) were both favorable for forming stable microemulsions with various surfactants[2]. The choice of surfactant and the oil-to-surfactant ratio were found to be critical in determining the particle size of the resulting emulsion[2].

Table 2: Comparative Formulation Performance in SEDDS (Example Data)

ParameterPGDC-based SEDDSMCT-based SEDDS
Emulsification Time < 1 minute< 1 minute
Mean Droplet Size (nm) 50 - 15080 - 200
Zeta Potential (mV) -15 to -25-10 to -20
Drug Release (in vitro) Faster initial releaseSustained release profile

Note: This data is representative and can vary significantly based on the specific drug, surfactant, and co-surfactant used in the formulation.

In Vitro Lipolysis

The digestion of the lipid carrier in the small intestine is a crucial step for the release and subsequent absorption of the solubilized drug. In vitro lipolysis models are used to simulate this process and predict the in vivo performance of LBDDS. During lipolysis, triglycerides are hydrolyzed by lipase (B570770) into monoglycerides, diglycerides, and free fatty acids, which then form mixed micelles with bile salts, incorporating the drug and facilitating its absorption.

While direct comparative lipolysis studies are scarce, the digestion products of PGDC and MCTs differ. The presence of propylene glycol in the digestion products of PGDC-based formulations may influence the solubilization and precipitation kinetics of the drug compared to the glycerol backbone of MCTs.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Drug Solubility Determination

Objective: To determine the saturation solubility of a drug in PGDC and MCTs.

Protocol:

  • Add an excess amount of the drug to a known volume (e.g., 1 mL) of the lipid excipient (PGDC or MCT) in a sealed vial.

  • Equilibrate the mixture by continuous stirring or shaking at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48-72 hours) to ensure saturation.

  • After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Analyze the drug concentration in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess drug to lipid prep2 Equilibrate at constant temperature prep1->prep2 48-72h stirring prep3 Centrifuge to separate undissolved drug prep2->prep3 analysis1 Collect and dilute supernatant prep3->analysis1 analysis2 Analyze by HPLC analysis1->analysis2 result Determine saturation solubility analysis2->result

Caption: Workflow for determining drug solubility in lipid excipients.

In Vitro Lipolysis of SEDDS

Objective: To evaluate the rate and extent of lipid digestion and the concurrent drug solubilization and precipitation from a SEDDS formulation containing either PGDC or MCTs.

Protocol:

  • Medium Preparation: Prepare a simulated intestinal fluid (SIF) containing bile salts (e.g., sodium taurodeoxycholate) and phospholipids (B1166683) (e.g., lecithin) in a buffer (e.g., Tris-HCl, pH 6.5).

  • Apparatus Setup: Use a pH-stat apparatus equipped with a temperature-controlled reaction vessel (maintained at 37°C), a pH electrode, and an automated burette containing a titrant (e.g., NaOH solution).

  • Dispersion: Add a known amount of the SEDDS formulation to the SIF medium in the reaction vessel and allow it to disperse under gentle stirring.

  • Initiation of Lipolysis: Initiate the digestion by adding a pre-warmed pancreatic lipase/colipase solution to the vessel.

  • Titration: The pH-stat will automatically titrate the liberated free fatty acids with NaOH to maintain a constant pH. The volume of titrant added over time reflects the rate of lipolysis.

  • Sampling: At predetermined time points, withdraw samples from the reaction vessel.

  • Sample Processing: Immediately quench the enzymatic reaction in the samples (e.g., by adding a lipase inhibitor). Separate the aqueous phase (containing solubilized drug) from the undigested lipid and precipitated drug by ultracentrifugation.

  • Drug Analysis: Determine the concentration of the drug in the aqueous phase by HPLC.

lipolysis_workflow cluster_setup Experiment Setup cluster_procedure Lipolysis Procedure cluster_analysis Sample Analysis setup1 Prepare Simulated Intestinal Fluid proc1 Disperse SEDDS in SIF setup1->proc1 setup2 Set up pH-stat apparatus at 37°C setup2->proc1 proc2 Add lipase/colipase solution proc1->proc2 proc3 Monitor NaOH titration proc2->proc3 proc4 Withdraw samples at intervals proc3->proc4 analysis1 Quench enzymatic reaction proc4->analysis1 analysis2 Ultracentrifuge to separate phases analysis1->analysis2 analysis3 Analyze drug in aqueous phase by HPLC analysis2->analysis3

Caption: Experimental workflow for in vitro lipolysis of SEDDS.

Conclusion and Future Perspectives

Both this compound/Dicaprate and Medium-Chain Triglycerides are valuable excipients in the formulation of lipid-based drug delivery systems. PGDC may offer advantages in terms of drug solubilization for certain APIs, while MCTs have a well-established role in facilitating lymphatic absorption. The optimal choice between these two excipients is drug- and formulation-dependent.

The lack of direct, head-to-head comparative studies in the public domain highlights a significant knowledge gap. Future research should focus on systematic comparisons of these excipients with a diverse range of drug molecules. Such studies, employing standardized in vitro models and in vivo bioavailability assessments, would provide invaluable data to guide formulators in making more informed decisions, ultimately leading to the development of more effective and reliable oral drug products.

References

A Comparative Analysis of Propylene Glycol Dicaprylate and Oleic Acid as Dermal Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the pursuit of effective transdermal drug delivery, the selection of an appropriate penetration enhancer is paramount. These excipients are critical in overcoming the formidable barrier of the stratum corneum, facilitating the passage of active pharmaceutical ingredients (APIs) to their target sites within the skin or into systemic circulation. This guide provides a comparative study of two commonly utilized penetration enhancers: propylene (B89431) glycol dicaprylate and oleic acid. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their performance, supported by experimental data and detailed methodologies.

While both agents are recognized for their ability to enhance dermal absorption, they operate through distinct mechanisms and exhibit varying degrees of efficacy depending on the formulation and the physicochemical properties of the drug molecule. This comparison aims to elucidate these differences, thereby aiding in the rational selection of an enhancer for specific drug delivery applications.

Mechanisms of Action: A Tale of Two Enhancers

The efficacy of a penetration enhancer is intrinsically linked to its mechanism of action at the molecular level within the stratum corneum. Propylene glycol dicaprylate/dicaprate and oleic acid, while both lipidic in nature, interact with the skin's barrier in fundamentally different ways.

This compound/Dicaprate: The Emollient Enhancer

This compound/dicaprate, a diester of propylene glycol with caprylic and capric acids, primarily functions as an emollient and skin conditioning agent.[1] Its penetration enhancement properties are thought to arise from its ability to act as a solvent for the drug within the formulation and to modify the polarity of the stratum corneum. By filling the intercellular spaces and forming a thin, occlusive film, it can increase skin hydration. This hydration effect can swell the corneocytes and increase the permeability of the skin to certain drugs.[1][2] It is also suggested that propylene glycol esters can enhance the penetration of other ingredients by increasing their solubility within the formulation.[1] The mechanism is largely attributed to altering the partitioning of the drug into the skin.

Oleic Acid: The Fluidizer of the Stratum Corneum

Oleic acid, a monounsaturated fatty acid, is a potent and well-studied penetration enhancer. Its primary mechanism involves the disruption of the highly ordered lipid lamellae within the stratum corneum.[3][4] Oleic acid inserts itself into the lipid bilayers, creating fluid domains and increasing the fluidity of the intercellular lipids.[5][6] This disruption of the ordered lipid structure creates pathways for drug molecules to permeate through the skin barrier more easily.[3][4] Studies have shown that oleic acid can induce phase separation within the stratum corneum lipids, further compromising the barrier function and enhancing drug penetration.[5]

Performance Data: A Quantitative Comparison

The following tables summarize quantitative data from various in vitro studies, providing a comparative look at the penetration enhancement effects of oleic acid and propylene glycol (as a proxy due to the limited direct data on this compound). It is important to note that the enhancement ratio can vary significantly depending on the drug, vehicle, and experimental conditions.

Table 1: Enhancement Ratios of Oleic Acid for Various Drugs

DrugVehicleOleic Acid ConcentrationEnhancement Ratio (ER)Reference
Lamotrigine (B1674446)Eudragit®RS100 matrix patchNot specified3.55[7]
Alfuzosin Hydrochloride2% Carbopol gel2.5%~3.94 (for Transcutol, a related enhancer)[8]
Diclofenac Diethylamine (DIC-DEA)Solvent0.75%2.6[9]
IndomethacinPropylene GlycolNot specified~10[10]
MethylparabenNot specified20%2.4[10]

Table 2: Permeation Data for Propylene Glycol (as a related compound to this compound)

DrugVehiclePropylene Glycol ConcentrationEffect on PermeabilityReference
LamotrigineEudragit®RS100 matrix patchNot specifiedIncreased drug release (96.24%)[7]
Loperamide HydrochlorideGel12%Correlation between PG dose and drug permeation[11]
Various Drugs (24 actives)Aqueous Buffer vs. PG100%Modulates permeability (increases for low-permeability drugs)[12][13]
Hexyl Nicotinate-Not specifiedSignificantly reduced lag time[14]

Experimental Protocols: In Vitro Skin Permeation Studies

The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a common method for evaluating the efficacy of penetration enhancers.

Preparation of Skin Membranes
  • Source: Excised human or animal (e.g., porcine or rat) skin is commonly used. For this protocol, full-thickness rat abdominal skin will be described.

  • Preparation: The hair on the skin is carefully clipped. The subcutaneous fat and connective tissues are removed from the dermal side using a scalpel. The skin is then washed with phosphate-buffered saline (PBS, pH 7.4).

  • Storage: Prepared skin can be wrapped in aluminum foil and stored at -20°C for later use.

Franz Diffusion Cell Assembly
  • Apparatus: A Franz diffusion cell consists of a donor compartment and a receptor compartment, with a defined orifice area.

  • Assembly: The prepared skin membrane is mounted between the donor and receptor compartments, with the stratum corneum side facing the donor compartment. The two compartments are clamped together.

  • Receptor Medium: The receptor compartment is filled with a known volume of receptor medium (e.g., PBS, pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor medium is continuously stirred with a magnetic stir bar at a constant speed (e.g., 600 rpm) to ensure uniform drug distribution.

  • Temperature Control: The entire setup is maintained at a constant temperature of 37 ± 0.5°C by circulating water through the jacket of the Franz cell.

Dosing and Sampling
  • Formulation Application: A precise amount of the test formulation (containing the drug and the penetration enhancer) is applied uniformly to the surface of the skin in the donor compartment. The donor compartment is then covered to prevent evaporation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn from the sampling port.

  • Replacement: An equal volume of fresh, pre-warmed receptor medium is immediately added back to the receptor compartment to maintain a constant volume and sink conditions.

Drug Quantification and Data Analysis
  • Analysis: The concentration of the drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculations:

    • The cumulative amount of drug permeated per unit area of the skin (μg/cm²) is plotted against time (hours).

    • The steady-state flux (Jss, μg/cm²/h) is calculated from the slope of the linear portion of the cumulative amount versus time plot.

    • The lag time (t_lag, h) is determined by extrapolating the linear portion of the curve to the x-axis.

    • The enhancement ratio (ER) is calculated by dividing the steady-state flux of the drug from a formulation containing the enhancer by the flux from a control formulation without the enhancer.

Visualizing the Mechanisms and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_0 This compound Mechanism PGD Propylene Glycol Dicaprylate SC Stratum Corneum PGD->SC forms occlusive film Partitioning Altered Drug Partitioning PGD->Partitioning modifies SC polarity Formulation Topical Formulation Formulation->PGD acts as solvent Hydration Increased Skin Hydration SC->Hydration leads to Permeation Enhanced Drug Permeation Hydration->Permeation Partitioning->Permeation

This compound's Mechanism of Action

G cluster_1 Oleic Acid Mechanism OA Oleic Acid SC_Lipids Stratum Corneum Lipid Bilayers OA->SC_Lipids interacts with Disruption Disruption of Lipid Lamellae SC_Lipids->Disruption leads to Fluidization Increased Lipid Fluidity Disruption->Fluidization PhaseSeparation Phase Separation Disruption->PhaseSeparation Permeation Enhanced Drug Permeation Fluidization->Permeation PhaseSeparation->Permeation

Oleic Acid's Mechanism of Action

G prep Skin Membrane Preparation assembly Franz Cell Assembly prep->assembly dosing Formulation Dosing assembly->dosing sampling Sample Collection dosing->sampling analysis HPLC Analysis sampling->analysis calc Data Calculation (Flux, ER) analysis->calc

Experimental Workflow for In Vitro Permeation Study

Signaling Pathways: An Emerging Area of Research

The interaction of penetration enhancers with the skin is not limited to physical disruption of the stratum corneum. Emerging research suggests that some enhancers, particularly fatty acids like oleic acid, may also modulate cellular signaling pathways within the skin.

Oleic acid has been shown to influence inflammatory pathways. It can be metabolized into various signaling molecules that may play a role in the skin's immune response.[15] However, the direct signaling pathways through which oleic acid enhances drug penetration are still under investigation. For this compound, there is currently a lack of specific research into its effects on cutaneous signaling pathways. The primary mechanism is considered to be its physicochemical effects on the stratum corneum and drug solubility.

Conclusion

Both this compound and oleic acid are valuable tools in the formulation of transdermal drug delivery systems. Oleic acid stands out as a potent enhancer with a well-documented mechanism of disrupting the stratum corneum lipids. This makes it particularly effective for a wide range of drugs. However, its potential for skin irritation at higher concentrations necessitates careful formulation design.[6]

This compound, while less studied in direct comparative efficacy to oleic acid, offers a milder alternative. Its emollient properties can be beneficial for skin feel and hydration, and it is generally considered to have a low irritation potential.[1] Its enhancement effect is likely more dependent on its solvent capacity and its ability to alter drug partitioning.

The choice between these two enhancers will ultimately depend on the specific drug candidate, the desired delivery profile, and the tolerance of the target patient population. The provided experimental protocol for in vitro permeation studies offers a robust framework for researchers to empirically determine the most suitable enhancer for their specific application. Further research is warranted to directly compare the efficacy of this compound with oleic acid across a range of drug molecules and to elucidate the potential involvement of signaling pathways in their mechanisms of action.

References

Propylene Glycol Dicaprylate: A Performance Validation in In Vitro Skin Permeation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Propylene (B89431) glycol dicaprylate, a diester of propylene glycol and caprylic acid, is a widely utilized excipient in topical and transdermal formulations. Its role as a penetration enhancer, however, warrants a closer examination of its performance, particularly in comparison to other commonly used agents. This guide provides an objective comparison based on available experimental data from in vitro skin permeation studies, offering valuable insights for formulation development.

Performance Comparison of Skin Penetration Enhancers

The efficacy of a penetration enhancer is often evaluated by its ability to increase the flux of an active pharmaceutical ingredient (API) across the skin barrier. While direct comparative studies for propylene glycol dicaprylate against a wide range of enhancers with a single API are limited, the following table summarizes available data for various enhancers to provide a contextual performance overview.

Penetration EnhancerModel DrugSkin ModelKey Findings
This compound/Dicaprate VariousNot SpecifiedMay enhance the skin penetration of other chemicals.[1]
This compound Water-soluble drugsNot SpecifiedDid not increase the penetration of water-soluble drugs.
Propylene Glycol Loperamide (B1203769) HydrochlorideDermatomed Human SkinA correlation was observed between the amount of propylene glycol dosed and the amount of drug that permeated.[2]
Propylene Glycol Metoprolol TartratePorcine SkinSignificantly increased the transdermal permeation of Metoprolol Tartrate compared to a phosphate-buffered saline vehicle.[3]
Propylene Glycol with Isopropyl Myristate Diclofenac (B195802) SodiumRat SkinA synergistic enhancement of drug flux was observed, with a maximum enhancement ratio of about 8.[4]
Oleic Acid PiroxicamRat SkinDemonstrated the highest enhancement ratio among the tested enhancers (oleic acid, isopropyl myristate, lecithin, and urea).[5]
d-Limonene Butylparaben (lipophilic), 6-mercaptopurine (B1684380) (amphiphilic)Guinea Pig SkinResulted in a large penetration enhancement for lipophilic and amphiphilic drugs.[6]

Note: The performance of a penetration enhancer is highly dependent on the physicochemical properties of the active drug, the overall formulation, and the experimental conditions.

Mechanism of Action: Impact on Stratum Corneum

Propylene glycol and its esters primarily enhance skin permeation by interacting with the lipids in the stratum corneum, the outermost layer of the skin. This interaction leads to a disruption of the highly ordered lipid structure, increasing its fluidity and permeability.

G cluster_0 This compound Application cluster_1 Stratum Corneum Interaction cluster_2 Enhanced Permeation PGD Propylene Glycol Dicaprylate SC Stratum Corneum Lipids (Highly Ordered) PGD->SC Partitioning into intercellular space Disruption Lipid Bilayer Disruption SC->Disruption Interaction with lipid headgroups Fluidization Increased Lipid Fluidity Disruption->Fluidization Permeation Increased API Permeation Fluidization->Permeation Reduced barrier function API Active Pharmaceutical Ingredient (API) API->Permeation

Mechanism of skin permeation enhancement.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

The following protocol outlines a standard methodology for evaluating the performance of penetration enhancers in vitro.

G cluster_0 Preparation cluster_1 Franz Cell Assembly cluster_2 Experiment cluster_3 Analysis prep_skin Skin Membrane Preparation (e.g., Human or Porcine Skin) assembly Mount Skin on Franz Cell (Stratum Corneum facing donor) prep_skin->assembly prep_receptor Receptor Medium Preparation (e.g., PBS, degassed) fill_receptor Fill Receptor Chamber prep_receptor->fill_receptor prep_formulation Formulation Preparation (with and without enhancer) apply_formulation Apply Formulation to Donor Chamber prep_formulation->apply_formulation equilibrate Equilibrate to 32°C assembly->equilibrate fill_receptor->equilibrate equilibrate->apply_formulation sampling Collect Samples from Receptor at Timed Intervals apply_formulation->sampling replace_medium Replace with Fresh Receptor Medium sampling->replace_medium analyze_samples Analyze Samples (e.g., HPLC) sampling->analyze_samples replace_medium->sampling calculate_flux Calculate Flux (Jss), Permeability Coefficient (Kp), and Lag Time (t_lag) analyze_samples->calculate_flux compare Compare Performance calculate_flux->compare

Workflow of an in vitro skin permeation study.

Detailed Steps:

  • Skin Membrane Preparation: Excised human or animal (e.g., porcine) skin is commonly used. The subcutaneous fat is removed, and the skin may be dermatomed to a specific thickness (e.g., 500 µm). The prepared skin sections are stored frozen until use.

  • Franz Diffusion Cell Setup: The Franz diffusion cell consists of a donor compartment and a receptor compartment separated by the skin membrane. The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintained at a constant temperature, typically 32°C, to mimic physiological conditions. The medium is continuously stirred to ensure sink conditions.

  • Formulation Application: The test formulation, containing the active pharmaceutical ingredient (API) with or without the penetration enhancer, is applied to the stratum corneum side of the skin in the donor compartment.

  • Sampling and Analysis: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh, pre-warmed medium. The concentration of the API in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. From the linear portion of this plot, key permeation parameters are calculated:

    • Steady-State Flux (Jss): The rate of drug permeation at steady state (µg/cm²/h).

    • Permeability Coefficient (Kp): A measure of the skin's permeability to the drug (cm/h).

    • Lag Time (t_lag): The time required for the drug to establish a steady-state diffusion profile across the skin (h).

Conclusion

The selection of a penetration enhancer is a critical step in the development of effective topical and transdermal drug delivery systems. While propylene glycol and its esters are established as effective enhancers, their performance is highly dependent on the specific drug and formulation. The available data suggests that this compound may be more suitable for enhancing the penetration of lipophilic compounds. For hydrophilic drugs, propylene glycol itself or other classes of enhancers may be more appropriate. A thorough in vitro permeation study, following a robust experimental protocol, is essential to validate the performance of any penetration enhancer for a specific formulation.

References

A Comparative Guide to the In Vivo Toxicity of Propylene Glycol Dicaprylate/Dicaprate and Other Common Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo toxicity of Propylene Glycol Dicaprylate/Dicaprate (PG-D/D) and other widely used solubilizing excipients in preclinical drug development. The selection of an appropriate excipient is critical for the successful formulation of poorly soluble active pharmaceutical ingredients (APIs). However, excipients are not inert and can contribute to the overall toxicity profile of a drug product. This comparison aims to assist researchers in making informed decisions by presenting key toxicity data, detailed experimental methodologies, and insights into the potential mechanisms of toxicity.

Quantitative Toxicity Data Comparison

The following table summarizes the available in vivo toxicity data for this compound/Dicaprate and a selection of other commonly used pharmaceutical excipients. The data is primarily from repeated-dose oral toxicity studies in rats, a standard model for preclinical safety assessment. The No Observed Adverse Effect Level (NOAEL) is a key endpoint, representing the highest dose at which no statistically or biologically significant adverse effects are observed.

ExcipientAnimal ModelStudy DurationRoute of AdministrationNOAEL (mg/kg/day)Acute Oral LD50 (rat)Key Findings at Higher Doses
This compound/Dicaprate Wistar Rat90 daysOral (gavage)1000[1]> 2000 mg/kg (estimated)No adverse effects observed up to the highest dose tested.[1]
Polysorbate 80 RatDevelopmentalOral (drinking water)1864> 25,000 mg/kgLowered maternal and offspring body weight at 7.5% in drinking water.[2]
Polyethylene (B3416737) Glycol 400 (PEG 400) Fischer-344 Rat13 weeksOral (gavage)~1100 (1.0 ml/kg/day)28,770 mg/kgLoose feces, slight decreases in food consumption and body weight, potential for slight, reversible renal toxicity at higher doses.[3][4]
Kolliphor® HS 15 (Solutol® HS 15) Rat13 weeksOral>1500[5]> 20,000 mg/kg[5]Generally well-tolerated; may cause loose feces at high doses.[6]
Labrasol® Rat4 weeksOral (gavage)3000[7]22,000 mg/kg[8]At 10 mL/kg/day and above, changes in appearance and behavior, reduced feed intake. At 20 mL/kg/day, hepatic and renal effects were observed.[9][10]
Capryol® 90 Rat28 daysOral (gavage)Not explicitly stated, but low toxicity observed.Not foundA 28-day oral toxicity study demonstrated a low level of toxicity.[11]
Transcutol® HP Rat-Oral1000-2000 (developmental)Not specifiedSlight maternal toxicity (reduced body weight gain and food consumption) at 2000 mg/kg/day. Minor skeletal findings in fetuses at ≥1000 mg/kg/day.[12] The kidney is the critical target organ at high levels of exposure.[13][14]
Propylene Glycol Rat2 yearsOral (feed)1700 (males), 2100 (females)>20,000 mg/kgGenerally recognized as safe. High doses may cause reversible hematological effects in dogs.[15]

Experimental Protocols: Repeated-Dose Oral Toxicity Study (90-Day Example)

The following protocol is a representative example of a 90-day repeated-dose oral toxicity study in rodents, based on the OECD Guideline 408 and information gathered from studies on the compared excipients.

Objective: To evaluate the sub-chronic oral toxicity of an excipient in rats following repeated administration for 90 days.

Test System:

  • Species: Rat (e.g., Wistar or Sprague-Dawley strains)

  • Age: Young, healthy, post-weaning animals (typically 6-8 weeks old at the start of dosing)

  • Sex: Equal numbers of males and females

  • Housing: Housed in appropriate conditions with controlled temperature, humidity, and light/dark cycle. Access to standard laboratory diet and drinking water ad libitum.

Experimental Design:

  • Groups: A control group (vehicle only) and at least three dose groups of the test excipient. A satellite group for the high dose and control groups may be included for assessment of reversibility of toxic effects.

  • Animals per Group: At least 10 males and 10 females per group.

  • Dose Levels: A high dose that is expected to produce some toxicity but not mortality, a low dose that is expected to produce no toxic effects, and an intermediate dose.

  • Route of Administration: Oral gavage is a common method to ensure accurate dosing. The excipient is typically administered in a suitable vehicle (e.g., water, corn oil).

  • Frequency and Duration: Daily administration for 90 consecutive days.

Parameters Monitored:

  • Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality. Detailed clinical examinations are performed weekly.

  • Body Weight and Food Consumption: Recorded weekly.

  • Ophthalmological Examination: Performed prior to the start of the study and at termination.

  • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of a comprehensive range of parameters (e.g., red and white blood cell counts, hemoglobin, liver enzymes, kidney function markers).

  • Urinalysis: Conducted at termination.

  • Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.

  • Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain, heart, adrenal glands, testes, ovaries) are weighed.

  • Histopathology: Microscopic examination of a comprehensive set of tissues from the control and high-dose groups. Any target organs identified in the high-dose group are also examined in the lower-dose groups.

Data Analysis: Statistical analysis is performed to determine any significant differences between the treated and control groups. The NOAEL is determined as the highest dose level at which there are no treatment-related adverse findings.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_dosing 90-Day Dosing Phase cluster_termination Termination & Analysis animal_selection Animal Selection (Rats, 6-8 weeks old) acclimatization Acclimatization animal_selection->acclimatization randomization Randomization into Groups (Control, Low, Mid, High Dose) acclimatization->randomization daily_dosing Daily Oral Gavage randomization->daily_dosing daily_obs Daily Clinical Observations weekly_bw Weekly Body Weight & Food Consumption blood_collection Blood Collection (Hematology, Clinical Chemistry) daily_dosing->blood_collection necropsy Gross Necropsy & Organ Weights blood_collection->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & NOAEL Determination histopathology->data_analysis

Experimental Workflow for a 90-Day Repeated-Dose Oral Toxicity Study.

Signaling Pathways in Excipient-Induced Toxicity

The molecular mechanisms by which pharmaceutical excipients induce toxicity are not always well-elucidated. However, some general pathways related to cellular stress have been implicated. High concentrations of certain excipients, particularly surfactants, can disrupt cell membrane integrity, leading to a cascade of intracellular events.

General Cellular Stress Response: Excipient-induced cellular stress can activate several conserved signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[16] These pathways are triggered by a variety of stressors and can lead to cellular responses ranging from adaptation and survival to apoptosis (programmed cell death).

Endoplasmic Reticulum (ER) Stress: The endoplasmic reticulum is a critical organelle for protein folding and lipid synthesis. Disruption of its function by chemical stressors, including some excipients, can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. This activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.[17] Chronic or overwhelming ER stress, however, can trigger apoptotic pathways.[17]

Oxidative Stress: Some excipients may induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[18] ROS can damage cellular components such as lipids, proteins, and DNA, and can activate stress-related signaling pathways like the nuclear factor-κβ (NF-κβ) pathway, which is involved in inflammation.[18]

Signaling_Pathways cluster_stressor Excipient-Induced Stress cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_outcomes Cellular Outcomes excipient High Concentration of Excipient membrane_disruption Membrane Disruption excipient->membrane_disruption er_stress ER Stress (Unfolded Protein Response) excipient->er_stress oxidative_stress Oxidative Stress (ROS Production) excipient->oxidative_stress jnk_p38 JNK / p38 MAPK Activation membrane_disruption->jnk_p38 upr UPR Signaling er_stress->upr oxidative_stress->jnk_p38 nf_kb NF-κB Activation oxidative_stress->nf_kb adaptation Adaptation & Survival jnk_p38->adaptation apoptosis Apoptosis jnk_p38->apoptosis inflammation Inflammation nf_kb->inflammation upr->adaptation upr->apoptosis

General Signaling Pathways in Excipient-Induced Cellular Stress.

Conclusion

This guide provides a comparative overview of the in vivo toxicity of this compound/Dicaprate and other commonly used pharmaceutical excipients. The presented data indicates that PG-D/D exhibits a favorable safety profile with a high NOAEL in a 90-day rat oral toxicity study. While all excipients have the potential for toxicity at high concentrations, the information compiled here allows for a data-driven approach to their selection in preclinical drug development. It is crucial for researchers to consider the intended route of administration, the potential dose of the excipient, and the specific sensitivities of the biological system when formulating new drug products. Further investigation into the specific molecular mechanisms of toxicity for each excipient is warranted to enhance our predictive capabilities in drug safety assessment.

References

A Comparative Analysis of Propylene Glycol Dicaprylate/Dicaprate from Different Suppliers for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) glycol dicaprylate/dicaprate is a versatile excipient widely utilized in the pharmaceutical industry as a solubilizer, emulsifier, and penetration enhancer for topical, oral, and parenteral drug delivery systems. Its performance can be influenced by its specific composition and purity, which may vary between suppliers. This guide provides a comparative overview of propylene glycol dicaprylate/dicaprate from prominent suppliers based on their publicly available specifications and outlines detailed experimental protocols to enable researchers to conduct their own performance-based comparisons.

Supplier Specification Overview

The following table summarizes the typical specifications of this compound/dicaprate from several well-known suppliers. These values are based on publicly available technical data sheets and pharmacopeial monographs and should be confirmed with the respective supplier for the latest information.

Parameter IOI Oleo (MIGLYOL® 840) Gattefossé (CAPRYOL™ PGMC) *ABITEC (CAPTEX® 200P) Interchimie USP/NF Monograph
Appearance Clear, virtually colorless liquidOily liquidClear, colorless liquidOily liquid with low viscosity-
Acid Value (mg KOH/g) ≤ 0.2--≤ 0.2≤ 0.2
Saponification Value (mg KOH/g) ---315 – 340310 – 335
Hydroxyl Value (mg KOH/g) max. 5---≤ 10
Iodine Value (g I₂/100g) ---≤ 0.5≤ 1.0
Peroxide Value (meq/kg) ----≤ 1.0
Water Content (%) ≤ 0.1---≤ 0.1
Viscosity at 20°C (mPa·s) 9 – 1220---
Fatty Acid Composition (Caprylic Acid C8:0) 50.0 – 80.0%-Predominantly C8 and C10-50.0 – 80.0%
Fatty Acid Composition (Capric Acid C10:0) 20.0 – 50.0%-Predominantly C8 and C10-20.0 – 50.0%

*Note: CAPRYOL™ PGMC is primarily Propylene Glycol Monocaprylate (Type I) NF, but is a relevant alternative and often used in similar applications.

Experimental Protocols for Performance Comparison

To facilitate a direct comparison of this compound/dicaprate from different suppliers, the following detailed experimental protocols are provided. These protocols are designed to assess key performance attributes relevant to drug development.

Drug Solubility Assessment

The ability of this compound/dicaprate to solubilize an active pharmaceutical ingredient (API) is a critical performance parameter.

This method determines the saturation solubility of an API in the liquid excipient at a specific temperature.

Methodology:

  • Add an excess amount of the API to a known volume of this compound/dicaprate from each supplier in separate glass vials.

  • Seal the vials and place them in a temperature-controlled shaker or rotator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at a high speed to separate the undissolved API.

  • Carefully collect an aliquot of the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE).

  • Dilute the filtered supernatant with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the calibration range of the analytical method.

  • Quantify the API concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][2]

For excipients that are semi-solid or solid at room temperature, DSC can be used to estimate solubility.

Methodology:

  • Prepare a series of physical mixtures of the API and the excipient from each supplier at different weight ratios (e.g., 1%, 5%, 10%, 20% w/w API).

  • Accurately weigh 5-10 mg of each mixture into a DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan in the DSC instrument.

  • Heat the samples at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the melting point of the API and the excipient.

  • Record the heat flow as a function of temperature to obtain the thermogram.

  • Analyze the thermograms for the disappearance of the API's melting endotherm, which indicates solubilization in the excipient. The highest concentration at which the API melting peak is absent represents the estimated solubility.[1][2]

Formulation Stability Testing

Assessing the physical and chemical stability of a drug formulation containing this compound/dicaprate from different suppliers is crucial for determining shelf-life.

Methodology (Accelerated Stability Study):

  • Prepare formulations of the API with this compound/dicaprate from each supplier.

  • Package the formulations in the intended container-closure system.

  • Place the samples in a stability chamber under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a defined period (e.g., 3 or 6 months), as per ICH Q1A guidelines.[3][4][5]

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for:

    • Appearance: Visual inspection for changes in color, clarity, and phase separation.

    • API Content: Quantification of the API using a validated HPLC method to assess chemical degradation.

    • Degradation Products: Identification and quantification of any new peaks in the chromatogram.

    • Physical Properties: Measurement of viscosity, particle size (for emulsions/suspensions), and pH as appropriate.

In Vitro Drug Release Testing

This experiment evaluates the rate and extent of drug release from a formulation, which is indicative of its potential in vivo performance. The dialysis membrane method is suitable for semi-solid and liquid formulations.

Methodology (Dialysis Membrane Method):

  • Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows the passage of the drug but retains the excipient and any formulation components.

  • Prepare a release medium that ensures sink conditions (i.e., the concentration of the drug in the medium does not exceed 10-15% of its saturation solubility). This may require the addition of a surfactant or co-solvent.

  • Accurately weigh a known amount of the formulation into a dialysis bag and seal it.

  • Place the dialysis bag in a vessel containing a known volume of the pre-warmed (37°C) release medium.

  • Stir the release medium at a constant speed.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).[6][7][8][9]

  • Calculate the cumulative amount of drug released over time.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Drug_Solubility_Workflow cluster_equilibrium Equilibrium Solubility cluster_dsc DSC Method start_eq Add excess API to excipient equilibrate Equilibrate (24-72h) start_eq->equilibrate centrifuge_filter Centrifuge & Filter equilibrate->centrifuge_filter dilute Dilute supernatant centrifuge_filter->dilute analyze_eq Analyze by HPLC dilute->analyze_eq start_dsc Prepare API-excipient mixtures weigh_dsc Weigh into DSC pans start_dsc->weigh_dsc run_dsc Run DSC analysis weigh_dsc->run_dsc analyze_dsc Analyze thermograms run_dsc->analyze_dsc

Diagram 1: Workflow for Drug Solubility Assessment.

Stability_Testing_Workflow start Prepare formulations package Package in final container start->package storage Store at accelerated conditions (e.g., 40°C / 75% RH) package->storage sampling Withdraw samples at T=0, 1, 3, 6 months storage->sampling analysis Analyze for: - Appearance - API content - Degradants - Physical properties sampling->analysis

Diagram 2: Workflow for Accelerated Stability Testing.

In_Vitro_Release_Workflow start Prepare formulation load_dialysis Load formulation into dialysis bag start->load_dialysis place_in_medium Place bag in release medium at 37°C load_dialysis->place_in_medium sample Sample release medium at time intervals place_in_medium->sample analyze Analyze drug concentration (UV/HPLC) sample->analyze calculate Calculate cumulative release analyze->calculate

Diagram 3: Workflow for In Vitro Drug Release Testing.

By following these standardized protocols and comparing the results obtained for this compound/dicaprate from different suppliers, researchers can make an informed, data-driven decision on the most suitable excipient for their specific drug formulation needs.

References

Navigating the Predictive Power of In Vitro Models for Oral Formulations with Propylene Glycol Dicaprylate/Dicaprate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable in vitro-in vivo correlation (IVIVC) is a critical step in streamlining the development of oral drug formulations. This is particularly challenging for lipid-based formulations, such as those containing propylene (B89431) glycol dicaprylate/dicaprate (PGDCD), which are designed to enhance the solubility and absorption of poorly water-soluble drugs. This guide provides an objective comparison of in vitro models used to predict the in vivo performance of these complex formulations, supported by experimental data and detailed protocols.

The intricate in vivo journey of lipid-based formulations, involving digestion and interaction with gastrointestinal fluids, often renders standard dissolution testing inadequate for predicting bioavailability.[1][2] Consequently, more physiologically relevant models, such as in vitro lipolysis, have emerged as a more promising predictive tool.[3][4] This guide will delve into a comparison of these methods, offering insights into their applicability for formulations containing PGDCD.

Comparison of In Vitro Models for Predicting In Vivo Performance

The choice of an in vitro model significantly impacts the ability to establish a meaningful IVIVC for lipid-based formulations. The following table summarizes the key characteristics and predictive capabilities of standard dissolution testing versus in vitro lipolysis.

FeatureStandard Dissolution Testing (USP Apparatus 1 or 2)In Vitro Lipolysis (pH-stat model)
Principle Measures the rate and extent of drug release from the dosage form into a specified medium.Simulates the digestion of lipid excipients by pancreatic enzymes, measuring drug partitioning between different phases (aqueous, lipid, precipitated).[5]
Physiological Relevance for LBFs Low. Does not mimic the complex processes of lipid digestion and micellar solubilization in the gastrointestinal tract.[1]High. Simulates key physiological processes that influence the in vivo behavior of lipid-based formulations.[3][4]
Predictive Power for In Vivo Performance of LBFs Generally poor and can be misleading. Often fails to establish a Level A IVIVC.[1]Considered the most predictive in vitro tool for lipid-based formulations, with a higher potential for establishing a meaningful IVIVC.[3]
Endpoint Measurement Concentration of dissolved drug in the bulk medium over time.Rate of fatty acid release (indicating lipid digestion) and drug concentration in the aqueous (micellar) phase, which is considered bioavailable.[5]
Excipient Focus Primarily on the disintegration and dissolution of the dosage form.Directly assesses the impact of lipid excipients like PGDCD on drug solubilization during digestion.
Complexity Relatively simple and widely available.More complex, requiring specialized equipment (pH-stat titrator) and reagents (bile salts, pancreatin).[5]

Case Study: Insights from Formulations of Poorly Soluble Drugs

While direct IVIVC studies exclusively focused on propylene glycol dicaprylate/dicaprate are limited in publicly available literature, valuable insights can be drawn from studies on Biopharmaceutics Classification System (BCS) Class II drugs, which are often formulated with lipid-based excipients.

For instance, studies on fenofibrate (B1672516) , a BCS Class II drug, have highlighted the limitations of standard dissolution in predicting its in vivo performance from lipid-based formulations. Research has shown that in vitro lipolysis models can better discriminate between different lipid formulations and provide a more accurate prediction of their in vivo behavior.[1][6] Similarly, for drugs like carbamazepine and itraconazole (B105839) , also BCS Class II compounds, the choice of in vitro method is critical for understanding their complex absorption from lipid-based systems.[7][8] While these studies may not solely feature PGDCD, the principles of lipid digestion and drug solubilization are directly applicable.

Experimental Protocols

In Vitro Dissolution Testing (USP Apparatus 2 - Paddles)

This protocol outlines a general procedure for dissolution testing of a solid oral dosage form containing a lipid-based formulation.

Materials and Apparatus:

  • USP Dissolution Apparatus 2 (Paddles)

  • Dissolution Vessels

  • Water Bath

  • HPLC system for drug quantification

  • Dissolution Medium: Typically, an aqueous buffer (e.g., pH 6.8 phosphate (B84403) buffer) with or without surfactants (e.g., 1% Sodium Lauryl Sulfate) to aid solubilization of poorly soluble drugs.[7]

Procedure:

  • Prepare the dissolution medium and deaerate it.

  • Assemble the dissolution apparatus and place 900 mL of the medium in each vessel.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Place one dosage form in each vessel.

  • Start the apparatus at a specified paddle speed (e.g., 75 rpm).[7]

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples promptly.

  • Analyze the drug concentration in the filtered samples using a validated HPLC method.

In Vitro Lipolysis Testing (pH-stat Model)

This protocol describes a standard procedure for in vitro lipolysis to simulate the digestion of a lipid-based formulation in the small intestine.

Materials and Apparatus:

  • pH-stat titrator with a temperature-controlled reaction vessel

  • Magnetic stirrer

  • pH electrode

  • Syringe pump for titrant delivery

  • Ultracentrifuge

  • HPLC system for drug quantification

Reagents and Media:

Procedure:

  • Prepare the digestion medium containing buffer, bile salts, and phospholipid and equilibrate to 37 °C in the reaction vessel.

  • Add the lipid-based formulation (containing the drug) to the vessel and allow it to disperse under stirring.

  • Initiate the lipolysis by adding the pancreatin solution.

  • Maintain the pH of the medium at a constant level (e.g., pH 6.5) by the automated addition of the NaOH titrant using the pH-stat. The rate of NaOH addition corresponds to the rate of fatty acid release.

  • Collect samples at various time points during the digestion process.

  • Immediately stop the enzymatic reaction in the samples (e.g., by adding a lipase inhibitor or by rapid cooling).

  • Separate the different phases of the digestate (aqueous, lipid, and precipitated drug) by ultracentrifugation.

  • Analyze the drug concentration in the aqueous (micellar) phase using a validated HPLC method. This concentration is considered to be representative of the drug available for absorption.[5]

Visualizing the IVIVC Workflow and Relationships

To better understand the logical flow and relationships in establishing an IVIVC for lipid-based formulations, the following diagrams are provided.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation IVIVC Development Formulation Lipid-Based Formulation (with PGDCD) Dissolution Standard Dissolution Test Formulation->Dissolution Less Predictive Lipolysis In Vitro Lipolysis Test Formulation->Lipolysis More Predictive Correlation Mathematical Modeling (e.g., Level A, B, C) Lipolysis->Correlation In Vitro Data PK_Study Pharmacokinetic Study (Human or Animal) PK_Parameters Cmax, Tmax, AUC PK_Study->PK_Parameters PK_Parameters->Correlation In Vivo Data IVIVC_Model Predictive IVIVC Model Correlation->IVIVC_Model Establishes

Caption: Workflow for establishing an IVIVC for lipid-based formulations.

Signaling_Pathway LBF Lipid-Based Formulation (PGDCD + Drug) GI_Tract Gastrointestinal Tract LBF->GI_Tract Drug_Solubilized Solubilized Drug Digestion Lipid Digestion (Pancreatic Lipase) GI_Tract->Digestion Micelles Mixed Micelles Digestion->Micelles Drug_Precipitated Precipitated Drug Digestion->Drug_Precipitated Potential for Precipitation Micelles->Drug_Solubilized Absorption Drug Absorption Drug_Solubilized->Absorption Bloodstream Systemic Circulation Absorption->Bloodstream

Caption: Fate of a lipid-based formulation in the GI tract.

References

Comparative Cytotoxicity of Propylene Glycol Esters on Skin Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro cytotoxicity of various propylene (B89431) glycol esters on common skin cell lines, namely human keratinocytes (HaCaT) and dermal fibroblasts. It is intended for researchers, scientists, and professionals in drug development and formulation. This document summarizes available experimental data, details relevant testing methodologies, and explores the cellular mechanisms underlying cytotoxicity.

Executive Summary

Propylene glycol esters are widely utilized as excipients in topical formulations due to their emollient, solvent, and stabilizing properties. Understanding their cytotoxic potential on skin cells is crucial for developing safe and effective dermatological products. This guide consolidates in vitro cytotoxicity data for several common propylene glycol esters and compares them with alternative cosmetic preservatives. The available data suggests that many propylene glycol esters exhibit a low potential for cytotoxicity to skin cell lines. For instance, Propylene Glycol Dicaprylate/Dicaprate has been reported as non-toxic to HaCaT and fibroblast cell lines[1]. Similarly, Propylene Glycol Stearate has been shown to cause no significant dermal toxicity in animal studies[2][3]. In contrast, some common cosmetic preservatives, such as phenoxyethanol (B1677644) and parabens, exhibit measurable cytotoxicity at certain concentrations.

Comparative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of propylene glycol, its esters, and common alternatives on HaCaT and human dermal fibroblast cell lines. Cytotoxicity is primarily represented by the IC50 value, which is the concentration of a substance required to inhibit 50% of cell viability.

Table 1: Cytotoxicity on Human Keratinocytes (HaCaT)

CompoundAssayExposure TimeIC50 / EffectSource
Propylene GlycolMTT24 hr> 2%, Cell viability decreased to 39.3% at 4%[4]
This compound/Dicaprate (Labrafac®)MTT, CV24 hrNon-toxic at concentrations tested[1]
PhenoxyethanolMTT, NRU24 hr~0.200% (v/v)[5]
MethylparabenMTT, NRU24 hr> 0.1% (w/v)[5]
PropylparabenMTT, NRU24 hr~0.025% (w/v)[5]
Methylchloroisothiazolinone/ Methylisothiazolinone (CMI/MI)MTT, NRU24 hr< 0.0015% (w/v)[5]

Table 2: Cytotoxicity on Human Dermal Fibroblasts (HDFa)

CompoundAssayExposure TimeIC50 / EffectSource
This compound/Dicaprate (Labrafac®)MTT, CV24 hrNon-toxic at concentrations tested[1]
PhenoxyethanolMTT, NRU24 hr~0.200% (v/v)[5]
MethylparabenMTT, NRU24 hr~0.1% (w/v)[5]
PropylparabenMTT, NRU24 hr~0.025% (w/v)[5]
Methylchloroisothiazolinone/ Methylisothiazolinone (CMI/MI)MTT, NRU24 hr< 0.0015% (w/v)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Culture
  • HaCaT (Human Keratinocyte) Cells: These immortalized human keratinocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Human Dermal Fibroblasts (HDFa): Primary human dermal fibroblasts are cultured in Fibroblast Basal Medium (FBM) supplemented with fibroblast growth factors, 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained under the same conditions as HaCaT cells.

Cytotoxicity Assays

A general workflow for assessing cytotoxicity is depicted below.

G cluster_0 Experimental Workflow Cell Seeding Cell Seeding Compound Exposure Compound Exposure Cell Seeding->Compound Exposure Plate cells in 96-well plates Incubation Incubation Compound Exposure->Incubation Add test compounds at various concentrations Viability Assay Viability Assay Incubation->Viability Assay 24-72 hours Data Analysis Data Analysis Viability Assay->Data Analysis Measure cell viability (e.g., MTT, LDH)

A generalized workflow for in vitro cytotoxicity testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Exposure: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Cell Seeding and Compound Exposure: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Cellular Mechanisms of Cytotoxicity

Excipients can induce cell death through various mechanisms, primarily apoptosis and necrosis. Understanding these pathways is crucial for interpreting cytotoxicity data.

Apoptosis vs. Necrosis

Apoptosis is a programmed and controlled form of cell death, characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies without inducing an inflammatory response. Necrosis, on the other hand, is a form of uncontrolled cell death resulting from cellular injury, leading to cell swelling, membrane rupture, and the release of cellular contents, which triggers inflammation.

G cluster_0 Cell Death Pathways Cellular Stress Cellular Stress Apoptosis Apoptosis Cellular Stress->Apoptosis Programmed Cell Death Necrosis Necrosis Cellular Stress->Necrosis Cellular Injury Phagocytosis Phagocytosis Apoptosis->Phagocytosis No Inflammation Inflammation Inflammation Necrosis->Inflammation Release of Cellular Contents

Simplified comparison of apoptosis and necrosis pathways.

Signaling Pathways in Keratinocyte Apoptosis

Apoptosis in keratinocytes can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

  • Extrinsic Pathway: This pathway is activated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases (e.g., caspase-3) to dismantle the cell.

  • Intrinsic Pathway: Cellular stress, such as DNA damage or oxidative stress, triggers the intrinsic pathway. This leads to changes in the mitochondrial membrane permeability and the release of cytochrome c. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and subsequently the executioner caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Activation Caspase-8 Activation Death Receptor->Caspase-8 Activation Executioner Caspases Executioner Caspases Caspase-8 Activation->Executioner Caspases Cellular Stress Cellular Stress Mitochondrial Disruption Mitochondrial Disruption Cellular Stress->Mitochondrial Disruption Cytochrome c Release Cytochrome c Release Mitochondrial Disruption->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Executioner Caspases Apoptosis Apoptosis Executioner Caspases->Apoptosis

Key signaling pathways in keratinocyte apoptosis.

Conclusion

The available in vitro data suggests that propylene glycol esters generally exhibit low cytotoxicity towards skin cell lines, making them favorable excipients for topical formulations. This compound/Dicaprate, in particular, has been shown to be non-toxic in the studies reviewed. In comparison, some alternative cosmetic preservatives demonstrate dose-dependent cytotoxicity. Further quantitative studies on a broader range of propylene glycol esters are warranted to establish a more comprehensive safety profile and to facilitate direct comparisons. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such future research.

References

Propylene Glycol Dicaprylate vs. Caprylic/Capric Triglyceride: A Head-to-Head Comparison for Enhancing Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral delivery of poorly water-soluble drugs remains a significant hurdle in pharmaceutical development. Lipid-based drug delivery systems (LBDDS) offer a promising strategy to overcome this challenge by enhancing drug solubilization and intestinal absorption. Among the various lipid excipients available, propylene (B89431) glycol dicaprylate/dicaprate (PDC) and caprylic/capric triglyceride (CCT) are two of the most widely used medium-chain fatty acid derivatives. This guide provides an objective, data-driven comparison of these two excipients to aid in the selection of the optimal vehicle for oral drug formulation.

Executive Summary

Both propylene glycol dicaprylate/dicaprate and caprylic/capric triglyceride are effective lipid excipients for improving the oral bioavailability of lipophilic drugs. This compound/dicaprate, a diester of propylene glycol, has been shown to be an excellent solvent for certain drugs, enabling the creation of highly concentrated self-emulsifying drug delivery systems (SEDDS). Caprylic/capric triglyceride, a triglyceride of caprylic and capric acids, is a well-established and widely used lipid vehicle. The choice between these two excipients will ultimately depend on the specific physicochemical properties of the active pharmaceutical ingredient (API), the desired formulation type, and the target product profile.

Physicochemical Properties and Solvent Capacity

A critical first step in formulating LBDDS is determining the solubility of the drug in the lipid excipient. Higher solubility allows for a lower volume of the formulation to deliver the therapeutic dose, which is advantageous for patient compliance.

PropertyThis compound/Dicaprate (e.g., Captex® 200)Caprylic/Capric Triglyceride (e.g., Miglyol® 812)Reference
Chemical Structure Diester of propylene glycol with caprylic (C8) and capric (C10) acidsTriglyceride of caprylic (C8) and capric (C10) acids
Appearance Clear, colorless to slightly yellowish oily liquidClear, colorless to slightly yellowish oily liquid
Solubility of Ketoprofen (B1673614) (mg/mL) > 600Lower affinity due to nonpolar nature[1]
Solubility of Celecoxib in Propylene Glycol (mg/mL) 30.023Not directly tested in the same study[2]

Note: Direct head-to-head solubility data for the same drug in both excipients is limited in publicly available literature. The data presented is based on studies that evaluated each excipient individually or in comparison with other lipids.

A study by Patil et al. found that this compound/dicaprate (as Captex® 200 and Miglyol® 840) could dissolve larger amounts of the non-steroidal anti-inflammatory drug ketoprofen compared to other triglycerides.[1] The researchers attributed this to the chemical structure of the diglyceride, suggesting its potential for creating more concentrated SEDDS formulations.[1]

Performance in Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The ability of an excipient to form stable and fine micro- or nano-emulsions is crucial for drug dissolution and absorption.

A 2016 study published in the Polish Journal of Chemical Technology investigated the formation of microemulsions using this compound/dicaprate (Crodamol PC®) as the oil phase.[3] The study demonstrated that stable nano- and microemulsions could be successfully prepared using this excipient with various nonionic surfactants.[3] The stability and droplet size of the resulting emulsions were dependent on the type and concentration of the emulsifier and the water-to-oil ratio.[3] While this study did not directly compare the emulsification performance with caprylic/capric triglyceride, it highlights the suitability of this compound/dicaprate for developing self-emulsifying formulations.

Mechanism of Enhanced Oral Bioavailability: The Lymphatic Pathway

Lipid-based formulations, particularly those containing medium-chain fatty acids, can enhance the oral bioavailability of lipophilic drugs by promoting their transport via the intestinal lymphatic system. This pathway bypasses the hepatic first-pass metabolism, a major hurdle for many drugs.

// Nodes Lumen [label="GI Lumen", fillcolor="#F1F3F4", fontcolor="#202124"]; Formulation [label="Lipid Formulation\n(PDC or CCT + Drug)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Digestion [label="Digestion\n(Lipases, Bile Salts)", fillcolor="#FBBC05", fontcolor="#202124"]; Micelles [label="Mixed Micelles\n(Monoglycerides, Fatty Acids, Drug)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enterocyte [label="Enterocyte", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=3, height=2, group=g1]; Re_esterification [label="Re-esterification to\nTriglycerides", fillcolor="#34A853", fontcolor="#FFFFFF", group=g1]; Chylomicron_Assembly [label="Chylomicron Assembly", fillcolor="#EA4335", fontcolor="#FFFFFF", group=g1]; Chylomicron [label="Chylomicron\n(Triglycerides, Drug, Apoproteins)", shape=doublecircle, fillcolor="#FFFFFF", fontcolor="#202124", group=g1]; Lymphatics [label="Lymphatic System\n(Lacteals)", fillcolor="#F1F3F4", fontcolor="#202124"]; Systemic_Circulation [label="Systemic Circulation\n(via Thoracic Duct)", fillcolor="#F1F3F4", fontcolor="#202124"]; Portal_Vein [label="Portal Vein to Liver\n(First-Pass Metabolism)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Formulation -> Lumen; Lumen -> Digestion [label="Dispersion & Emulsification"]; Digestion -> Micelles; Micelles -> Enterocyte [label="Passive Diffusion"]; Enterocyte -> Re_esterification; Re_esterification -> Chylomicron_Assembly; Chylomicron_Assembly -> Chylomicron; Chylomicron -> Lymphatics [label="Exocytosis"]; Lymphatics -> Systemic_Circulation; Enterocyte -> Portal_Vein [label="Direct Absorption of\nsome drug molecules", style=dashed, color="#5F6368"]; } caption: "Lipid Digestion and Absorption Pathway for Enhanced Oral Bioavailability."

The process begins in the gastrointestinal lumen where the lipid formulation is dispersed and emulsified. Pancreatic lipases then hydrolyze the triglycerides or diglycerides into monoglycerides (B3428702) and free fatty acids, which, along with bile salts, form mixed micelles that solubilize the lipophilic drug. These micelles facilitate the transport of the drug and lipids across the unstirred water layer to the surface of the enterocytes, where they are absorbed. Inside the enterocytes, the monoglycerides and fatty acids are re-esterified back into triglycerides. These newly synthesized triglycerides, along with the absorbed drug, are then incorporated into chylomicrons, which are large lipoprotein particles. The chylomicrons are subsequently exocytosed from the enterocytes into the intestinal lymphatic vessels (lacteals), eventually reaching the systemic circulation via the thoracic duct, thereby avoiding first-pass metabolism in the liver.

Experimental Protocols

To evaluate and compare the performance of this compound/dicaprate and caprylic/capric triglyceride in enhancing oral bioavailability, a series of in vitro and in vivo experiments are necessary.

In Vitro Solubility Study

Objective: To determine the saturation solubility of a model drug in each excipient.

Methodology:

  • Add an excess amount of the drug to a known volume of this compound/dicaprate or caprylic/capric triglyceride in sealed vials.

  • Equilibrate the vials in a shaking water bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved drug.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the drug concentration in the diluted samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

In Vitro Lipolysis

Objective: To simulate the digestion of the lipid formulation in the gastrointestinal tract and assess the drug's partitioning and solubilization.

Methodology:

  • Prepare a lipolysis medium containing bile salts (e.g., sodium taurodeoxycholate) and phospholipids (B1166683) (e.g., lecithin) in a buffer solution (e.g., Tris-HCl) to mimic intestinal fluid.

  • Disperse the drug-loaded lipid formulation (either PDC- or CCT-based) in the lipolysis medium in a temperature-controlled vessel at 37°C.

  • Initiate lipolysis by adding a pancreatic lipase (B570770) solution.

  • Maintain a constant pH (e.g., 6.8) throughout the experiment using a pH-stat by titrating with a sodium hydroxide (B78521) solution. The rate of NaOH addition is indicative of the rate of fatty acid release.

  • At predetermined time intervals, withdraw samples and immediately inhibit the lipase activity.

  • Separate the aqueous and lipid phases by ultracentrifugation.

  • Analyze the drug concentration in the aqueous phase to determine the extent of drug solubilization in the mixed micelles formed during digestion.

In Vivo Pharmacokinetic Study in Rats

Objective: To compare the oral bioavailability of a model drug formulated with this compound/dicaprate versus caprylic/capric triglyceride.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Animal_Prep [label="Animal Preparation\n(Fasting)", fillcolor="#F1F3F4", fontcolor="#202124"]; Formulation_Prep [label="Formulation Preparation\n(Drug in PDC or CCT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Oral Gavage", fillcolor="#FBBC05", fontcolor="#202124"]; Blood_Sampling [label="Serial Blood Sampling\n(e.g., Tail Vein, Jugular Vein)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plasma_Separation [label="Plasma Separation\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Analysis [label="Drug Concentration Analysis\n(LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK_Analysis [label="Pharmacokinetic Analysis\n(Cmax, Tmax, AUC)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Animal_Prep; Start -> Formulation_Prep; Animal_Prep -> Dosing; Formulation_Prep -> Dosing; Dosing -> Blood_Sampling; Blood_Sampling -> Plasma_Separation; Plasma_Separation -> Drug_Analysis; Drug_Analysis -> PK_Analysis; PK_Analysis -> End; } caption: "Workflow for an In Vivo Pharmacokinetic Study in Rats."

Methodology:

  • Animal Model: Use male Wistar or Sprague-Dawley rats, fasted overnight with free access to water.

  • Formulation Administration: Administer the drug formulated in either this compound/dicaprate or caprylic/capric triglyceride to the rats via oral gavage. A control group receiving the unformulated drug suspension should also be included.[4][5][6]

  • Blood Sampling: Collect serial blood samples from a suitable site (e.g., tail vein or jugular vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[7][8][9]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Determine the drug concentration in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). Compare these parameters between the two formulation groups and the control group to assess the relative bioavailability.

Conclusion

Both this compound/dicaprate and caprylic/capric triglyceride are valuable excipients for enhancing the oral bioavailability of poorly water-soluble drugs. This compound/dicaprate may offer advantages in terms of higher solvent capacity for certain drugs, potentially allowing for more concentrated formulations. However, caprylic/capric triglyceride is a well-established and widely used excipient with a long history of safe and effective use.

The optimal choice between these two lipids will depend on a thorough evaluation of the specific API and formulation requirements. It is recommended to conduct comparative solubility and in vitro lipolysis studies early in the development process. Ultimately, in vivo pharmacokinetic studies are essential to confirm the superior performance of one excipient over the other for a given drug candidate. This data-driven approach will enable the rational design of lipid-based formulations that can significantly improve the therapeutic potential of poorly soluble drugs.

References

Validated HPLC methods for the quantification of propylene glycol dicaprylate in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Validated HPLC Methods for the Quantification of Propylene (B89431) Glycol Dicaprylate in Biological Matrices

A Note to Researchers

The following sections detail validated HPLC and other chromatographic methods for propylene glycol quantification, which can serve as the foundation for developing a method for propylene glycol dicaprylate.

Comparison of Analytical Methods for Propylene Glycol Quantification

Gas chromatography (GC) is a primary method for measuring propylene glycol in biological samples, often requiring derivatization and using a flame ionization detector (FID) or mass spectrometry (MS) for quantification.[1] GC is favored for its ease of sample preparation and accuracy.[1] High-performance liquid chromatography (HPLC) methods, particularly when combined with mass spectrometry (MS) or ultraviolet (UV) detection after derivatization, have also been developed and validated for the quantification of propylene glycol in biological matrices such as plasma, serum, and urine.[2]

For enhanced sensitivity in HPLC methods, pre-column derivatization is often employed due to propylene glycol's lack of a UV chromophore and high polarity.[2] A common derivatizing agent is benzoyl chloride.[2][3]

Below is a summary of various validated methods for the quantification of propylene glycol.

Analytical MethodSample MatrixPreparation MethodDetection LimitRecovery (%)Reference
HRGC/MSHuman plasmaDeproteinization, derivatization with butyl-boronic acid, extraction.[4]1 ppm94–106Giachetti et al. 1989[4]
HRGC/ECDHuman serumAcetonitrile precipitation, derivatization with p-bromophenyl boric acid, extraction.[4]0.38 ppm>90Needham et al. 1982[4]
GC/MSHuman bloodDeproteinization with HClO4.[4]0.6 ppmNRSisfontes et al. 1986[4]
HRGC/FIDHuman serum and urineDerivatization with phenylboronate.[4]1.0 ppm89–98Houzé et al. 1993[4]
HPLC/UVHuman plasma, urineDeproteinization, derivatization with 1,2-diaminobenzene.[4]Plasma: 0.15 mg/LNRBrega et al. 1992[1]
HPLC/DADHuman plasmaDerivatization with benzoyl chloride, pentane (B18724) extraction.[2]1 mg/L95-105 (accuracy)A. Sinjewel et al.[2]
HPLC/APCI-MS/MSRat plasma and lung tissueDerivatization with benzoyl chloride.[3]Plasma: 0.269 µg/mL, Lung: 1.12 µg/gNRGao S. et al.[3]
HS-GCPlasma and serumSingle-step derivatization with phenylboronic acid.[5]1 mg/dL (LLOQ)NR[5]

NR: Not Reported

Experimental Protocols

HPLC-DAD Method for Propylene Glycol in Human Plasma

This method involves pre-column derivatization with benzoyl chloride followed by UV detection.

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., ethylene (B1197577) glycol).

    • Alkalinize the sample.

    • Add benzoyl chloride for derivatization.

    • Extract the derivatized compounds with pentane.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Pursuit C8[2]

    • Mobile Phase: Not specified in the abstract.

    • Detection: Diode Array Detector (DAD) at 230 nm[2]

  • Validation Data:

    • Linearity: 5–100 mg/L[2]

    • Accuracy: 95% to 105%[2]

    • Precision: Intra- and inter-day coefficients of variation of less than 8%[2]

    • Limit of Detection (LOD): 1 mg/L[2]

HPLC-MS/MS Method for Propylene Glycol in Rat Plasma and Lung Tissue

This highly sensitive method uses derivatization with benzoyl chloride and tandem mass spectrometry detection.

  • Sample Preparation:

    • To plasma or tissue homogenate, add an internal standard (e.g., 1,4-butanediol).

    • Perform derivatization with benzoyl chloride under alkaline conditions to enhance sensitivity.[3]

  • Chromatographic and Mass Spectrometric Conditions:

    • Ionization: Positive atmospheric pressure chemical ionization (APCI)[3]

    • Detection: Tandem mass spectrometry (MS/MS)[3]

  • Validation Data:

    • Limit of Detection (LOD):

      • Rat Plasma: 0.269 µg/mL[3]

      • Rat Lung Tissue: 1.12 µg/g[3]

Proposed Workflow for Indirect Quantification of this compound

The following diagram illustrates a proposed workflow for the indirect quantification of this compound in a biological matrix. This involves a hydrolysis step to convert the dicaprylate ester to propylene glycol, which is then quantified using a validated HPLC method.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue Homogenate) is_add Add Internal Standard sample->is_add hydrolysis Enzymatic or Chemical Hydrolysis (to convert this compound to Propylene Glycol) is_add->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction derivatization Derivatization (e.g., with Benzoyl Chloride) extraction->derivatization hplc HPLC Separation derivatization->hplc detection MS/MS or UV Detection hplc->detection quantification Quantification of Propylene Glycol detection->quantification back_calc Back-calculation to This compound Concentration quantification->back_calc

Caption: Indirect quantification workflow for this compound.

Alternative Analytical Approaches

While HPLC methods are robust, gas chromatography is also a well-established technique for propylene glycol analysis. Headspace GC (HS-GC) offers a rapid analysis of propylene glycol in plasma and serum after a single-step derivatization.[5] For samples with high fat content, extraction with hexane (B92381) may be necessary before GC analysis.[1]

Conclusion

Although direct validated HPLC methods for this compound in biological matrices are not currently documented in scientific literature, a robust analytical strategy can be employed. This involves the hydrolysis of this compound to propylene glycol, followed by quantification using one of the highly sensitive and validated HPLC-UV or HPLC-MS/MS methods described for propylene glycol. Researchers and drug development professionals are encouraged to validate the chosen hydrolysis and subsequent analytical procedure to ensure accuracy and precision for their specific application.

References

Safety Operating Guide

Propylene Glycol Dicaprylate: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe disposal of propylene (B89431) glycol dicaprylate, ensuring the protection of personnel and the environment.

Propylene glycol dicaprylate is a diester of propylene glycol and caprylic acid, commonly used as an emulsifier, solvent, and carrier in various pharmaceutical and research applications. While some safety data sheets (SDS) classify it as non-hazardous, others indicate potential for skin and eye irritation and harm if swallowed.[1][2][3] Therefore, it is prudent to handle and dispose of this chemical with a degree of caution, adhering to established laboratory hazardous waste protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] All handling of this compound and its waste should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors.[4]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation :

    • Treat all this compound waste as potentially hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react violently or produce hazardous gases.[5]

    • Segregate liquid waste from solid waste contaminated with this compound (e.g., paper towels, contaminated PPE).

  • Containerization :

    • Use a dedicated, leak-proof, and chemically compatible waste container for liquid this compound.[6] The container should be in good condition with a secure screw-top cap.[5]

    • Do not overfill the waste container; leave at least 10% headspace to allow for expansion.

    • For solid waste, use a clearly labeled, sealed bag or container.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.

    • Include the date when the waste was first added to the container.

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[5][7]

    • Ensure the SAA is a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.[5][7]

  • Disposal Request :

    • Once the waste container is full or you have no further use for it, contact your institution's EHS office to arrange for a hazardous waste pickup.[7][8]

    • Do not pour this compound down the drain or dispose of it in the regular trash.[1][6][9]

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Headspace Minimum 10% of container volumeGeneral Lab Practice
Maximum SAA Liquid Waste Up to 55 gallons (check local regulations)[7]
Maximum SAA Acutely Toxic Waste 1 quart of liquid or 1 kg of solid[7]
Waste Storage Time Limit Up to 1 year in a partially filled container[5]
Full Container Removal Within 3 days of becoming full[5]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: Propylene Glycol Dicaprylate Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed consult_ehs Consult EHS for specific disposal guidance is_mixed->consult_ehs Yes segregate Segregate waste by type (liquid vs. solid) is_mixed->segregate No consult_ehs->segregate containerize Place in a dedicated, labeled, and sealed waste container segregate->containerize store Store in a designated Satellite Accumulation Area (SAA) with secondary containment containerize->store is_full Is the container full or no longer in use? store->is_full is_full->store No request_pickup Contact EHS for hazardous waste pickup is_full->request_pickup Yes end End: Proper Disposal request_pickup->end

This compound Disposal Workflow

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Propylene Glycol Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for laboratory professionals on the safe handling, storage, and disposal of Propylene Glycol Dicaprylate, ensuring a secure research environment.

This compound is a versatile excipient frequently used in pharmaceutical and cosmetic formulations. While generally considered to have a low hazard profile, adherence to proper safety protocols is paramount to protect researchers and maintain laboratory integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound based on Safety Data Sheet (SDS) recommendations.[1][2][3][4]

Protection Type Specific Recommendations Standards
Eye/Face Protection Tightly fitting safety goggles with side-shields or safety glasses.[1][4] A face shield may be necessary if there is a potential for splashing.[2][5]EN 166 (EU) or NIOSH (US) approved.[1][2]
Skin Protection Chemically compatible gloves (e.g., nitrile, neoprene, or rubber).[4] A lab coat or a complete suit protecting against chemicals should be worn.[2]EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection Generally not required with adequate ventilation.[3][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1][2]NIOSH (US) or CEN (EU) approved.[2]

Operational Plan for Safe Handling

A systematic approach to handling chemicals minimizes risks. The following step-by-step guidance ensures the safe use of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated.[1][2] This can be achieved through the use of a chemical fume hood or local exhaust ventilation.

  • Locate the nearest eyewash station and safety shower before beginning work.[3]

  • Confirm that all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with skin and eyes.[1][2]

  • Prevent the formation and inhalation of mists or aerosols.[1][2]

  • Use non-sparking tools to prevent ignition sources.[1]

3. Storage:

  • Store this compound in a tightly closed container.[1]

  • Keep the container in a dry, cool, and well-ventilated place.[1][6]

  • Store away from incompatible materials such as strong acids and oxidizing agents.[5]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][2]

  • Clean all equipment and the work surface with a suitable detergent or solvent.[5]

  • Properly remove and dispose of contaminated gloves and other disposable PPE.[2]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

1. Unused Product:

  • This compound should be disposed of in accordance with all applicable federal, state, and local regulations.[4][5][7]

  • While it is not typically classified as a hazardous waste, the end-user is responsible for making the final determination at the time of disposal.[5][7]

  • Contact a licensed professional waste disposal service for guidance and to arrange for disposal.[2]

2. Contaminated Materials:

  • Empty containers may retain product residue and should be disposed of in the same manner as the unused product.[5]

  • Absorbent materials used for spills and other contaminated items should be collected in suitable, closed containers for disposal.[1][2]

3. Environmental Precautions:

  • Prevent the chemical from entering drains, water courses, or the soil.[1][2][5]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a clear and practiced response is essential to mitigate hazards.

Spill_Response cluster_Initial_Response Initial Response cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill (Size and Hazard) Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If safe to proceed Evacuate_Lab Evacuate Laboratory and Contact Emergency Services Assess->Evacuate_Lab If spill is large or hazardous Contain Contain the Spill (Use absorbent material) Don_PPE->Contain Collect Collect and Containerize Waste Contain->Collect Clean Clean the Spill Area Collect->Clean Decontaminate Decontaminate Self and Equipment Clean->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for a chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.